molecular formula C19H18F2N2O3 B12391325 IV-275

IV-275

Katalognummer: B12391325
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: RLLNGLPSBNNDBA-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

IV-275 is a useful research compound. Its molecular formula is C19H18F2N2O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H18F2N2O3

Molekulargewicht

360.4 g/mol

IUPAC-Name

(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C19H18F2N2O3/c1-25-15-4-2-12(3-5-15)22-10-14-8-13(22)11-23(14)19(24)26-16-6-7-17(20)18(21)9-16/h2-7,9,13-14H,8,10-11H2,1H3/t13-,14-/m1/s1

InChI-Schlüssel

RLLNGLPSBNNDBA-ZIAGYGMSSA-N

Isomerische SMILES

COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3C(=O)OC4=CC(=C(C=C4)F)F

Kanonische SMILES

COC1=CC=C(C=C1)N2CC3CC2CN3C(=O)OC4=CC(=C(C=C4)F)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MS-275 (Entinostat), a Class I HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat, is a synthetic benzamide derivative that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs).[1][2] Aberrant HDAC activity is a hallmark of many cancers, leading to the transcriptional repression of tumor suppressor genes and deregulation of cellular pathways that control proliferation, differentiation, and apoptosis.[3][4] By inhibiting specific HDAC isoforms, MS-275 restores the balance of protein acetylation, reactivating silenced genes and promoting anti-tumor effects.[5] This technical guide provides a comprehensive overview of the core mechanism of action of MS-275, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of MS-275

The inhibitory activity of MS-275 is highly selective for Class I HDACs, particularly HDAC1 and HDAC3. This selectivity is a key aspect of its mechanism and is reflected in its half-maximal inhibitory concentration (IC50) values against various HDAC isoforms and cancer cell lines.

Table 1: MS-275 IC50 Values for HDAC Isoforms
HDAC IsoformIC50 Value (µM)Reference
HDAC10.18[6]
HDAC10.368[3]
HDAC30.74[6]
HDAC30.501[3]
HDAC844.9[6]
HDAC863.4[3]
HDAC6>100[6]
Table 2: In Vitro Antiproliferative Activity of MS-275 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference
A2780Ovarian0.0415[7]
Calu-3Lung0.283[7]
HL-60Leukemia0.355[7]
K562Leukemia0.441[7]
St-4Colorectal0.518[7]
HT-29Colorectal0.728[7]
KB-3-1Cervical1.13[7]
Capan-1Pancreatic2.15[7]
4-1StColorectal2.53[7]
HCT-15Colorectal4.71[7]

Core Mechanism of Action

The primary mechanism of action of MS-275 is the inhibition of Class I HDAC enzymes, which leads to the hyperacetylation of both histone and non-histone proteins. This alteration in the cellular acetylome triggers a cascade of downstream events, culminating in cell cycle arrest, differentiation, and apoptosis.

Histone Hyperacetylation and Transcriptional Regulation

By inhibiting HDAC1 and HDAC3, MS-275 prevents the removal of acetyl groups from lysine residues on the N-terminal tails of histone proteins. This leads to an accumulation of acetylated histones, which neutralizes their positive charge and relaxes the chromatin structure. The more open chromatin conformation allows for the binding of transcription factors and the transcriptional machinery to the DNA, leading to the re-expression of previously silenced genes.[3][4]

A key target of this transcriptional reactivation is the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[7] The induction of p21 is a central event in the anti-proliferative effects of MS-275 and occurs independently of p53 status.[7]

Effects on Non-Histone Proteins

MS-275 also influences the acetylation status and function of a variety of non-histone proteins involved in critical cellular processes. One important non-histone target is the chaperone protein Heat Shock Protein 90 (HSP90). MS-275-induced hyperacetylation of HSP90 can disrupt its chaperone function, leading to the degradation of client proteins that are often oncoproteins crucial for cancer cell survival.

Signaling Pathways Modulated by MS-275

The inhibitory action of MS-275 triggers profound changes in several key signaling pathways that govern cell fate.

Cell Cycle Arrest at the G1/S Transition

A primary consequence of MS-275 treatment is the induction of cell cycle arrest, predominantly at the G1/S transition.[7][8][9] This is largely mediated by the upregulation of p21WAF1/CIP1, which inhibits the activity of cyclin E-CDK2 complexes.[9] The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. Active pRb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry and DNA replication.[10][11] MS-275 treatment also leads to the downregulation of cyclin D1, further contributing to the G1 arrest.[10][11]

G1_S_Arrest_Pathway MS-275 Induced G1/S Cell Cycle Arrest MS275 MS-275 HDAC1_3 HDAC1/3 MS275->HDAC1_3 Inhibits p21 p21 (WAF1/CIP1) Gene HDAC1_3->p21 Deacetylates (Represses) p21_protein p21 Protein p21->p21_protein Transcription/ Translation CyclinE_CDK2 Cyclin E/CDK2 p21_protein->CyclinE_CDK2 Inhibits pRb_E2F pRb-E2F Complex CyclinE_CDK2->pRb_E2F Phosphorylates (Inactivates pRb) E2F Free E2F pRb_E2F->E2F Releases G1_S_Arrest G1/S Arrest pRb_E2F->G1_S_Arrest Maintains S_phase_genes S-Phase Genes E2F->S_phase_genes Activates S_phase_genes->G1_S_Arrest Promotes Transition (Inhibited)

MS-275 induced G1/S cell cycle arrest pathway.
Induction of Apoptosis

At higher concentrations, MS-275 potently induces apoptosis in cancer cells.[10][11] This process is primarily initiated through the intrinsic mitochondrial pathway. MS-275 treatment leads to an early and significant increase in reactive oxygen species (ROS).[10][11] The accumulation of ROS causes mitochondrial membrane potential loss, leading to the release of cytochrome c from the mitochondria into the cytosol.[10][11] Cytosolic cytochrome c then triggers the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[10][11] This apoptotic pathway is also characterized by the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP.[10][11]

Apoptosis_Pathway MS-275 Induced Apoptosis MS275 MS-275 (High Conc.) ROS Reactive Oxygen Species (ROS) MS275->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Causes Damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MS-275 induced apoptosis pathway.

Experimental Protocols

HDAC Activity Assay

This protocol outlines a fluorometric method to determine the inhibitory effect of MS-275 on HDAC activity.

  • Enzyme Preparation: Dilute recombinant human HDACs (e.g., HDAC1, HDAC3) in HDAC buffer.[12]

  • Reaction Setup: In a 96-well plate, mix 60 µL of HDAC buffer with 10 µL of the diluted enzyme solution. Add 10 µL of MS-275 at various concentrations.[12]

  • Initiation: Start the reaction by adding 30 µL of a fluorogenic HDAC substrate solution. Incubate for 30 minutes at 30°C.[12]

  • Termination: Stop the reaction by adding 100 µL of a trypsin solution containing Trichostatin A (TSA) to prevent further deacetylation.[12]

  • Fluorescence Measurement: After a 20-minute incubation at 30°C, measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.[12]

  • Data Analysis: Calibrate the fluorescence intensity using a standard curve of the free fluorophore. Analyze the data using a Hanes plot to determine IC50 values.[12]

HDAC_Assay_Workflow HDAC Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Dilute HDAC Enzyme Mix Mix Enzyme, Buffer, and MS-275 Enzyme->Mix MS275_dilution Prepare MS-275 Dilutions MS275_dilution->Mix Substrate Prepare Substrate Incubate_start Add Substrate & Incubate Substrate->Incubate_start Mix->Incubate_start Stop Add Stop Solution (Trypsin/TSA) Incubate_start->Stop Measure Measure Fluorescence Stop->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for a fluorometric HDAC activity assay.
Western Blot Analysis of Histone Acetylation

This protocol describes the detection of changes in histone acetylation in cells treated with MS-275.

  • Cell Treatment and Lysis: Treat cultured cells with MS-275 for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.[13]

  • Histone Extraction (Optional): For specific analysis of histones, perform an acid extraction. Resuspend the cell pellet in a hypotonic lysis buffer, isolate the nuclei, and extract histones with 0.4 N sulfuric acid overnight at 4°C.[2][13]

  • Protein Quantification: Determine the protein concentration of the whole-cell lysate or the extracted histones using a BCA or Bradford assay.[13][14]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[14][15]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.[15][16] Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control such as total histone H3 or GAPDH.[13]

Western_Blot_Workflow Western Blot Workflow for Histone Acetylation cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis Treat Treat Cells with MS-275 Lyse Lyse Cells / Extract Histones Treat->Lyse Quantify Quantify Protein Lyse->Quantify Load Load Samples on SDS-PAGE Gel Quantify->Load Transfer Transfer to Membrane Load->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze_WB Quantify & Normalize Detect->Analyze_WB

Workflow for Western blot analysis of histone acetylation.
Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for identifying the genomic regions where histone acetylation is altered by MS-275 treatment.

  • Cross-linking: Treat cells with MS-275. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.[17]

  • Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into 200-600 bp fragments by sonication or enzymatic digestion.[18][19]

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K27).[8] Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.[20]

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.[18]

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to assess the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[21]

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow cluster_prep_chip Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis_chip Analysis Treat_chip Treat Cells with MS-275 Crosslink Cross-link with Formaldehyde Treat_chip->Crosslink Shear Lyse & Shear Chromatin Crosslink->Shear IP Incubate with Acetyl-Histone Ab Shear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Chromatin Wash->Elute Reverse Reverse Cross-links Elute->Reverse Purify Purify DNA Reverse->Purify Analyze_chip Analyze by qPCR or ChIP-seq Purify->Analyze_chip

Workflow for Chromatin Immunoprecipitation (ChIP).
Cell Viability Assay (MTT/MTS or Neutral Red)

This protocol is used to determine the cytotoxic effects of MS-275 on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³) into a 96-well plate and allow them to adhere overnight.[7][12]

  • Treatment: Treat the cells with a range of concentrations of MS-275 for a specified period (e.g., 3 days).[7][12]

  • Reagent Addition:

    • For Neutral Red Assay: Add 0.1 mg/mL neutral red and incubate for 1 hour.[7]

    • For MTT/MTS Assay: Add the MTT or MTS reagent and incubate for 1-4 hours at 37°C.[22]

  • Solubilization and Measurement:

    • For Neutral Red Assay: Aspirate the medium and solubilize the dye with a solution of ethanol and Na₂HPO₄. Measure the absorbance at 540 nm.[7]

    • For MTT/MTS Assay: Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[22]

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the MS-275 concentration to determine the IC50 value.[7][12]

Conclusion

MS-275 is a selective Class I HDAC inhibitor that exerts its anti-tumor effects through a multi-faceted mechanism of action. By inducing the hyperacetylation of histone and non-histone proteins, it reactivates the expression of key tumor suppressor genes like p21WAF1/CIP1, leading to G1 cell cycle arrest. At higher concentrations, it promotes apoptosis through the generation of reactive oxygen species and the activation of the intrinsic mitochondrial pathway. The detailed understanding of these mechanisms, supported by robust quantitative data and experimental protocols, is crucial for the continued development and clinical application of MS-275 and other epigenetic modulators in cancer therapy.

References

Entinostat: A Comprehensive Technical Overview of its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275 and SNDX-275) is a synthetic benzamide derivative that has emerged as a significant therapeutic candidate in the landscape of epigenetic modifiers. It is a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis. By inhibiting these enzymes, Entinostat can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. This technical guide provides an in-depth overview of the discovery and development timeline of Entinostat, its mechanism of action, and key data from pivotal preclinical and clinical studies.

Discovery and Development Timeline

Entinostat's journey from a laboratory compound to a clinically investigated anticancer agent has been marked by extensive preclinical and clinical research. It is one of the benzamide-containing HDAC inhibitors that has progressed to late-stage clinical trials for various malignancies.

Early Development and Preclinical Studies:

  • Initial Synthesis: Entinostat was developed as a synthetic benzamide derivative.

  • Preclinical Evaluation: Extensive in vitro and in vivo preclinical studies demonstrated its potent anti-tumor activity across a range of human tumor cell lines and xenograft models, including those for lung, prostate, breast, pancreas, and renal cell carcinoma.[1] These early studies established its mechanism as a selective Class I HDAC inhibitor and provided the rationale for clinical investigation.

Clinical Development:

  • Phase I Trials: Early clinical trials focused on establishing the safety, tolerability, pharmacokinetics, and pharmacodynamics of Entinostat. These studies explored various dosing schedules, including daily and weekly administrations, with the weekly schedule being found to be well-tolerated.[1] For instance, a Phase I study in patients with advanced solid tumors or lymphoma determined dose-limiting toxicities and helped establish a recommended Phase II dose.[1] Another Phase I trial evaluated Entinostat in combination with 13-cis-retinoic acid, establishing a recommended Phase II dose of 4 mg m⁻² once weekly for the combination.[2]

  • Phase II Trials: Numerous Phase II trials have evaluated Entinostat's efficacy, both as a monotherapy and in combination with other agents, in various cancers. A key randomized Phase II study, ENCORE 301, showed that the addition of Entinostat to the aromatase inhibitor exemestane improved overall survival in patients with hormone receptor-positive advanced breast cancer.[3]

  • Phase III Trials: Based on promising Phase II results, the E2112 (NCT02115282) Phase III trial was initiated to confirm the overall survival benefit of Entinostat in combination with exemestane in advanced HR+ breast cancer.[1][3] More recently, a Phase III trial in China (EOC103A3101) led to the approval of Entinostat by China's National Medical Products Administration (NMPA) for HR+/HER2- advanced breast cancer that has relapsed or progressed on endocrine therapy.[4]

Mechanism of Action

Entinostat selectively inhibits Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) histone deacetylases.[1][5] Its primary mechanism involves the following key processes:

  • Histone Hyperacetylation: HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Entinostat causes an accumulation of acetylated histones. This "opens up" the chromatin, making it more accessible to transcription factors and allowing for the expression of previously silenced genes.[5][6]

  • Reactivation of Tumor Suppressor Genes: A primary consequence of histone hyperacetylation is the reactivation of tumor suppressor genes, such as the cyclin-dependent kinase inhibitors p21 and p27.[5][7] This leads to cell cycle arrest, typically at the G1 phase, and inhibits cancer cell proliferation.[5][7][8]

  • Induction of Apoptosis: Entinostat can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. It has been shown to down-regulate anti-apoptotic proteins like Bcl-xL and Mcl-1, and up-regulate pro-apoptotic proteins such as Bim1.[7][8][9]

  • Modulation of Non-Histone Proteins: Beyond histones, HDACs also deacetylate a variety of other proteins, including transcription factors and signaling molecules. By inhibiting HDACs, Entinostat can alter the function of these proteins, impacting various cellular processes crucial for cancer progression.[5]

  • Immunomodulation: Entinostat has demonstrated significant immunomodulatory activity. It can enhance anti-tumor immune responses by targeting and downregulating immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3] This activity makes it a promising candidate for combination therapies with immunotherapies like checkpoint inhibitors.

Signaling Pathways Modulated by Entinostat

Entinostat's anticancer effects are mediated through its influence on several critical signaling pathways.

Entinostat_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Signaling Entinostat Entinostat HDAC HDAC Class I/IV (HDAC1, HDAC3) Entinostat->HDAC Inhibits PI3K_AKT PI3K/AKT Pathway Entinostat->PI3K_AKT Inhibits Apoptosis_Proteins Anti-Apoptotic Proteins (Bcl-xL, Mcl-1) Entinostat->Apoptosis_Proteins Inhibits Histones Histones HDAC->Histones Deacetylates (-Ac) DNA DNA (Condensed Chromatin) Histones->DNA wraps Genes Tumor Suppressor Genes (e.g., p21, p27) DNA->Genes Silences Cell_Cycle Cell Cycle Progression Genes->Cell_Cycle Inhibits Apoptosis Apoptosis Genes->Apoptosis Promotes PI3K_AKT->Cell_Cycle Promotes Apoptosis_Proteins->Apoptosis Inhibits

Caption: Mechanism of action of Entinostat in a cancer cell.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Entinostat.

Table 1: Preclinical In Vitro Activity of Entinostat

Cell LineCancer TypeIC50 Value (nM)Reference
HD-MB03Medulloblastoma (MYC-amplified)575[10]
MED8AMedulloblastoma (MYC-amplified)672.5[10]

Table 2: Key Phase III Clinical Trial Results (Entinostat + Exemestane)

Trial IdentifierPatient PopulationPrimary EndpointResult (Entinostat Arm)Result (Placebo Arm)Hazard Ratio (HR)Reference
EOC103A3101HR+/HER2- Advanced Breast Cancer (Chinese patients)Progression-Free Survival (PFS)6.32 months3.72 months0.76[4]
EOC103A3101HR+/HER2- Advanced Breast Cancer (Chinese patients)Overall Survival (OS)38.55 months~29.5 months0.75[4]

Table 3: Common Adverse Events (Grade 3/4) in Clinical Trials

Adverse EventFrequencyNotesReference
NeutropeniaCommonManageable hematologic toxicity[3][11]
ThrombocytopeniaCommonManageable hematologic toxicity[3]
AnemiaReportedDose-limiting toxicity at 5 mg m⁻²[2][11]
FatigueCommonMostly Grade 1 or 2[2][3]
HyponatremiaReportedDose-limiting toxicity at 5 mg m⁻²[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of Entinostat.

In Vitro Cell Proliferation Assay
  • Objective: To determine the concentration of Entinostat that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., HD-MB03, MED8A medulloblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.[10]

    • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of Entinostat (e.g., twofold dilution series) or DMSO as a vehicle control.[10]

    • Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.[10]

    • Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.

    • Data Analysis: The results are normalized to the DMSO control. The IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).[10]

Western Blot Analysis for Histone Acetylation
  • Objective: To confirm the mechanism of action of Entinostat by detecting changes in histone acetylation.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated with Entinostat or vehicle control for a specified time. After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or total Histone H3).

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Phase I "3+3" Dose-Escalation Trial Design
  • Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of a new drug combination.

  • Methodology:

    • Patient Cohorts: Patients are enrolled in cohorts of three.[11]

    • Dose Escalation: The first cohort receives the starting dose level of the investigational drug (e.g., Entinostat at 3 mg orally per week).[11]

    • Dose-Limiting Toxicity (DLT) Assessment: Patients are monitored for a predefined period (typically the first cycle of treatment) for DLTs.

    • Escalation Rules:

      • If 0 of 3 patients experience a DLT, the dose is escalated for the next cohort.

      • If 1 of 3 patients experiences a DLT, three more patients are enrolled at the same dose level. If 1 of the total 6 patients experiences a DLT, the dose is escalated. If ≥2 of 6 experience a DLT, the dose is considered to have exceeded the MTD.

      • If ≥2 of the first 3 patients experience a DLT, the dose is considered to have exceeded the MTD.

    • MTD Definition: The MTD is defined as the highest dose level at which fewer than one-third of patients experience a DLT. The RP2D is often the MTD or a lower, better-tolerated dose.

Development Timeline Visualization

The following diagram provides a visual summary of the key milestones in the development of Entinostat.

Entinostat_Timeline cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development cluster_Regulatory Regulatory Milestone Synthesis Initial Synthesis (Benzamide Derivative) In_Vitro_Studies In Vitro Studies: Demonstrated activity against various cancer cell lines Synthesis->In_Vitro_Studies In_Vivo_Models In Vivo Xenograft Models: Showed tumor growth inhibition In_Vitro_Studies->In_Vivo_Models Phase_I Phase I Trials: Established safety, tolerability, and dosing schedule (weekly) In_Vivo_Models->Phase_I Phase_II Phase II Trials: (e.g., ENCORE 301) Showed efficacy in combination therapy Phase_I->Phase_II Phase_III Phase III Trials: (e.g., E2112, EOC103A3101) Confirmed survival benefit Phase_II->Phase_III NMPA_Approval NMPA Approval (China): For HR+/HER2- Advanced Breast Cancer Phase_III->NMPA_Approval

Caption: Key milestones in the discovery and development of Entinostat.

Conclusion

Entinostat represents a successful example of targeted epigenetic therapy. Its development has been guided by a strong preclinical rationale and a systematic clinical evaluation process. As a selective Class I/IV HDAC inhibitor, it modulates gene expression to exert potent anti-tumor effects, including cell cycle arrest and apoptosis. Furthermore, its immunomodulatory properties open new avenues for combination therapies, particularly with immune checkpoint inhibitors. The recent regulatory approval in China for advanced breast cancer underscores its clinical potential. Ongoing and future research will continue to define the optimal use of Entinostat in the treatment of various malignancies, aiming to overcome drug resistance and improve patient outcomes.

References

MS-275 (Entinostat): A Technical Guide to Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat, also known as MS-275 or SNDX-275, is a synthetic benzamide derivative that functions as a potent and selective, orally bioavailable inhibitor of histone deacetylase (HDAC) enzymes.[1][2] Specifically, it targets Class I and Class IV HDACs, which are crucial regulators of gene expression.[1] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and dysregulation of cellular processes. By inhibiting these enzymes, Entinostat triggers the hyperacetylation of histones, leading to a more open chromatin structure and the reactivation of silenced genes.[3][4] This epigenetic modulation results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, terminal differentiation, and apoptosis.[1][3] Entinostat has shown promising anti-tumor activity in a wide range of preclinical models and is under investigation in numerous clinical trials for both solid tumors and hematologic malignancies.[1][5][6] The U.S. FDA has granted it 'breakthrough designation' in combination with exemestane for the management of advanced estrogen receptor (ER)-positive breast cancer.[1][2][7]

Primary Biological Targets

The principal molecular targets of Entinostat are Class I and Class IV histone deacetylases. It exhibits strong selectivity for HDAC1 and HDAC3 over other HDAC isoforms.[8] This selective inhibition is a key characteristic that distinguishes it from pan-HDAC inhibitors like vorinostat and panobinostat.[1]

  • Class I HDACs: This class includes HDAC1, HDAC2, and HDAC3. Entinostat potently inhibits these enzymes, which are primarily located in the nucleus and are broadly implicated in tumorigenesis.[9][10]

  • Class IV HDACs: This class consists of a single member, HDAC11. Entinostat is also reported to inhibit this class.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of MS-275 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary based on the specific assay conditions and cell lines used.

Table 1: In Vitro HDAC Enzyme Inhibition
TargetIC50 ValueAssay Conditions
HDAC10.51 µM[8]Cell-free assay
HDAC1243 nM[9][10]N/A
HDAC1180 nMN/A
HDAC1368 nM[11][12]Biochemical assay (pH 7.4, 37°C)
HDAC2453 nM[9][10]N/A
HDAC31.7 µM[8]Cell-free assay
HDAC3248 nM[9][10]N/A
HDAC3740 nMN/A
HDAC3501 nM[11][12]Biochemical assay (pH 7.4, 37°C)
HDAC4>100 µM[8]Cell-free assay
HDAC6>100 µM[8]Cell-free assay
HDAC8>100 µM[8]Cell-free assay
HDAC844.9 µMN/A
HDAC863.4 µM[11][12]N/A
HDAC10>100 µM[8]Cell-free assay
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
Cell LineCancer TypeIC50 Value
A2780Ovarian41.5 nM - 4.71 µM (Range across multiple lines)[8]
Calu-3Lung41.5 nM - 4.71 µM (Range across multiple lines)[8]
HL-60Leukemia41.5 nM - 4.71 µM (Range across multiple lines)[8]
K562Leukemia41.5 nM - 4.71 µM (Range across multiple lines)[8]
HT-29Colon41.5 nM - 4.71 µM (Range across multiple lines)[8]
A-375Melanoma3.67 µM[9]
Rituximab-Sensitive/Resistant B-cell LymphomaLymphoma0.5 - 1 µmol/l[13]
Rh41Rhabdomyosarcoma265 nM[14]
Rh18Rhabdomyosarcoma840 nM[14]
Rh30Rhabdomyosarcoma1110 nM[14]
D283Medulloblastoma50 nM[15]
MOLM13 (FLT3-ITD)Acute Myelogenous Leukemia (AML)< 1 µM[16]
MV4-11 (FLT3-ITD)Biphenotypic Leukemia< 1 µM[16]

Core Signaling Pathways and Mechanisms of Action

MS-275 modulates a multitude of intracellular signaling pathways, culminating in its anti-tumor effects.

Epigenetic Regulation and Gene Expression

The primary mechanism of MS-275 is the inhibition of Class I HDACs, leading to the accumulation of acetylated histones (H3 and H4).[17][18] This neutralizes the positive charge of lysine residues on histone tails, relaxing the chromatin structure and making DNA more accessible to transcription factors. The result is the transcriptional activation of a distinct set of genes, including tumor suppressor genes that are often silenced in cancer cells.[1][3][4]

HDAC_Inhibition cluster_0 Normal State (Gene Silencing) cluster_1 MS-275 Action (Gene Activation) HDAC HDAC1/3 Acetyl Acetyl Group HDAC->Acetyl Histone Histone Tail (Lysine) Histone->HDAC Deacetylation DNA DNA Histone->DNA Binds tightly Chromatin_C Condensed Chromatin (Transcriptional Repression) DNA->Chromatin_C MS275 MS-275 (Entinostat) MS275->HDAC Inhibits Histone_A Acetylated Histone (Lysine) DNA_A DNA Histone_A->DNA_A Binds loosely Chromatin_O Open Chromatin (Transcriptional Activation) DNA_A->Chromatin_O TSG Tumor Suppressor Genes (e.g., p21) Chromatin_O->TSG Expression

Caption: Mechanism of MS-275-mediated transcriptional activation.
Cell Cycle Arrest

A prominent effect of MS-275 is the induction of cell cycle arrest, primarily at the G1/S transition.[8][19] This is largely mediated by the robust induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[8][15][20] The upregulation of p21 occurs independently of p53 status.[15] Increased p21 levels lead to the inhibition of cyclin-CDK complexes, resulting in the accumulation of hypophosphorylated retinoblastoma protein (Rb) and the halting of cell cycle progression.[20][21] MS-275 has also been shown to down-regulate cell cycle-related proteins like cyclin D1.[20]

Cell_Cycle_Arrest MS275 MS-275 HDAC HDAC1/3 Inhibition MS275->HDAC CyclinD1 Cyclin D1 MS275->CyclinD1 Downregulates p21_Gene p21 Gene Locus (CDKN1A) HDAC->p21_Gene Upregulates Expression p21_Protein p21 Protein p21_Gene->p21_Protein CDK46 CDK4/6 p21_Protein->CDK46 Inhibits Arrest G1 Arrest p21_Protein->Arrest CyclinD1->CDK46 Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) CDK46->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S_Genes S-Phase Genes E2F->G1_S_Genes Activates CellCycle G1/S Transition G1_S_Genes->CellCycle

Caption: MS-275 induces G1 cell cycle arrest via p21 upregulation.
Induction of Apoptosis

MS-275 induces programmed cell death in a wide variety of cancer cells.[8][13] The mechanism is dose-dependent; at lower concentrations, it primarily causes differentiation and cell cycle arrest, while at higher concentrations, it potently triggers apoptosis.[20][21] The apoptotic pathway engaged is largely the intrinsic, or mitochondrial, pathway.

Key events include:

  • Reactive Oxygen Species (ROS) Generation: MS-275 can induce a rapid increase in intracellular ROS.[20][21]

  • Mitochondrial Damage: The increase in ROS leads to the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytosol.[20][21]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, including initiator caspase-9 and effector caspase-3.[17][20]

  • Modulation of Bcl-2 Family Proteins: MS-275 can down-regulate anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and XIAP, while upregulating pro-apoptotic proteins like Bax and Bak.[13][20][22]

Apoptosis_Pathway MS275 MS-275 (High Conc.) ROS ROS Generation MS275->ROS Bcl2_family Bcl-2 Family Regulation MS275->Bcl2_family MMP Loss of Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion CytC Cytochrome c (Release) MMP->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2, Bcl-xL, Mcl-1 ↓ Bcl2_family->Bcl2 Bax Bax, Bak ↑ Bcl2_family->Bax Bcl2->MMP Inhibits Bax->MMP

References

An In-depth Technical Guide to Entinostat for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat, also known as MS-275 or SNDX-275, is an orally bioavailable, synthetic benzamide derivative that functions as a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[2] By selectively inhibiting HDACs, particularly HDAC1 and HDAC3, Entinostat induces histone hyperacetylation, which relaxes chromatin and reactivates the expression of silenced genes, including tumor suppressors.[1][3][4] This activity leads to significant anti-tumor effects, such as cell cycle arrest, induction of apoptosis, and terminal differentiation.[1][5] Entinostat has been investigated in numerous clinical trials for both solid tumors and hematologic malignancies, showing a generally tolerable safety profile and promising efficacy, especially in combination with other therapies like endocrine or immune checkpoint inhibitors.[1][3][6]

Core Mechanism of Action

Entinostat's primary mechanism of action is the selective inhibition of Class I HDAC enzymes (HDAC1, HDAC2, HDAC3) and Class IV HDACs.[1][7] This inhibition is central to its anti-cancer effects, which can be categorized into two main areas: direct epigenetic reprogramming of cancer cells and modulation of the tumor immune microenvironment.

Epigenetic Reprogramming:

  • Histone Hyperacetylation: By blocking the removal of acetyl groups, Entinostat increases the acetylation levels of lysine residues on histone tails. This neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA.[2]

  • Chromatin Remodeling: The resulting "relaxed" or open chromatin structure (euchromatin) allows transcription factors and machinery to access gene promoter regions that were previously silenced (heterochromatin).[2][6]

  • Gene Re-expression: This leads to the transcriptional activation of a specific set of genes, most notably tumor suppressor genes like the cyclin-dependent kinase inhibitors p21 and p27.[3]

  • Cellular Consequences: The re-expression of these regulatory genes results in the inhibition of cancer cell proliferation, induction of cell cycle arrest (primarily in the G1 phase), and activation of apoptotic pathways.[3][8][9]

Immune Microenvironment Modulation:

  • Entinostat also exerts immunomodulatory effects that contribute to its anti-tumor activity.[1] It has been shown to enhance anti-tumor immune responses by downregulating immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[6][10] This action can sensitize tumors to immunotherapies, including immune checkpoint inhibitors.[3][11]

Entinostat_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Chromatin State cluster_2 Cellular Outcomes entinostat Entinostat hdac HDAC Class I (HDAC1, HDAC3) entinostat->hdac Inhibits histones_deacetylated Deacetylated Histones (Condensed Chromatin) hdac->histones_deacetylated Maintains State histones_acetylated Acetylated Histones (Relaxed Chromatin) histones_deacetylated->histones_acetylated Acetylation tsg Tumor Suppressor Genes (e.g., p21, p27) histones_deacetylated->tsg Represses Transcription histones_acetylated->tsg Allows Transcription arrest G1 Cell Cycle Arrest tsg->arrest apoptosis Apoptosis tsg->apoptosis proliferation Decreased Proliferation arrest->proliferation apoptosis->proliferation

Caption: Core mechanism of Entinostat action in the cell nucleus.

Key Signaling Pathways Modulated by Entinostat

Entinostat influences several critical signaling pathways to exert its anti-neoplastic effects.

  • Cell Cycle Control Pathway: By inducing the expression of p21 (CDKN1A), Entinostat inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S checkpoint.[8][9] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting proliferation.[3]

  • Apoptosis Pathways: Entinostat can trigger apoptosis through both intrinsic and extrinsic pathways.[12] It has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-xL, shifting the balance towards pro-apoptotic signals.[8][9] Additionally, it can activate the JNK/P38 MAPK signaling cascade, which promotes programmed cell death.[4]

  • Epithelial-Mesenchymal Transition (EMT) Pathway: In some cancers, such as gastric cancer, Entinostat has been found to inhibit the malignant phenotype by targeting the proto-oncogene SALL4.[13] This reduces the expression of proteins involved in EMT, a process critical for cancer cell invasion and metastasis.[13]

  • Immune Signaling: Entinostat's immunomodulatory effects are crucial for its synergy with immunotherapy.[10] By reducing the number and suppressive function of Tregs and MDSCs in the tumor microenvironment, it enhances the activity of cytotoxic CD8+ T cells, leading to a more robust anti-tumor immune response.[6][10][14] This can convert "cold" (non-inflamed) tumors into "hot" (inflamed) tumors that are more responsive to immune checkpoint inhibitors.[11]

Entinostat_Signaling_Pathways cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction cluster_immune Immune Modulation entinostat Entinostat p21 p21 (CDKN1A) Expression ↑ entinostat->p21 bcl_xl Bcl-xL Expression ↓ entinostat->bcl_xl jnk_p38 JNK/P38 MAPK Activation ↑ entinostat->jnk_p38 tregs Regulatory T cells (Tregs) ↓ entinostat->tregs mdscs MDSCs ↓ entinostat->mdscs cdk Cyclin-Dependent Kinases (CDKs) p21->cdk Inhibits g1_arrest G1 Arrest cdk->g1_arrest Blocked apoptosis Apoptosis bcl_xl->apoptosis Promotes jnk_p38->apoptosis Promotes cd8 CD8+ T Cell Activity ↑ tregs->cd8 Suppression Lifted mdscs->cd8 Suppression Lifted immune_response Anti-Tumor Immunity cd8->immune_response Drives

Caption: Key signaling pathways modulated by Entinostat in cancer.

Preclinical and Clinical Data Summary

Entinostat has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across various malignancies.[1]

Data Presentation

Table 1: In Vitro Efficacy of Entinostat Against Class I HDACs

Target IC50 Value (nM) Reference
HDAC1 243 [4][7]
HDAC2 453 [4][7]
HDAC3 248 [4][7]

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Key Clinical Trial Results for Entinostat

Trial Name (Phase) Cancer Type Combination Therapy Control Group Key Efficacy Endpoint Result Reference
ENCORE 301 (Phase II) HR+ Advanced Breast Cancer Entinostat + Exemestane Placebo + Exemestane Median Progression-Free Survival (PFS) 4.3 months vs. 2.3 months [1][15]
E2112 (Phase III) HR+ Advanced Breast Cancer Entinostat + Exemestane Placebo + Exemestane PFS and Overall Survival (OS) No statistically significant improvement in the overall population [6][16]
Chinese Phase III HR+ Advanced Breast Cancer Entinostat + Exemestane Placebo + Exemestane Median PFS 2.6-month benefit favoring the Entinostat arm [16]

HR+ denotes Hormone Receptor-positive.

Table 3: Pharmacokinetic Parameters of Entinostat in Human Studies

Parameter Value Description Reference
Tmax (Time to max concentration) 0.5 - 60 hours (fasting: 0.25 - 2 h) Wide variability, reduced in a fasting state. [1]
(Terminal half-life) ~113.6 hours Long half-life supports weekly or bi-weekly dosing. [17]
Dose Proportionality Linear over 2 to 12 mg/m² Cmax and AUC increase proportionally with the dose. [1][18]
Drug Interactions None significant with exemestane Co-administration does not significantly alter the PK profile. [18]

PK parameters can vary based on patient population and study design.

Standard Experimental Protocols

The following protocols are generalized methodologies for key experiments used to evaluate the efficacy and mechanism of Entinostat.

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the effect of Entinostat on cancer cell proliferation and viability.

Cell_Viability_Workflow s1 1. Cell Seeding Seed cells in 96-well plates. Allow adherence overnight. s2 2. Drug Preparation Prepare serial dilutions of Entinostat (e.g., 0.01 to 20 µM). s1->s2 s3 3. Treatment Replace medium with Entinostat dilutions. Include a vehicle control (DMSO). s2->s3 s4 4. Incubation Incubate plates for a set duration (e.g., 48 or 72 hours). s3->s4 s5 5. Viability Assessment Add viability reagent (e.g., MTT, CellTiter-Glo). Incubate as per manufacturer's instructions. s4->s5 s6 6. Data Acquisition Measure absorbance or luminescence using a plate reader. s5->s6 s7 7. Analysis Normalize data to vehicle control. Calculate IC50 value. s6->s7

Caption: Experimental workflow for an in vitro cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells of interest into 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO₂.[19]

  • Drug Preparation: Prepare a stock solution of Entinostat in DMSO (e.g., 10 mM). Create a series of 2x concentrated serial dilutions in complete culture medium. A typical concentration range might be 0.02 µM to 20 µM, including a vehicle-only control.[19]

  • Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in the final 1x concentration.[19]

  • Incubation: Incubate the plates for the desired experimental duration, typically 48 to 72 hours.[19]

  • Viability Assessment: Add a cell viability reagent such as MTT, SRB, or a luminescence-based reagent like CellTiter-Glo® according to the manufacturer's protocol.[8][20][21]

  • Data Analysis: Measure the absorbance or luminescence using a compatible plate reader. Normalize the readings of treated wells to the vehicle control wells (set as 100% viability) and plot the results. Calculate the IC50 value using non-linear regression analysis software.[19]

Protocol 2: Western Blot for Histone Acetylation

This protocol is used to confirm Entinostat's mechanism of action by detecting changes in histone acetylation levels.

Western_Blot_Workflow s1 1. Cell Treatment & Lysis Treat cells with Entinostat. Lyse cells to extract total protein. s2 2. Protein Quantification Determine protein concentration (e.g., Bradford or BCA assay). s1->s2 s3 3. SDS-PAGE Separate proteins by size via gel electrophoresis. s2->s3 s4 4. Protein Transfer Transfer proteins from gel to a membrane (e.g., PVDF). s3->s4 s5 5. Blocking & Antibody Incubation Block non-specific sites. Incubate with primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-H3). s4->s5 s6 6. Secondary Antibody & Detection Incubate with HRP-conjugated secondary antibody. Add chemiluminescent substrate. s5->s6 s7 7. Imaging Capture signal using a chemiluminescence imager. s6->s7

Caption: Experimental workflow for Western blot analysis.

Detailed Methodology:

  • Cell Treatment and Lysis: Culture cells and treat with Entinostat at desired concentrations and time points. Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[21]

  • Protein Quantification: Measure the protein concentration of the lysates using a standard method like the Bradford or BCA assay to ensure equal loading.[21]

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C. A separate blot or re-probing should be done for total Histone H3 as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washes, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[21]

Protocol 3: In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of Entinostat in a living organism.

Xenograft_Study_Workflow s1 1. Cell Implantation Inject human cancer cells subcutaneously into immunocompromised mice (e.g., NSG, SCID). s2 2. Tumor Growth Allow tumors to grow to a measurable size (e.g., 100-200 mm³). s1->s2 s3 3. Randomization & Treatment Randomize mice into treatment groups (Vehicle, Entinostat, Combination). s2->s3 s4 4. Dosing Administer Entinostat via oral gavage at a specified dose and schedule. s3->s4 s5 5. Monitoring Measure tumor volume and body weight regularly (e.g., 2-3 times/week). s4->s5 s6 6. Endpoint Continue until tumors reach a predetermined size or study duration ends. s5->s6 s7 7. Analysis Compare tumor growth inhibition (TGI) between groups. Harvest tumors for PD analysis. s6->s7

Caption: Experimental workflow for an in vivo xenograft study.

Detailed Methodology:

  • Animal Model: Use immunocompromised mice (e.g., SCID or NSG mice) to prevent rejection of human tumor cells.[9][22]

  • Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[23]

  • Tumor Growth and Randomization: Monitor mice for tumor growth. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into different treatment cohorts (e.g., vehicle control, Entinostat monotherapy, combination therapy).[22]

  • Drug Formulation and Administration: Formulate Entinostat in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the drug to mice, typically via oral gavage, at a specified dose (e.g., 2.5-20 mg/kg) and schedule (e.g., daily or weekly).[14][22]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.[22]

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined endpoint size or after a set duration. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect. Tumors can be harvested for pharmacodynamic (PD) analysis, such as Western blotting for histone acetylation.[22][24]

Conclusion

Entinostat is a selective Class I/IV HDAC inhibitor with a well-defined mechanism of action centered on epigenetic reprogramming and immune modulation. Its ability to reactivate silenced tumor suppressor genes and enhance anti-tumor immunity makes it a compelling agent in oncology.[1][3] Preclinical and clinical data have demonstrated its activity against a range of cancers, particularly hormone-resistant breast cancer.[1][5] While it has shown promise, especially in combination therapies, further research is needed to identify predictive biomarkers and optimize its use in clinical practice. The protocols and data summarized in this guide provide a foundational understanding for researchers beginning to explore the therapeutic potential of Entinostat in cancer.

References

Preliminary In Vitro Efficacy of MS-275: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of MS-275 (Entinostat), a potent and selective inhibitor of histone deacetylases (HDACs). The document focuses on the core mechanism of action, experimental methodologies, and quantitative data derived from foundational research. All data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of MS-275's cellular effects.

Core Mechanism of Action

MS-275 is a synthetic benzamide derivative that exhibits selective inhibitory activity against Class I HDAC enzymes, particularly HDAC1 and HDAC3.[1][2] By binding to the zinc-containing active site of these enzymes, MS-275 prevents the removal of acetyl groups from lysine residues on histone and non-histone proteins.[2][3] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the transcriptional activation of genes that are often silenced in cancer cells.[2]

The primary downstream effects of MS-275-mediated HDAC inhibition include the induction of cell cycle arrest, apoptosis, and cellular differentiation. A key event in this process is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1][4][5] The induction of p21 leads to a G1 phase cell cycle arrest.[1][4] Additionally, MS-275 has been shown to induce the expression of the tumor suppressor protein gelsolin and decrease the expression of anti-apoptotic proteins such as Mcl-1 and XIAP.[1][4] At higher concentrations, MS-275 can induce apoptosis through the generation of reactive oxygen species (ROS).[5]

Quantitative In Vitro Data

The in vitro potency of MS-275 has been evaluated through various assays, including direct enzyme inhibition and cell proliferation assays across a range of human cancer cell lines.

Table 1: In Vitro HDAC Inhibition by MS-275
HDAC IsoformIC50 ValueAssay Conditions
HDAC10.368 µM - 0.51 µMCell-free biochemical assays.[1][2]
HDAC30.501 µM - 1.7 µMCell-free biochemical assays.[1][2]
HDAC8> 63.4 µMCell-free biochemical assays.[2]
Other HDACs (4, 6, 10)~100 µM or higherNot sensitive.[1]
Table 2: In Vitro Anti-proliferative Activity of MS-275 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 Value
A2780Ovarian Carcinoma41.5 nM[1][4]
Calu-3Lung Carcinoma-
HL-60Promyelocytic Leukemia-
K562Chronic Myelogenous Leukemia-
St-4--
HT-29Colorectal Adenocarcinoma-
KB-3-1--
Capan-1Pancreatic Adenocarcinoma-
4-1St--
HCT-15Colorectal Adenocarcinoma4.71 µM[1][4]
D283Medulloblastoma50 nM[6][7]
USUndifferentiated Sarcoma1.3 µM[6][7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

HDAC Inhibition Assay (Cell-Free)

This assay quantifies the ability of MS-275 to inhibit the enzymatic activity of purified HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC3, etc.)

  • HDAC buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)

  • Fluorogenic HDAC substrate (e.g., Ac-NH-GGK(Ac)-AMC)

  • MS-275 stock solution

  • Trypsin solution (e.g., 10 mg/ml in 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 µM TSA)

  • Microplate reader with fluorescence detection capabilities (λex = 390 nm, λem = 460 nm)

Procedure:

  • Dilute recombinant HDAC enzymes in HDAC buffer.

  • In a 96-well plate, mix 60 µL of HDAC buffer with 10 µL of the diluted enzyme solution.

  • Add serial dilutions of MS-275 or vehicle control to the wells.

  • Initiate the reaction by adding 30 µL of the HDAC substrate solution.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding 100 µL of trypsin solution.

  • Incubate at 30°C for 20 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence at 460 nm (excitation at 390 nm).

  • Calculate the percent inhibition and determine the IC50 value.[1]

Cell Viability/Proliferation Assay

This assay measures the effect of MS-275 on the proliferation of cancer cell lines. The neutral red uptake assay is described here as an example.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • MS-275 stock solution

  • 96-well cell culture plates

  • Neutral red staining solution (0.1 mg/mL)

  • Solubilization solution (50 µL ethanol, 150 µL 0.1 M Na2HPO4)

  • Microplate reader (OD at 540 nm)

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with graded concentrations of MS-275 or vehicle control for 72 hours.

  • Remove the treatment medium and add 100 µL of neutral red solution to each well.

  • Incubate for 1 hour in a CO2 incubator.

  • Aspirate the neutral red solution and add 200 µL of the solubilization solution to each well to extract the dye.

  • Measure the optical density at 540 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.[1]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins following MS-275 treatment.

Materials:

  • Human cancer cell lines treated with MS-275

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-acetyl-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse MS-275-treated and control cells in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[3][8]

Visualizations: Signaling Pathways and Workflows

MS-275 Mechanism of Action Pathway

MS275_Mechanism MS275 MS-275 HDAC1_3 HDAC1 / HDAC3 MS275->HDAC1_3 Inhibition Histones Histone Proteins HDAC1_3->Histones Deacetylation Acetylation Histone Acetylation (Increased) Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Gene Transcription (p21, Gelsolin) Chromatin->Gene_Expression p21 p21WAF1/CIP1 (Increased) Gene_Expression->p21 Gelsolin Gelsolin (Increased) Gene_Expression->Gelsolin CellCycle G1 Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis Gelsolin->Apoptosis InVitro_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Line Culture Treatment 3. Cell Treatment (24-72h) Cell_Culture->Treatment MS275_Prep 2. MS-275 Dilution Series MS275_Prep->Treatment Viability 4a. Cell Viability Assay (IC50) Treatment->Viability Western 4b. Western Blot (Protein Expression) Treatment->Western HDAC_Assay 4c. HDAC Activity Assay (IC50) Treatment->HDAC_Assay Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis HDAC_Assay->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Benzamide Structure of Entinostat

Introduction: The Role of Epigenetics and the Emergence of Entinostat

Epigenetic modifications, which alter gene expression without changing the underlying DNA sequence, are critical in cellular function and are frequently dysregulated in diseases like cancer. Histone deacetylases (HDACs) are key epigenetic enzymes that remove acetyl groups from lysine residues on histones and other proteins, typically leading to chromatin condensation and transcriptional repression. The inhibition of these enzymes has emerged as a promising therapeutic strategy in oncology.

Entinostat (also known as MS-275 or SNDX-275) is a potent, orally bioavailable, and selective inhibitor of Class I and IV histone deacetylases.[1] It belongs to the benzamide class of HDAC inhibitors, a chemical group distinguished by a specific mode of interaction with the enzyme's active site.[2] This guide provides a detailed technical overview of Entinostat, focusing on its core benzamide structure, its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

The Benzamide Structure of Entinostat

Entinostat is a synthetic benzamide derivative characterized by a multi-component structure essential for its inhibitory function.[3] Its chemical formula is C21H20N4O3 and its IUPAC name is pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate.[3]

The structure can be deconstructed into three key pharmacophoric elements:

  • Zinc-Binding Group (ZBG): The core of its functionality lies in the o-aminoanilide moiety of the benzamide group. The primary amine and the adjacent amide carbonyl oxygen act as a bidentate ligand, chelating the essential Zn²⁺ ion in the active site of the HDAC enzyme.[2][4] This interaction is crucial for inhibiting the enzyme's catalytic activity.

  • Linker Region: A substituted phenylmethyl carbamate unit connects the ZBG to the cap group. This linker is designed to position the other components optimally within the catalytic tunnel of the enzyme.

  • Cap Group: A pyridine ring serves as the surface-recognition "cap" group, which interacts with residues at the rim of the HDAC active site, contributing to the inhibitor's potency and isoform selectivity.[5]

Mechanism of Action: Selective HDAC Inhibition

Entinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[6] Its inhibitory action is less pronounced against HDAC2 and it has no significant activity against Class II HDACs.[7][8]

The primary mechanism involves the benzamide's o-phenylenediamine group binding to the zinc ion at the bottom of the HDAC active site pocket.[2][4] This blocks the access of the natural substrate, acetyl-lysine, preventing the deacetylation reaction. The consequence of this inhibition is the accumulation of acetylated histones (hyperacetylation).[1][9] This leads to a more relaxed, "open" chromatin structure (euchromatin), which allows for the transcriptional activation of previously silenced genes.[6][9]

Key downstream effects of this epigenetic reprogramming include:

  • Reactivation of Tumor Suppressor Genes: Genes such as the cyclin-dependent kinase inhibitor p21 are re-expressed, leading to cell cycle arrest.[9][10]

  • Induction of Apoptosis: The expression of pro-apoptotic proteins is increased while anti-apoptotic proteins like Bcl-XL are downregulated, leading to programmed cell death.[6][10][11]

  • Modulation of Non-Histone Proteins: Entinostat also affects the acetylation status of non-histone proteins, including transcription factors and signaling molecules, further contributing to its anti-tumor effects.[6][9]

cluster_0 Normal Cell Function cluster_1 Entinostat Action Histone Histone Tail (Acetylated Lysine) HDAC HDAC Enzyme Histone->HDAC Deacetylation Condensed Condensed Chromatin (Heterochromatin) HDAC->Condensed HDAC_Inhibited HDAC Enzyme (Inhibited) Silencing Gene Silencing Condensed->Silencing Entinostat Entinostat Entinostat->HDAC_Inhibited Inhibition Acetylated Histone Hyperacetylation HDAC_Inhibited->Acetylated Prevents Deacetylation Open Open Chromatin (Euchromatin) Acetylated->Open Transcription Gene Transcription (e.g., Tumor Suppressors) Open->Transcription

Caption: Mechanism of HDAC inhibition by Entinostat.

Key Signaling Pathways Modulated by Entinostat

Entinostat's influence extends to several critical cancer-related signaling pathways.

4.1 Cell Cycle Regulation: By inhibiting HDACs, Entinostat induces the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[10][11] p21 then binds to and inactivates cyclin-CDK complexes (such as Cyclin A/CDK2), which are necessary for cell cycle progression. This action leads to a halt in the G1 phase of the cell cycle, preventing cancer cell proliferation.[10] Concurrently, Entinostat has been shown to downregulate the expression of key cell cycle proteins like CDC2, Cyclin A, and Cyclin B.[10]

Entinostat Entinostat HDAC HDAC1 / HDAC3 Entinostat->HDAC Inhibits p21_gene p21 Gene HDAC->p21_gene Represses p21_protein p21 Protein p21_gene->p21_protein Expression Cyclin_CDK Cyclin / CDK Complexes p21_protein->Cyclin_CDK Inhibits G1_S G1-S Phase Progression Cyclin_CDK->G1_S Promotes Arrest G1 Cell Cycle Arrest G1_S->Arrest is Blocked

Caption: Entinostat-mediated cell cycle arrest via p21 induction.

4.2 HER2 Signaling: In HER2-amplified cancers, such as certain types of breast and gastric cancer, Entinostat has been shown to downregulate HER2 protein expression.[12] This effect is associated with an impairment of downstream signaling pathways like the AKT pathway, which is crucial for cell survival and proliferation.[12] This provides a strong rationale for combining Entinostat with HER2-targeted therapies.

4.3 Immunomodulation: Entinostat exhibits significant immunomodulatory activity.[1] It can regulate the production of cytokines, increase the expression of Major Histocompatibility Complex (MHC) class I and II molecules, and alter the function of immune cells like macrophages and dendritic cells.[1][13] In preclinical models, Entinostat has been shown to potentiate radiation-activated pathways such as JAK/STAT3 and interferon-gamma (IFN-γ) signaling, as well as upregulating PD-L1 expression, suggesting synergy with immune checkpoint inhibitors.[14]

Quantitative Biological and Clinical Data

The activity of Entinostat has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro HDAC Inhibitory Activity

HDAC Isoform IC₅₀ (nM) Assay Type Source
HDAC1 243 Cell-free [8]
HDAC2 453 Cell-free [8]
HDAC3 248 Cell-free [8]
HDAC1 510 Cell-free [15]

| HDAC3 | 1700 | Cell-free |[15] |

IC₅₀ values can vary between studies due to different assay conditions.

Table 2: Pharmacokinetic Parameters of Entinostat

Parameter Value Population Source
Tₘₐₓ (Time to Max. Concentration) 0.5 - 60 hours (Variability reduced in fasting state) Cancer Patients [1]
Clearance Variability 24 - 147% Cancer Patients [1][16]

| Linearity | Linear over 2 to 12 mg/m² dose range | Cancer Patients |[1] |

Table 3: Phase 3 Clinical Trial Efficacy Data (NCT03538171)

Parameter Entinostat + Exemestane Placebo + Exemestane Hazard Ratio (95% CI) Population

| Median Progression-Free Survival (PFS) | 6.32 months | 3.72 months | 0.76 (0.58-0.98) | Chinese patients with HR+ advanced breast cancer[17] |

Key Experimental Protocols

Reproducible methodologies are essential for evaluating HDAC inhibitors. Below are detailed protocols for key assays used to characterize Entinostat.

6.1 HDAC Enzyme Inhibition Assay (Fluorogenic)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Entinostat against specific HDAC isoforms.[9]

  • Methodology:

    • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) are diluted to a working concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl). A fluorogenic HDAC substrate (e.g., Ac-RHKK(Ac)-AMC) is prepared in the same buffer.[9]

    • Compound Dilution: Entinostat is dissolved in DMSO to create a high-concentration stock solution and then serially diluted in assay buffer to generate a range of test concentrations (e.g., 10-point, 3-fold dilutions).

    • Reaction Setup: In a 96-well or 384-well microplate, add the diluted enzyme, assay buffer, and varying concentrations of Entinostat. Allow for a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to permit inhibitor-enzyme binding.[9]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), allowing the enzyme to deacetylate the substrate.[9]

    • Signal Development: Stop the reaction by adding a developer solution. This solution typically contains a protease (e.g., trypsin) and a potent, broad-spectrum HDAC inhibitor (like Trichostatin A) to halt further deacetylation. The protease cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).[9]

    • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 390 nm, Em: 460 nm).[15]

    • Data Analysis: Convert fluorescence units to the percentage of inhibition relative to vehicle (DMSO) controls. Plot the percentage of inhibition against the logarithm of the Entinostat concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[9]

start Start prep Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer start->prep dilute Serially Dilute Entinostat in Assay Buffer prep->dilute plate Plate Enzyme and Diluted Entinostat dilute->plate preincubate Pre-incubate Plate (e.g., 30 min at 30°C) plate->preincubate initiate Add Substrate to Initiate Reaction preincubate->initiate incubate Incubate Plate (e.g., 60 min at 30°C) initiate->incubate develop Add Developer Solution (Trypsin + TSA) incubate->develop read Read Fluorescence (Ex/Em Wavelengths) develop->read analyze Calculate % Inhibition and Determine IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for HDAC inhibition (IC₅₀) determination.

6.2 Chromatin Immunoprecipitation (ChIP) Assay

  • Objective: To determine if Entinostat treatment reduces the association of specific HDACs (e.g., HDAC1) with target gene promoters (e.g., the HIV LTR or p21 promoter) in living cells.[7]

  • Methodology:

    • Cell Culture and Treatment: Culture cells (e.g., latently infected primary CD4⁺ T cells) to the desired density. Treat one group with Entinostat (e.g., 0.5 µM) and a control group with vehicle (DMSO) for a specified time (e.g., 4 hours).[7]

    • Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.

    • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

    • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-HDAC1) or a negative control (e.g., IgG).

    • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.

    • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

    • Quantitative PCR (qPCR): Quantify the amount of precipitated DNA corresponding to the target promoter region using qPCR with specific primers. Results are typically expressed as a percentage of the input DNA.

Conclusion

Entinostat represents a highly significant member of the benzamide class of HDAC inhibitors. Its unique structure, centered on the zinc-chelating o-aminoanilide group, confers potent and selective inhibition of Class I HDACs. This targeted epigenetic modulation reactivates critical tumor suppressor pathways, leading to cell cycle arrest and apoptosis, and reshapes the tumor immune microenvironment. The quantitative data from extensive preclinical and clinical testing underscore its therapeutic potential, particularly in combination therapies. The detailed protocols provided herein offer a framework for the continued investigation and development of Entinostat and next-generation benzamide-based epigenetic modulators.

References

Initial Safety and Toxicity Profile of Entinostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of Class I and IV histone deacetylases (HDACs).[1][2] By modifying the epigenetic landscape of cancer cells, Entinostat triggers the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[3][4] This document provides a comprehensive overview of the initial safety and toxicity profile of Entinostat, drawing from preclinical studies and early-phase clinical trials. It is intended to serve as a technical resource for professionals involved in oncology drug development and research.

Mechanism of Action and Signaling Pathways

Entinostat exerts its anti-cancer effects by selectively inhibiting HDAC enzymes, particularly HDAC1 and HDAC3, which are crucial for the deacetylation of histone and non-histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the transcriptional activation of previously silenced genes, including tumor suppressor genes like p21 and p27.[3][5] The reactivation of these genes can halt cell cycle progression and induce programmed cell death (apoptosis).[3]

Beyond its effects on histones, Entinostat also influences the acetylation status and function of non-histone proteins involved in key cellular processes.[3] Preclinical studies have shown that Entinostat can downregulate the PI3K/AKT and MAPK signaling pathways, which are often hyperactivated in cancer and contribute to cell proliferation and survival.[6][7] Furthermore, by inhibiting AKT, Entinostat can activate the transcription factor FOXO3, leading to the expression of the pro-apoptotic protein Bim1.[7]

Entinostat also demonstrates immunomodulatory properties by affecting the tumor microenvironment. It has been shown to enhance anti-tumor immune responses by regulating cytokine production and modulating the function of immune cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][6]

Signaling Pathway of Entinostat's Anti-Cancer Activity

Entinostat_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Entinostat Entinostat HDAC HDAC Class I & IV Entinostat->HDAC Inhibits PI3K_AKT PI3K/AKT Pathway Entinostat->PI3K_AKT Inhibits MAPK MAPK Pathway Entinostat->MAPK Inhibits Histones Histones HDAC->Histones Acetylation Increased Chromatin Condensed Chromatin HDAC->Chromatin Maintains Condensed State TSG Tumor Suppressor Genes (e.g., p21, p27) Histones->TSG Repression Histones->TSG Activation CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Chromatin->Histones Deacetylation FOXO3 FOXO3 PI3K_AKT->FOXO3 Inhibits Bim1 Bim1 FOXO3->Bim1 Activates Apoptosis Apoptosis Bim1->Apoptosis

Caption: Entinostat inhibits HDACs, leading to tumor suppressor gene activation and cell cycle arrest, while also suppressing pro-survival pathways to induce apoptosis.

Preclinical Safety and Toxicology

Preclinical evaluation of Entinostat in various animal models, including mice and rats, has been conducted to establish its initial safety profile and guide clinical development. These studies have demonstrated anti-tumor activity across a range of human tumor xenografts, such as lung, prostate, breast, pancreas, and renal cell carcinoma.[6]

In toxicology studies, the primary dose-limiting toxicities observed were related to bone marrow suppression, consistent with the effects of other alkylating agents.[8] This included a nadir in white blood cell counts around day 7, with recovery typically observed by day 21.[8] Other noted toxicities in animal models included gastrointestinal effects such as emesis and inappetence.[8] Importantly, apart from reversible effects on bone marrow and lymphatic tissues, significant organ toxicity was not a prominent feature in single-dose studies.[8]

Clinical Safety and Toxicity Profile

The safety and tolerability of Entinostat have been evaluated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with other anti-cancer agents.[1][6] Generally, Entinostat has been found to be well-tolerated, with a manageable side effect profile.[1][6]

Common Adverse Events

The most frequently reported adverse events associated with Entinostat are hematologic and gastrointestinal in nature.[1]

Table 1: Common Adverse Events Reported in Entinostat Clinical Trials

System Organ ClassAdverse Event
Hematologic Anemia, Neutropenia, Thrombocytopenia, Leukopenia[1][6]
Gastrointestinal Nausea, Vomiting, Diarrhea, Anorexia[6]
Constitutional Fatigue[1][6]
Metabolic Hypophosphatemia, Hyponatremia, Hypoalbuminemia, Hyperglycemia[6]
Dose-Limiting Toxicities (DLTs)

Dose-limiting toxicities are crucial in determining the maximum tolerated dose (MTD) of a new drug. In early-phase trials of Entinostat, DLTs have been primarily hematologic and gastrointestinal.

Table 2: Summary of Dose-Limiting Toxicities (DLTs) in Phase I Trials

Trial / CombinationDose LevelDLTs Observed
Monotherapy (Solid Tumors/Lymphoma)Daily Dosing (First Dose Level)Not specified, but led to change in dosing schedule[6]
Monotherapy (Hematologic Malignancies)10 mg/m² every 14 days (MTD)Nausea and vomiting
Combination with 13-cis Retinoic Acid5 mg/m²Grade 3 hyponatremia, neutropenia, and anemia[9]
Combination with SorafenibNot specifiedGrade 3 hand-foot syndrome, nausea/vomiting, and fatigue

Experimental Protocols

Phase I Clinical Trial Design for Safety Assessment

A common experimental design for assessing the initial safety and toxicity of a new agent like Entinostat is the Phase I dose-escalation study.

Key Components of a Typical Protocol:

  • Study Design: A "3+3" dose-escalation design is frequently employed. Three patients are enrolled at a specific dose level. If no DLTs are observed, the next cohort of three patients is enrolled at a higher dose. If one patient experiences a DLT, three more patients are enrolled at the same dose level. The MTD is typically defined as the dose level below which two or more patients in a cohort of up to six experience a DLT.[10]

  • Patient Population: Patients with advanced solid tumors or hematologic malignancies who have exhausted standard treatment options.

  • Safety Monitoring:

    • Clinical Assessments: Regular physical examinations and evaluation of adverse events (AEs) using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9]

    • Laboratory Tests: Complete blood counts (CBC), serum chemistries, and liver function tests are performed at baseline and at regular intervals during each treatment cycle (e.g., days 1, 8, and 15).[9]

    • Electrocardiograms (ECGs): To monitor for any cardiac effects, such as QTc prolongation.[11]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses:

    • PK: Blood samples are collected at multiple time points after drug administration to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

    • PD: Biomarker analysis, such as measuring histone acetylation in peripheral blood mononuclear cells (PBMCs) via western blot, is conducted to confirm the biological activity of the drug at the studied doses.[9]

Experimental Workflow for a Phase I Dose-Escalation Trial

Phase1_Workflow Start Patient Enrollment (n=3) Dose_Level_1 Administer Dose Level 1 Start->Dose_Level_1 DLT_Observation DLT Observation Period (e.g., 28 days) Dose_Level_1->DLT_Observation No_DLT 0 DLTs Observed DLT_Observation->No_DLT Decision One_DLT 1 DLT Observed DLT_Observation->One_DLT Two_Plus_DLT ≥2 DLTs Observed DLT_Observation->Two_Plus_DLT Escalate_Dose Escalate to Next Dose Level (Enroll new cohort of 3) No_DLT->Escalate_Dose Enroll_More Enroll 3 More Patients at Same Dose Level One_DLT->Enroll_More MTD_Defined MTD Exceeded Recommended Phase 2 Dose (RP2D) is the prior dose level Two_Plus_DLT->MTD_Defined Enroll_More->DLT_Observation Re-evaluate Escalate_Dose->Dose_Level_1 New Cohort

Caption: A typical "3+3" dose-escalation design for a Phase I clinical trial to determine the Maximum Tolerated Dose (MTD) of a new drug.

Conclusion

The initial safety and toxicity profile of Entinostat, established through extensive preclinical and early-phase clinical research, indicates that it is a generally well-tolerated agent with a predictable and manageable side effect profile. The most common toxicities are hematologic and gastrointestinal, and dose-limiting toxicities have been identified to guide safe and effective dosing in further clinical development. As Entinostat continues to be investigated in various combination therapies and for different cancer indications, a thorough understanding of its safety profile is paramount for optimizing its therapeutic potential.

References

Unveiling the Transcriptional Landscape: An In-depth Technical Guide to Gene Expression Changes Induced by MS-275

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs) that has demonstrated significant anti-tumor activity in a variety of cancer models. Its mechanism of action is primarily attributed to the alteration of chromatin structure, leading to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways critical for cancer cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the gene expression changes induced by MS-275, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction to MS-275: A Targeted Epigenetic Modifier

MS-275 is a benzamide derivative that selectively inhibits HDAC1 and HDAC3, leading to the accumulation of acetylated histones H3 and H4. This hyperacetylation results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors and thereby altering gene expression patterns. The therapeutic potential of MS-275 lies in its ability to reprogram the cancer cell's transcriptome, pushing it towards cell cycle arrest, apoptosis, and differentiation.

Quantitative Analysis of Gene Expression Changes

Treatment with MS-275 leads to significant and reproducible changes in the expression of a multitude of genes involved in critical cellular processes. The following tables summarize the key up- and downregulated genes, with quantitative data collated from various studies.

Table 1: Upregulated Genes Following MS-275 Treatment

GeneFunctionCell Line(s)Fold Change / IncreaseCitation
p21 (CDKN1A)Cell cycle inhibitorPediatric tumor, Leukemia (U937, HL-60, K562, Jurkat), Breast cancerIncrease from 4-18h post-treatment; 4.5 to 5.5-fold induction[1][2]
TGF-βRIITGF-β signaling receptorBreast cancer (MCF-7, ZR-75)Markedly enhanced expression[3][4]
GelsolinTumor suppressorLeukemia (K562)Increased intracellular amounts
PROX1Transcription factorNeuroblastoma (SH-SY5Y, SK-N-BE(2))Dose-dependent increase in mRNA and protein[5]
Inflammatory genesImmune responseMacrophagesUpregulation of various cytokines
Differentiation markers (e.g., CD11b)Cell differentiationLeukemia (U937)Expression induced[1]
Bax, BakPro-apoptotic proteinsBreast cancer (MDA-MB-468)Upregulation
DR4, DR5Death receptorsBreast cancer (MDA-MB-468)Upregulation

Table 2: Downregulated Genes Following MS-275 Treatment

GeneFunctionCell Line(s)Fold Change / DecreaseCitation
N-mycOncogeneNeuroblastomaDecrease in mRNA expression
Cyclin D1Cell cycle progressionLeukemia (U937)Downregulation[1][2]
Mcl-1Anti-apoptotic proteinLeukemia (U937)Diminished expression[1][2]
XIAPAnti-apoptotic proteinLeukemia (U937)Diminished expression[1][2]
FLT3Receptor tyrosine kinaseAcute Myelogenous Leukemia (MOLM13, MV4-11)Decreased total and phosphorylated forms[6]
c-mycOncogeneMelanomaDownregulation of miR-92a-3p, a c-myc target[7]
Bcl-2, Bcl-X(L)Anti-apoptotic proteinsBreast cancer (MDA-MB-468)Downregulation
VEGF, HIF-1αAngiogenesis factorsBreast cancer (MDA-MB-468)Downregulation
MMP-2, MMP-9Metastasis-related proteinsBreast cancer (MDA-MB-468)Downregulation

Key Signaling Pathways Modulated by MS-275

MS-275 impacts several interconnected signaling pathways that are fundamental to cancer biology. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by MS-275.

p21-Mediated Cell Cycle Arrest

MS-275 robustly induces the expression of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression. This leads to a G1 phase arrest, thereby inhibiting cancer cell proliferation.[2]

G MS275 MS-275 HDAC1_3 HDAC1/3 MS275->HDAC1_3 inhibits Histones Histones HDAC1_3->Histones deacetylates p21_promoter p21 Promoter Histones->p21_promoter acetylation p21_gene p21 Gene p21_promoter->p21_gene activates p21_protein p21 Protein p21_gene->p21_protein expresses CDK2_CyclinE CDK2/Cyclin E p21_protein->CDK2_CyclinE inhibits G1_S_transition G1/S Transition p21_protein->G1_S_transition inhibits Rb Rb CDK2_CyclinE->Rb phosphorylates CDK2_CyclinE->G1_S_transition promotes E2F E2F Rb->E2F inhibits E2F->G1_S_transition promotes

MS-275 induces p21-mediated cell cycle arrest.
Re-activation of the TGF-β Signaling Pathway

In many cancers, the TGF-β signaling pathway, which normally acts as a tumor suppressor, is silenced. MS-275 can restore this pathway by inducing the expression of the TGF-β Receptor II (TGF-βRII).[3][4]

G cluster_0 Nucleus MS275 MS-275 HDACs HDACs MS275->HDACs inhibits TGFBR2_promoter TGF-βRII Promoter HDACs->TGFBR2_promoter deacetylates TGFBR2_gene TGF-βRII Gene TGFBR2_promoter->TGFBR2_gene activates TGFBR2_protein TGF-βRII Protein TGFBR2_gene->TGFBR2_protein expresses TGFBR1 TGF-βRI TGFBR2_protein->TGFBR1 recruits & activates TGFB TGF-β TGFB->TGFBR2_protein binds SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD4 SMAD4 p_SMAD2_3->SMAD4 binds SMAD_complex SMAD Complex p_SMAD2_3->SMAD_complex SMAD4->SMAD_complex Target_genes Target Genes (e.g., p15, PAI-1) SMAD_complex->Target_genes regulates transcription Nucleus Nucleus Growth_inhibition Growth Inhibition Target_genes->Growth_inhibition

MS-275 restores TGF-β signaling by upregulating TGF-βRII.
Induction of Apoptosis

MS-275 can trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways. This involves the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.[1][8]

G MS275 MS-275 Bcl2_Mcl1_XIAP Bcl-2, Mcl-1, XIAP MS275->Bcl2_Mcl1_XIAP downregulates Bax_Bak Bax, Bak MS275->Bax_Bak upregulates DR4_DR5 DR4/DR5 MS275->DR4_DR5 upregulates Mitochondrion Mitochondrion Bcl2_Mcl1_XIAP->Mitochondrion inhibits Bax_Bak->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 DR4_DR5->Caspase8 activates TRAIL TRAIL TRAIL->DR4_DR5 binds Caspase8->Caspase3 activates

MS-275 promotes apoptosis through multiple mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the gene expression changes induced by MS-275.

Cell Culture and MS-275 Treatment
  • Cell Lines: A variety of human cancer cell lines can be used, such as breast cancer (MCF-7, MDA-MB-231), leukemia (U937, K562), and neuroblastoma (SK-N-BE(2)).

  • Culture Conditions: Cells are maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • MS-275 Treatment: MS-275 (Selleck Chemicals) is dissolved in DMSO to create a stock solution. Cells are seeded at a desired density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of MS-275 (typically ranging from 0.1 to 10 µM) or DMSO as a vehicle control. Cells are then incubated for the desired time points (e.g., 24, 48, 72 hours).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from MS-275-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qPCR: qRT-PCR is performed using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a SYBR Green-based master mix. Gene-specific primers are designed using software like Primer-BLAST. A typical reaction mixture includes cDNA, forward and reverse primers, and SYBR Green master mix. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.[9]

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., acetyl-Histone H3, p21, TGF-βRII) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Band intensities are quantified using image analysis software (e.g., ImageJ), with a loading control (e.g., β-actin or GAPDH) used for normalization.[10][11]

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., acetyl-Histone H3) or a negative control IgG overnight at 4°C. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified using a DNA purification kit.

  • Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter regions of target genes (e.g., p21, TGF-βRII) to determine the enrichment of the protein of interest at these sites.[12]

Conclusion

MS-275 induces a complex and multifaceted reprogramming of the cancer cell transcriptome. By upregulating key tumor suppressors like p21 and re-activating dormant signaling pathways such as the TGF-β pathway, while simultaneously downregulating oncogenes and anti-apoptotic factors, MS-275 presents a powerful strategy to combat cancer. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising epigenetic modulator.

References

Methodological & Application

Application Notes: MS-275 (Entinostat) for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MS-275, also known as Entinostat, is a synthetic benzamide derivative that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2][3][4] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[5] By inhibiting HDACs, MS-275 causes an accumulation of acetylated histones, which relaxes chromatin structure and facilitates the transcription of various genes.[6][7][8]

This epigenetic modulation leads to a range of cellular responses, making MS-275 a compound of significant interest in cancer research and drug development. Key downstream effects of MS-275 treatment include the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which leads to cell cycle arrest, typically in the G1 or G2 phase.[1][2][6][9][10] At varying concentrations, MS-275 can also induce cellular differentiation or trigger apoptosis, often through pathways involving the generation of reactive oxygen species (ROS).[9][10][11] It has demonstrated potent antiproliferative activity against a wide array of human tumor cell lines both in vitro and in vivo.[1][6][8]

These application notes provide detailed protocols for the in vitro use of MS-275, including methods for assessing its biological activity and downstream effects in cultured cells.

Data Presentation

In Vitro Inhibitory Activity

MS-275 exhibits high selectivity for Class I HDACs. The half-maximal inhibitory concentrations (IC50) against purified enzymes and various cell lines are summarized below.

Table 1: IC50 Values of MS-275 Against Purified HDAC Enzymes

TargetIC50 ValueReference(s)
HDAC10.18 µM - 0.51 µM[1][3]
HDAC30.74 µM - 1.7 µM[1][3]
HDAC8> 44.9 µM[3]
HDAC6, 4, 10> 100 µM[1]

Table 2: Antiproliferative IC50 Values of MS-275 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference(s)
A2780Ovarian0.0415 µM[1][6]
D283Medulloblastoma0.050 µM[8]
SCC-3-0.061 µM[1]
ALL-POLeukemia0.06355 µM[1]
697Leukemia0.09976 µM[1]
Calu-3Lung0.195 µM[1][6]
HL-60Leukemia0.212 µM[1][6]
K562Leukemia0.589 µM[1][6]
Undifferentiated SarcomaSarcoma1.3 µM[8]

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Visualizations

Signaling Pathway of MS-275

MS275_Pathway MS275 MS-275 (Entinostat) HDAC HDAC1 / HDAC3 MS275->HDAC ROS Reactive Oxygen Species (ROS) MS275->ROS Histones_H Histone Proteins (Hypoacetylated) HDAC->Histones_H Deacetylation Histones_Ac Histone Proteins (Hyperacetylated) Histones_H->Histones_Ac MS-275 Inhibition Chromatin Relaxed Chromatin Histones_Ac->Chromatin Gene Gene Transcription (e.g., p21) Chromatin->Gene p21 p21 Protein Accumulation Gene->p21 CellCycle G1/G2 Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Higher Concentrations Differentiation Differentiation CellCycle->Differentiation Cell-type Dependent ROS->Apoptosis

Caption: Mechanism of action for the HDAC inhibitor MS-275.

Experimental Workflow: Cell Viability (IC50 Determination)

Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis p1 1. Prepare 10 mM MS-275 Stock in DMSO p2 2. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) p3 3. Allow Cells to Adhere Overnight t1 4. Prepare 2x Serial Dilutions of MS-275 p3->t1 t2 5. Treat Cells with Dilutions t3 6. Incubate for 48-72 hours a1 7. Add Viability Reagent (e.g., MTT, Neutral Red) t3->a1 a2 8. Incubate as per Reagent Protocol a3 9. Measure Absorbance/ Luminescence a4 10. Plot Dose-Response Curve & Calculate IC50

Caption: Workflow for determining the IC50 of MS-275.

Logical Workflow: Downstream Cellular Analysis

Analysis_Workflow cluster_protein Protein Level Analysis cluster_gene Gene Expression Analysis start Cell Culture & Treatment with MS-275 harvest Harvest Cells at Desired Time Points start->harvest lysis Cell Lysis & Protein Quantification harvest->lysis rna_extraction Total RNA Extraction harvest->rna_extraction sds SDS-PAGE Separation lysis->sds transfer Transfer to Membrane sds->transfer western Western Blot with Specific Antibodies (e.g., Ac-Histone H3, p21) transfer->western detect Detection & Quantification western->detect cdna cDNA Synthesis rna_extraction->cdna qpcr qRT-PCR for Target Genes (e.g., CDKN1A/p21) cdna->qpcr microarray Microarray for Genome-Wide Analysis cdna->microarray gene_analysis Data Analysis qpcr->gene_analysis microarray->gene_analysis

Caption: Workflow for protein and gene expression analysis.

Experimental Protocols

Preparation of MS-275 Stock Solution

Materials:

  • MS-275 (Entinostat) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 3.76 mg of MS-275 (MW: 376.41 g/mol ) in 1 mL of DMSO.[11] For different stock concentrations, adjust the mass accordingly. Gentle warming may be required for full dissolution.[2]

  • Vortex briefly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]

  • Store the aliquots at -20°C for long-term storage.[2][11] Aqueous solutions should not be stored for more than one day.[2]

Cell Viability Assay for IC50 Determination (Neutral Red Assay Example)

This protocol determines the concentration of MS-275 that inhibits cell growth by 50% (IC50).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MS-275 stock solution (10 mM in DMSO)

  • Neutral Red staining solution (0.1 mg/mL)

  • Solubilization solution (50% ethanol, 50% 0.1 M Na2HPO4)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a CO2 incubator.[1][11]

  • Drug Dilution: Prepare a series of 2x concentrated serial dilutions of MS-275 in complete culture medium from your 10 mM stock. A suggested starting range is 20 µM down to 0.02 µM.[11] Include a vehicle control (DMSO equivalent to the highest MS-275 concentration) and a medium-only blank.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final 1x concentration.[11]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).[11]

  • Staining:

    • Aspirate the culture medium.

    • Add 100 µL of 0.1 mg/mL neutral red solution to each well and incubate for 1-2 hours in a CO2 incubator.[1]

    • Aspirate the neutral red solution and wash the cells gently with PBS.

    • Add 200 µL of solubilization solution to each well to extract the dye.[1]

  • Data Acquisition: Gently shake the plate for 10 minutes to ensure complete solubilization. Measure the optical density (OD) at 540 nm using a plate reader.[1]

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the logarithm of the MS-275 concentration and use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value using a non-linear regression (sigmoidal dose-response) curve.[1][11]

Western Blot Analysis for Histone Acetylation

This protocol is used to confirm the HDAC-inhibitory activity of MS-275 by detecting an increase in acetylated histones.

Materials:

  • Cells treated with MS-275 and vehicle control

  • RIPA or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • Transfer buffer and system (PVDF or nitrocellulose membranes)[12][13]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-p21)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Sample Preparation:

    • After treating cells with MS-275 (e.g., at IC50 concentration for 24-48 hours), wash them with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[14]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[14] Include a protein ladder.

    • Run the gel until adequate separation is achieved.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13][15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[14][15]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

    • The next day, wash the membrane three times for 5-10 minutes each with TBST.[14]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate for 1-5 minutes.[14]

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the acetylated histone signal to the total histone signal to confirm that MS-275 treatment increases acetylation.[7][16]

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing changes in the expression of target genes, such as CDKN1A (p21), following MS-275 treatment.

Materials:

  • Cells treated with MS-275 and vehicle control

  • RNA extraction kit (e.g., TRIzol-based or column-based)[17]

  • cDNA synthesis kit

  • qPCR primers for your gene of interest (e.g., CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or other qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: After treating cells with MS-275 for the desired time (e.g., 6, 12, or 24 hours), harvest the cells and extract total RNA according to the manufacturer's protocol of your chosen kit.[17] Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your gene of interest and the housekeeping gene in both treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method. This will show the fold change in gene expression in MS-275-treated cells compared to the vehicle control.[16]

References

Application Notes and Protocols for the Administration of Entinostat in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Entinostat, a selective Class I histone deacetylase (HDAC) inhibitor, in various mouse models for preclinical research. The protocols and data presented are compiled from multiple studies and are intended to serve as a foundational resource for designing and executing in vivo experiments.

Overview and Mechanism of Action

Entinostat is a synthetic benzamide derivative that potently and selectively inhibits Class I HDAC enzymes (HDAC1 and HDAC3).[1][2] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[1][2] The primary outcomes of this epigenetic modification include the reactivation of tumor suppressor genes, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.[1][2] Entinostat has also been shown to modulate the activity of non-histone proteins and enhance the efficacy of other anticancer treatments, including chemotherapy and immunotherapy.[1]

The signaling pathway affected by Entinostat involves the inhibition of HDACs, which in turn influences downstream pathways such as PI3K/Akt/mTOR and activates transcriptional factors like FOXO3, leading to the induction of pro-apoptotic proteins like Bim1.[3][4]

Entinostat_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC1/3 Histones Histones HDAC->Histones Deacetylates PI3K_Akt PI3K/Akt Pathway HDAC->PI3K_Akt Impacts Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis FOXO3 FOXO3 PI3K_Akt->FOXO3 Inhibits Bim1 Bim1 (Pro-apoptotic) FOXO3->Bim1 Induces Bim1->Apoptosis Entinostat Entinostat Entinostat->HDAC Inhibits

Caption: Mechanism of action of Entinostat.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and vehicles used for Entinostat in various mouse models as reported in the literature.

Table 1: Entinostat Dosage and Administration Routes in Mouse Models

Mouse ModelDosageAdministration RouteFrequencyReference(s)
Rhabdomyosarcoma Xenografts2.5 mg/kgOral GavageTwice daily (b.i.d.)[5]
HER2+ Breast Cancer Xenografts15 mg/kgNot SpecifiedDaily[4]
Lung & Renal Cell Carcinoma (Syngeneic)5 or 10 mg/kgOralDaily or 5 days/week[6]
Contact Hypersensitivity2.5 mg/kgIntraperitonealTwice (Day 0 and Day 5)[7]
Human Tumor Xenografts12.3 - 49 mg/kgOral5 days/week for 4 weeks[8]
Non-Small Cell Lung Cancer Xenografts1 mg/kgIntraperitonealDays 3, 10, 17[9]
Triple-Negative Breast Cancer PDX2.5 mg/kgNot SpecifiedDaily[10]
Neuroblastoma Xenografts20 mg/kgOral GavageDaily for 10 days[11]

Table 2: Vehicle Solutions for Entinostat Administration

Vehicle SolutionPreparation NotesStorage ConditionsReference(s)
0.5% Methylcellulose in sterile waterBrief sonication to disperse the drugUp to 7 days at 4°C[5]
HP-β-CD solution (30% w/v, 51 mM NaCl, pH 5.0)--[4]
1% DMSO--[6]
Phosphate-Buffered Saline (PBS)--[7]
0.05 N HCl, 0.1% Tween 80, diluted with saline--[8]
10% DMSO in saline--[9]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline--[8]

Experimental Protocols

Preparation of Entinostat for Oral Administration

This protocol is adapted from a study on rhabdomyosarcoma xenografts.[5]

Materials:

  • Entinostat powder

  • 0.5% Methylcellulose in sterile water

  • Sterile water

  • Sonicator

  • Sterile vials

Procedure:

  • Calculate the required amount of Entinostat based on the desired concentration (e.g., 0.25 mg/mL) and the total volume needed.

  • Weigh the Entinostat powder accurately.

  • Prepare a 0.5% methylcellulose solution in sterile water.

  • Suspend the Entinostat powder in the 0.5% methylcellulose solution.

  • Briefly sonicate the suspension to ensure the drug is well-dispersed.

  • Store the resulting suspension at 4°C for up to 7 days.

  • If necessary, sonicate the solution again briefly before each administration to ensure a homogenous suspension.

  • Administer the solution to mice via oral gavage at a volume of 0.1 mL per 10 g of body weight.

General In Vivo Therapeutic Efficacy Study Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of Entinostat.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 70-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Entinostat, Vehicle, and/or Combination Agents Randomization->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight (e.g., Twice Weekly) Treatment_Admin->Monitoring Euthanasia Euthanize Mice at Study Endpoint Monitoring->Euthanasia Predefined endpoint or humane endpoint Tumor_Harvest Harvest Tumors and Tissues Euthanasia->Tumor_Harvest Analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC) and/or Survival Analysis Tumor_Harvest->Analysis

Caption: General workflow for an in vivo efficacy study.

Pharmacokinetic Study Protocol

This protocol is based on a study in non-tumor-bearing SCID mice.[5]

Animals:

  • Non-tumor-bearing female C.B.17SC scid−/− mice.

Dosing:

  • Administer Entinostat orally at a dose of 2.5 mg/kg.

  • Dosing schedule: Twice daily for three consecutive days, followed by a single dose on day 4 (total of 7 doses).

Blood Collection:

  • Collect blood samples via cardiac puncture from anesthetized mice.

  • Time points for collection on day 4:

    • Predose (0 hours)

    • 15 minutes post-dose

    • 30 minutes post-dose

    • 1 hour post-dose

    • 2 hours post-dose

    • 4 hours post-dose

    • 8 hours post-dose

    • 12 hours post-dose

  • Use three mice per time point.

  • Collect blood into EDTA-treated tubes.

  • Centrifuge the blood to separate the plasma.

  • Transfer the plasma to cryovials and store at -80°C until analysis.

  • Euthanize mice under anesthesia after blood collection.

Pharmacodynamic Study Protocol

This protocol is for assessing target engagement in tumor xenografts.[5]

Treatment:

  • Use mice with established tumor xenografts (e.g., Rh10 and Rh65).

  • Treat the mice with Entinostat at 2.5 mg/kg twice daily for four consecutive days for up to three weeks.

Tumor Harvesting:

  • Harvest tumors from three mice per group at the following time points:

    • 4 hours after the 7th dose (week 1)

    • 4 hours after the 15th dose (week 2)

    • 4 hours after the 23rd dose (week 3)

  • Prepare lysates from the harvested tumors for subsequent analysis.

Analysis:

  • Perform immunoblotting (Western blot) to determine the levels of acetylated histone H3 (K9) and other relevant biomarkers.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).

  • Toxicity: Monitor mice for signs of toxicity, such as weight loss. Dose adjustments may be necessary, especially in combination therapy studies.[5]

  • Pharmacokinetics: Be aware of the significant differences in the pharmacokinetic properties of Entinostat between mice and humans. The shorter half-life in mice often necessitates more frequent dosing to achieve relevant drug exposures.[5]

  • Vehicle Selection: The choice of vehicle can impact drug solubility and bioavailability. It is crucial to select an appropriate vehicle and ensure its consistency across all treatment groups, including the control group.

  • Combination Studies: When combining Entinostat with other agents, consider potential synergistic effects and toxicities. Pilot studies may be required to determine the optimal dose and schedule for the combination.

References

Application of Entinostat in Osteosarcoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275 or SNDX-275) is a class I selective histone deacetylase (HDAC) inhibitor that has demonstrated promising anti-tumor activity in preclinical models of osteosarcoma. Osteosarcoma is the most prevalent primary malignant bone tumor in children and adolescents. Despite aggressive treatment regimens including chemotherapy and surgery, the prognosis for patients with metastatic or recurrent disease remains poor, underscoring the urgent need for novel therapeutic strategies.

Entinostat's mechanism of action in osteosarcoma is multifaceted, primarily involving the epigenetic modulation of gene expression. This leads to the re-expression of tumor suppressor genes, induction of apoptosis, and enhancement of anti-tumor immune responses. These application notes provide a comprehensive overview of the use of Entinostat in osteosarcoma research, including its effects on key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

Data Presentation

In Vitro Efficacy of Entinostat in Osteosarcoma Cell Lines
Cell LineTypeIC50 (µM)Exposure TimeAssayReference
Human Osteosarcoma CellsMetastatic (Fas-)2Not SpecifiedDose-response experiments[1]
LM7Human Metastatic≤248 hoursNot Specified[2]
CCH-OS-DHuman Primary≤248 hoursNot Specified[2]
CCH-OS-OHuman Primary≤248 hoursNot Specified[2]
KRIBHuman≤248 hoursNot Specified[2]
In Vivo Efficacy of Entinostat in Osteosarcoma Xenograft Models
Animal ModelOsteosarcoma Cell LineEntinostat Dose and ScheduleKey FindingsReference
Nude MiceLM7 (Human)20 mg/kg, oral gavage, every other dayRegression of established lung metastases, increased overall survival.
Nude MiceLM7 (Human)5 mg/kg, oral gavage, 3 times a week for 2 weeksSignificant increase in MICA and MICB mRNA levels in lung tumors.[2]
Nude MiceLM7 (Human)10 mg/kg, oral gavage, 3 times a week for 2 weeksSignificant increase in MICA and MICB mRNA levels in lung tumors.[2]
Entinostat-Mediated Modulation of Immune Molecules in Osteosarcoma
Osteosarcoma Cell LineTreatmentMoleculeChange in ExpressionMethodReference
LM72 µM Entinostat (48h)MICA/BUpregulationFlow Cytometry, Western Blot, qRT-PCR[2]
CCH-OS-D2 µM Entinostat (48h)MICA/BUpregulationFlow Cytometry[2]
CCH-OS-O2 µM Entinostat (48h)MICA/BUpregulationFlow Cytometry[2]
KRIB2 µM Entinostat (48h)MICA/BUpregulationFlow Cytometry[2]
LM72 µM Entinostat (48h)ULBP1UpregulationFlow Cytometry[2]
CCH-OS-D2 µM Entinostat (48h)ULBP1UpregulationFlow Cytometry[2]
CCH-OS-O2 µM Entinostat (48h)ULBP1UpregulationFlow Cytometry[2]
KRIB2 µM Entinostat (48h)ULBP1UpregulationFlow Cytometry[2]
LM72 µM Entinostat (48h)ULBP2/5/6UpregulationFlow Cytometry[2]
CCH-OS-D2 µM Entinostat (48h)ULBP2/5/6UpregulationFlow Cytometry[2]
CCH-OS-O2 µM Entinostat (48h)ULBP2/5/6UpregulationFlow Cytometry[2]
KRIB2 µM Entinostat (48h)ULBP2/5/6UpregulationFlow Cytometry[2]
Human Osteosarcoma Cells2 µM Entinostat (48h)c-FLIPDownregulationWestern Blot, qRT-PCR

Signaling Pathways and Experimental Workflows

Entinostat-Mediated Sensitization to Fas-Induced Apoptosis

Entinostat sensitizes osteosarcoma cells to Fas Ligand (FasL)-induced apoptosis, not by upregulating the Fas receptor (CD95) on the cell surface, but by downregulating the anti-apoptotic protein, cellular FLICE-inhibitory protein (c-FLIP).[3] This allows for the proper formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade, leading to programmed cell death.

Entinostat_Fas_Pathway cluster_cell Osteosarcoma Cell FasL FasL FasR Fas Receptor (CD95) FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits DISC DISC Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Caspase3 Active Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces cFLIP c-FLIP cFLIP->Procaspase8 Inhibits cleavage Entinostat Entinostat Entinostat->cFLIP Downregulates

Entinostat's effect on the Fas signaling pathway.
Entinostat-Mediated Enhancement of NK Cell Cytotoxicity

Entinostat enhances the susceptibility of osteosarcoma cells to Natural Killer (NK) cell-mediated lysis by upregulating the expression of NK cell-activating ligands, such as MICA/B and ULBP1/2/5/6, on the tumor cell surface.[2] These ligands are recognized by the activating receptor NKG2D on NK cells, triggering the release of cytotoxic granules and inducing tumor cell death.

Entinostat_NK_Pathway cluster_OS Osteosarcoma Cell cluster_NK NK Cell MICAB MICA/B NKG2D NKG2D Receptor MICAB->NKG2D Binds ULBPs ULBPs ULBPs->NKG2D Binds Entinostat Entinostat Entinostat->MICAB Upregulates Entinostat->ULBPs Upregulates Cytotoxicity Cytotoxicity (Granzyme/Perforin) NKG2D->Cytotoxicity Triggers

Entinostat's enhancement of NK cell-mediated cytotoxicity.
General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the in vitro effects of Entinostat on osteosarcoma cells.

In_Vitro_Workflow start Start: Osteosarcoma Cell Culture treat Treat cells with Entinostat (various concentrations and time points) start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability western Western Blot Analysis (e.g., c-FLIP, acetylated histones) treat->western flow Flow Cytometry (e.g., MICA/B, apoptosis) treat->flow q_rt_pcr qRT-PCR (e.g., c-FLIP mRNA) treat->q_rt_pcr data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis flow->data_analysis q_rt_pcr->data_analysis

A general workflow for in vitro experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study investigating Entinostat's effect on osteosarcoma cell sensitization to FasL-induced death.[1]

Materials:

  • Osteosarcoma cell lines (e.g., LM7, SAOS-2)

  • Complete culture medium (e.g., MEM with 10% FBS)

  • Entinostat (MS-275)

  • Soluble Fas Ligand (sFasL)

  • Pan-caspase inhibitor Z-VAD-fmk (optional)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed 3,000 osteosarcoma cells per well in a 96-well plate and allow them to attach overnight.

  • (Optional) Pre-treat cells with 20 µM Z-VAD-fmk for 2 hours to inhibit caspase-dependent apoptosis.

  • Treat the cells with the desired concentrations of Entinostat (e.g., 2 µM) for 48 hours.

  • For combination studies, add sFasL (e.g., 10 ng/ml) for the final 24 hours of Entinostat treatment.

  • Include untreated cells and cells treated with single agents as controls.

  • After the treatment period, add MTT solution to each well at a final concentration of 0.08 mg/ml and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for c-FLIP and Acetylated Histones

This protocol is based on methodologies used to assess protein expression changes in osteosarcoma cells following Entinostat treatment.

Materials:

  • Treated and untreated osteosarcoma cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-FLIP, anti-acetyl-histone H3, anti-acetyl-histone H4, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets with RIPA buffer on ice for 30 minutes, followed by centrifugation to collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Flow Cytometry for NK Cell Ligand Expression

This protocol is for assessing the surface expression of MICA/B and other NK cell ligands on osteosarcoma cells.[2]

Materials:

  • Treated and untreated osteosarcoma cells

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated primary antibodies (e.g., anti-MICA/B-PE, anti-ULBP1-APC) or unconjugated primary antibodies and corresponding secondary antibodies

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Harvest treated and untreated osteosarcoma cells and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/100 µl.

  • Add the fluorochrome-conjugated primary antibody or isotype control to the cell suspension and incubate for 30 minutes on ice in the dark.

  • If using an unconjugated primary antibody, wash the cells and then incubate with a fluorochrome-conjugated secondary antibody for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) to quantify surface protein expression.

In Vivo Osteosarcoma Lung Metastasis Model

This protocol describes the establishment of an osteosarcoma lung metastasis model in mice to evaluate the in vivo efficacy of Entinostat.[2]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • LM7 human osteosarcoma cells

  • Sterile PBS

  • Entinostat

  • Vehicle control (e.g., DMSO)

  • Oral gavage needles

  • Bioluminescence imaging system (optional, if using luciferase-expressing cells)

  • D-luciferin (for bioluminescence imaging)

Procedure:

  • Harvest LM7 cells and resuspend them in sterile PBS at a concentration of 2x10^7 cells/ml.

  • Inject 100 µl of the cell suspension (2x10^6 cells) into the lateral tail vein of each mouse.

  • Allow lung metastases to establish for 5-6 weeks. The formation of metastases can be confirmed by histology on a subset of mice or through bioluminescence imaging if using luciferase-expressing cells.[4]

  • Randomly divide the mice into treatment and control groups.

  • Prepare the Entinostat formulation for oral administration (e.g., in DMSO or other appropriate vehicle).

  • Administer Entinostat (e.g., 5-20 mg/kg) or vehicle control to the mice via oral gavage according to the desired schedule (e.g., every other day or three times a week).

  • Monitor the health and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and harvest the lungs.

  • Count the number of surface lung metastases.

  • The lungs can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) to assess tumor burden.

  • For survival studies, monitor the mice until they become moribund, at which point they should be euthanized.

Bioluminescence Imaging Protocol (Optional): [4][5]

  • Anesthetize the mice using isoflurane.

  • Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.

  • After a few minutes, place the mice in the imaging chamber of the bioluminescence imaging system.

  • Acquire images and quantify the bioluminescent signal to monitor tumor growth and metastasis non-invasively over time.

Conclusion

Entinostat represents a promising therapeutic agent for osteosarcoma, with a clear mechanism of action involving the sensitization of tumor cells to apoptotic pathways and the enhancement of anti-tumor immunity. The protocols and data presented here provide a valuable resource for researchers investigating the preclinical efficacy and mechanisms of Entinostat in osteosarcoma. Further research, including combination studies with immunotherapy and other targeted agents, is warranted to translate these promising preclinical findings into effective clinical treatments for osteosarcoma patients.

References

Application Notes and Protocols for Entinostat Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275) is a potent and selective inhibitor of Class I histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation.[1][2] By inhibiting HDACs, particularly HDAC1 and HDAC3, Entinostat leads to the hyperacetylation of histones.[1][2] This alters chromatin structure, reactivates silenced tumor suppressor genes, and consequently induces cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] Accurate preparation and proper storage of Entinostat solutions are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of Entinostat solutions and a comprehensive guide to their stability under various conditions.

Data Presentation: Solubility and Stability of Entinostat

The following tables summarize the key quantitative and qualitative data regarding the solubility and stability of Entinostat in various solvents and storage conditions.

Table 1: Solubility of Entinostat

SolventConcentrationComments
Dimethyl Sulfoxide (DMSO)≥ 30 mg/mLWarming and sonication may be required for complete dissolution.[3]
Dimethylformamide (DMF)~30 mg/mL
Ethanol~2 mg/mLPoorly soluble compared to DMSO and DMF.[3]
WaterPoorly soluble[3]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mLFor aqueous dilutions, first dissolve in DMSO.[3]
In vivo Formulation 1≥ 2.5 mg/mL5% DMSO, 40% PEG300, 5% Tween-80, 50% saline.[2]
In vivo Formulation 20.25 mg/mL0.5% methylcellulose in sterile water.[4]

Table 2: Stability of Entinostat

FormSolventStorage TemperatureDurationNotes
Solid (Powder)N/A-20°C≥ 2 yearsStore as supplied.[3]
Stock SolutionDMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Stock SolutionDMSO-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solutione.g., Cell Culture Media4°C≤ 1 dayNot recommended for storage.[3]
In vivo Suspension0.5% methylcellulose4°CUp to 7 daysSonication may be needed before use.

Note: Detailed quantitative stability data for Entinostat solutions under various pH conditions, light exposure, and multiple freeze-thaw cycles is limited in publicly available literature. The stability guidelines provided are based on vendor recommendations and general laboratory practices for similar compounds. A formal stability study is recommended for long-term or GMP-regulated applications.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Entinostat Stock Solution for In Vitro Use

Materials:

  • Entinostat powder (MW: 376.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the Entinostat powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out a desired amount of Entinostat powder (e.g., 3.764 mg for 1 mL of a 10 mM solution) and transfer it to a sterile vial.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the Entinostat powder. For example, to prepare a 10 mM solution from 3.764 mg of Entinostat, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[2] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize the number of freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Preparation of Entinostat Working Solutions for Cell-Based Assays

Materials:

  • 10 mM Entinostat stock solution in DMSO

  • Appropriate cell culture medium (e.g., RPMI, DMEM)

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM Entinostat stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

  • Application: Add the freshly prepared working solutions to your cell cultures. Do not store diluted aqueous solutions of Entinostat for more than one day.[3]

Protocol 3: Stability Testing of Entinostat in DMSO Solution

Objective: To determine the stability of an Entinostat stock solution in DMSO over time under different storage conditions.

Materials:

  • 10 mM Entinostat stock solution in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC grade solvents (e.g., acetonitrile, water, buffer salts)

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)

  • Light-protected and transparent vials

Procedure:

  • Sample Preparation: Prepare a batch of 10 mM Entinostat in DMSO. Aliquot the solution into multiple transparent and amber (light-protected) vials.

  • Time Zero (T0) Analysis: Immediately analyze a subset of the freshly prepared samples by HPLC to establish the initial concentration and purity (peak area) of Entinostat. This will serve as the baseline (100%) for all subsequent time points.

  • Storage Conditions: Store the aliquots under the following conditions:

    • -80°C (in both transparent and amber vials)

    • -20°C (in both transparent and amber vials)

    • 4°C (in both transparent and amber vials)

    • 25°C (room temperature, in both transparent and amber vials)

    • Freeze-Thaw Cycles: Subject a set of aliquots stored at -20°C to repeated freeze-thaw cycles (e.g., thaw at room temperature for 1 hour, then refreeze for at least 12 hours). Analyze after 1, 3, 5, and 10 cycles.

  • Time Points for Analysis: Withdraw samples from each storage condition at specified time points (e.g., Day 1, Day 7, Day 14, 1 month, 3 months, 6 months, 1 year).

  • HPLC Analysis:

    • Mobile Phase (Example): A gradient of acetonitrile and an aqueous buffer (e.g., 0.02 M acetate buffer, pH 4.5). The exact conditions would need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal wavelength; ~299 nm is a potential maximum absorbance.[3]

    • Injection Volume: 10 µL

    • Analysis: For each sample, run the HPLC analysis and record the peak area of the Entinostat peak. Also, monitor for the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of Entinostat remaining at each time point relative to the T0 sample: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100

    • Plot the % remaining versus time for each storage condition. A solution is typically considered stable if the concentration remains within 90-110% of the initial concentration.

Visualizations

Entinostat_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Chromatin cluster_2 Cellular Outcomes Entinostat Entinostat HDAC Class I HDACs (HDAC1, HDAC3) Entinostat->HDAC Inhibition Histones Histone Tails HDAC->Histones Deacetylation Gene Tumor Suppressor Genes (e.g., p21) HDAC->Gene Repression Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups DNA DNA Transcription Gene Transcription Gene->Transcription Activation CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis Differentiation Differentiation Transcription->Differentiation

Caption: Mechanism of action of Entinostat as a Class I HDAC inhibitor.

Entinostat_Workflow cluster_prep Solution Preparation cluster_storage Storage & Use Start Weigh Entinostat Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Stock_Sol 10 mM Stock Solution Dissolve->Stock_Sol Aliquot Aliquot into Sterile Tubes Stock_Sol->Aliquot Store Store at -80°C (Long-term) Aliquot->Store Dilute Dilute in Media for Working Solution Store->Dilute Thaw one aliquot Use Use Immediately in Assay Dilute->Use

Caption: Experimental workflow for preparing an Entinostat stock solution.

References

Application Notes and Protocols: Detection of Histone Acetylation via Western Blot Following MS-275 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is a hallmark of various diseases, including cancer.

MS-275 (Entinostat) is a potent and selective inhibitor of Class I histone deacetylases, primarily targeting HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, MS-275 leads to the accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and alters the expression of genes involved in critical cellular processes like cell cycle progression, differentiation, and apoptosis.[3][4] Western blotting is a fundamental and effective technique to detect and quantify the changes in histone acetylation levels following treatment with HDAC inhibitors like MS-275.[5][6]

Signaling Pathway of MS-275-Induced Histone Acetylation

The primary mechanism of action for MS-275 is the direct inhibition of HDAC enzymes. This action disrupts the deacetylation process, leading to an increase in acetylated histones. This alteration in chromatin state makes DNA more accessible to transcription factors, resulting in changes in gene expression, which can induce effects such as cell cycle arrest and apoptosis.[3][4]

MS275_Pathway MS275 MS-275 (Entinostat) HDAC HDAC1/HDAC3 MS275->HDAC Inhibits Histones Histones (Lysine residues) HDAC->Histones Deacetylates AcHistones Acetylated Histones (Hyperacetylation) Histones->AcHistones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcHistones->OpenChromatin GeneExp Altered Gene Expression (e.g., p21 induction) OpenChromatin->GeneExp CellularEffects Cellular Effects (Cell Cycle Arrest, Apoptosis) GeneExp->CellularEffects

Caption: MS-275 inhibits HDACs, increasing histone acetylation and promoting a relaxed chromatin state.

Quantitative Data Summary

The following table summarizes the effects of MS-275 on histone acetylation across various experimental models as determined by Western blot analysis.

Cell Line / TissueMS-275 ConcentrationTreatment DurationTarget Histone MarkFold Increase in Acetylation (approx.)Reference
Kera-308 (mouse keratinocytes)1 µM24 hoursH3K9ac3.0x[6][7]
Kera-308 (mouse keratinocytes)250 nM24 hoursH3K9acModest Induction[6]
Mouse Tumor TissueTopical ApplicationN/AH3K9ac1.5x[6]
HL60 & NB4 (leukemia cells)0.5 µM6 hoursAcetyl-Histone H3Significant Increase[8]
Pediatric Tumor Cell Lines10 nM - 1 µM4 hoursAcetyl-Histone H3Dose-dependent Increase[9]
Mouse Precision-Cut Lung Slices1 µM / 10 µM20 hoursTotal Histone AcetylationSignificant Increase[10]
HT-29 Tumor XenograftsOral Administration4-24 hoursHistone AcetylationApparent Increase[4]

Detailed Experimental Protocol: Western Blot for Histone Acetylation

This protocol provides a step-by-step guide for assessing histone acetylation in cell cultures treated with MS-275.

  • Cell Seeding: Plate cells at a density that will ensure they are approximately 70-80% confluent at the time of harvest.

  • MS-275 Preparation: Prepare a stock solution of MS-275 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of MS-275. It is crucial to include a vehicle control (medium with the same concentration of solvent used for MS-275) to account for any solvent effects.[11]

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 6, 18, or 24 hours) based on experimental design and previous studies.[6][8][9]

This method is recommended for specifically isolating histone proteins.

  • Cell Harvest: After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Scrape the cells in PBS and pellet them by centrifugation at 1,500 rpm for 5 minutes at 4°C.[12]

  • Acid Extraction: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. After centrifugation to pellet nuclei, resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation.

  • Protein Precipitation: Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube and precipitate the histone proteins by adding trichloroacetic acid (TCA).

  • Wash and Resuspend: Wash the histone pellet with ice-cold acetone, air dry, and resuspend in sterile water.

  • Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. For histones, it is recommended to use a buffer without bromophenol blue as it can co-migrate with H4. Boil the samples at 95-100°C for 5 minutes.[12]

  • Gel Electrophoresis: Load the samples onto a high-percentage (15%) SDS-PAGE gel for better resolution of low molecular weight histones.[12][13] Run the gel at 100-120V until the dye front approaches the bottom.

  • Transfer: Transfer the separated proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane.[12][13] This smaller pore size is crucial for retaining the small histone proteins. Perform the transfer at 100V for 60-90 minutes or use a semi-dry system according to the manufacturer's protocol.

  • Verification: After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm efficient and equal transfer across all lanes.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer. Use specific antibodies for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3). Incubate overnight at 4°C with gentle agitation.[5][12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.[12]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[12]

  • Final Washes: Repeat the washing step (step 6.3) to remove unbound secondary antibodies.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the acetylated histone band to the corresponding total histone loading control band for each sample.[6][14]

Experimental Workflow Diagram

WesternBlot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis A Cell Culture & MS-275 Treatment B Histone Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE (15% Gel) C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Blocking (BSA or Milk) E->F G Primary Antibody Incubation (e.g., anti-AcH3) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Imaging & Densitometry I->J

Caption: Workflow for Western blot analysis of histone acetylation after MS-275 treatment.

References

Application Notes and Protocols for In Vivo Efficacy of MS-275 in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs). By altering histone acetylation, MS-275 can modulate gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of MS-275's anti-tumor activity in solid tumor models. The detailed protocols herein cover xenograft establishment, drug administration, and pharmacodynamic analysis.

Mechanism of Action

MS-275 primarily targets HDAC1, HDAC2, and HDAC3. Inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This facilitates the transcription of tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1] The induction of p21 leads to cell cycle arrest, thereby inhibiting tumor cell proliferation.[2][3]

MS275 MS-275 (Entinostat) HDAC HDAC Class I (HDAC1, 2, 3) MS275->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation p21 p21 Gene Transcription Ac_Histones->p21 Increased Transcription p21_protein p21 Protein p21->p21_protein CellCycle Cell Cycle Progression p21_protein->CellCycle Inhibition Arrest Cell Cycle Arrest CellCycle->Arrest

Figure 1: Simplified signaling pathway of MS-275 action.

In Vivo Experimental Design

A typical in vivo experiment to evaluate the efficacy of MS-275 against solid tumors involves several key stages, from animal model selection to endpoint analysis. The following workflow provides a general overview.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Implantation Tumor_Cells Prepare Tumor Cell Line Tumor_Cells->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer MS-275 or Vehicle Control Randomization->Treatment Tumor_Measurement Measure Final Tumor Volume and Weight Treatment->Tumor_Measurement Tissue_Harvest Harvest Tumors and Tissues Tumor_Measurement->Tissue_Harvest PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Tissue_Harvest->PD_Analysis PK_Analysis Pharmacokinetic Analysis Tissue_Harvest->PK_Analysis

Figure 2: General experimental workflow for in vivo studies.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of MS-275 in various solid tumor xenograft models as reported in the literature.

Table 1: In Vivo Efficacy of Single-Agent MS-275 in Pediatric Solid Tumors [4][5]

Tumor TypeCell LineAnimal ModelMS-275 Dose (mg/kg)Administration RouteDosing ScheduleOutcome
Undifferentiated SarcomaUSNude Mice8.25 - 24.5OralOnce daily, 5 days/week for 4 weeksDose-dependent tumor growth inhibition
Ewing's SarcomaTC71Nude Mice12.5 and 24.5OralDaily for 2 weeksSignificant tumor growth inhibition
NeuroblastomaKCNRNude MiceNot specifiedOralOnce daily, 5 days/week for 4 weeksTumor growth inhibition

Table 2: In Vivo Efficacy of Single-Agent MS-275 in Adult Solid Tumors [2]

Tumor TypeCell LineAnimal ModelMS-275 Dose (mg/kg)Administration RouteDosing ScheduleOutcome
Various Human TumorsKB-3-1, 4-1St, St-4, Capan-1Nude Mice12.3, 24.5, 49OralOnce daily, 5 days/week for 4 weeksMarked antitumor effects
Colorectal CancerNot specifiedAOM-DSS model20Oral GavageDaily for 3 weeksModerate tumor growth inhibition
NeuroblastomaSH-SY5Y, SK-N-BE(2)BALB/c Nude Mice50IntraperitonealTwice weekly for 3 weeksInhibition of tumor growth

Table 3: In Vivo Efficacy of MS-275 in Combination Therapies

Tumor TypeCombination AgentAnimal ModelMS-275 Dose (mg/kg)Dosing ScheduleOutcome
Colorectal CancerAnti-PD-1 AntibodyAOM-DSS model20 (MS-275), 5 (anti-PD-1)Daily (MS-275), Every 3 days (anti-PD-1) for 3 weeksEnhanced tumor growth inhibition
Renal Cell CarcinomaInterleukin-2 (IL-2)BALB/c Mice5 (MS-275), 150,000 IU (IL-2)Daily, 5 days/week (MS-275), Twice daily, twice weekly (IL-2)Synergistic tumor inhibition (>80%)

Experimental Protocols

Protocol 1: Subcutaneous Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice.[1][4]

Materials:

  • Tumor cells in logarithmic growth phase

  • Sterile PBS or HBSS

  • Matrigel (optional, recommended for some cell lines)

  • Syringes (1 mL) with 23-25 gauge needles

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Clippers

  • 70% ethanol

Procedure:

  • Cell Preparation:

    • Harvest tumor cells and wash them twice with sterile PBS or HBSS by centrifugation.

    • Resuspend the cell pellet in PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1-5 x 107 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation:

    • Anesthetize the mouse.

    • Shave the hair from the injection site (typically the flank).

    • Clean the injection site with 70% ethanol.

  • Injection:

    • Draw the cell suspension (typically 100-200 µL) into a 1 mL syringe.

    • Gently lift the skin at the injection site and insert the needle subcutaneously.

    • Slowly inject the cell suspension to form a small bleb.

    • Withdraw the needle slowly to prevent leakage.

  • Monitoring:

    • Monitor the animals regularly for tumor growth.

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width2) / 2.

Protocol 2: Orthotopic Neuroblastoma Xenograft Model

This protocol details the surgical procedure for establishing an orthotopic neuroblastoma model by injecting tumor cells into the adrenal gland of immunodeficient mice.[2][3]

Materials:

  • Tumor cells prepared as in Protocol 1.

  • Surgical instruments

  • Anesthetic

  • Sutures or surgical clips

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and place it in a lateral position.

    • Make a small incision in the flank to expose the kidney and adrenal gland.

  • Injection:

    • Using a syringe with a fine-gauge needle, carefully inject a small volume (e.g., 10-30 µL) of the tumor cell suspension (e.g., 1 x 106 cells) directly into the adrenal gland.

  • Closure:

    • Suture the muscle layer and close the skin incision with sutures or surgical clips.

  • Post-operative Care and Monitoring:

    • Provide appropriate post-operative care, including analgesics.

    • Monitor tumor growth using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or ultrasound.

Protocol 3: Western Blot for Histone Acetylation

This protocol is for the detection of acetylated histones in tumor tissue lysates.[6]

Materials:

  • Tumor tissue

  • Lysis buffer with protease and HDAC inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels (high percentage, e.g., 15%)

  • Transfer apparatus and membranes (e.g., nitrocellulose, 0.2 µm pore size)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction:

    • Homogenize tumor tissue in lysis buffer.

    • Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the proteins to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

Protocol 4: Immunohistochemistry for p21

This protocol describes the detection of p21 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[7][8]

Materials:

  • FFPE tumor tissue sections on slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer)

  • Hydrogen peroxide to block endogenous peroxidase

  • Blocking solution (e.g., normal serum)

  • Primary antibody against p21

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB chromogen

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Staining:

    • Block endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific binding with blocking solution.

    • Incubate the slides with the primary p21 antibody.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and apply the ABC reagent.

  • Visualization:

    • Develop the color with DAB chromogen.

    • Counterstain with hematoxylin.

    • Dehydrate the slides and mount with a coverslip.

    • Examine under a microscope.

Protocol 5: Pharmacokinetic Analysis

This protocol provides a general framework for assessing the pharmacokinetics of MS-275 in mice.[9]

Materials:

  • Mice treated with MS-275

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for drug quantification

Procedure:

  • Sample Collection:

    • Collect blood samples at various time points after MS-275 administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).

    • Collect blood via appropriate methods (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Drug Quantification:

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of MS-275.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. Preclinical studies in mice have indicated a half-life of approximately 1 hour for MS-275.[10][11]

References

Troubleshooting & Optimization

MS-275 (Entinostat) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for solubility issues encountered with MS-275 (Entinostat).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing MS-275 stock solutions?

A1: The most effective and commonly used solvent for MS-275 is Dimethyl Sulfoxide (DMSO).[1] It is also soluble in Dimethylformamide (DMF).[2] Ethanol can be used, but the solubility is significantly lower compared to DMSO.[2][3] MS-275 is considered insoluble in water.[3]

Q2: I'm having trouble dissolving MS-275 powder in the recommended solvent. What steps can I take?

A2: If you encounter difficulty dissolving MS-275, especially at higher concentrations, the following steps can be taken:

  • Warming: Gently warm the solution to 37°C for approximately 10 minutes.[3]

  • Sonication: Use an ultrasonic bath to agitate the solution, which can facilitate dissolution.[3]

  • Ensure Solvent Quality: Use anhydrous, high-purity grade solvents, as contaminants or water content can affect solubility.

Q3: After diluting my concentrated DMSO stock of MS-275 into my aqueous cell culture medium, a precipitate formed. Why did this happen and how can I prevent it?

A3: This is a common occurrence known as "precipitation upon dilution." MS-275 is a hydrophobic compound with very poor solubility in aqueous solutions.[2] When a concentrated DMSO stock is added to a water-based medium, the compound crashes out of solution. This can be exacerbated by temperature shifts and interactions with salts in the media.[4]

To minimize precipitation:

  • Lower the Final Concentration: The solubility of MS-275 in a 1:1 mixture of DMSO and PBS (pH 7.2) is only 0.5 mg/mL.[2] Ensure your final experimental concentration does not exceed the solubility limit in the final medium.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps.

  • Modify the Dilution Technique: Add the MS-275 stock solution drop-by-drop into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Medium: Having the cell culture medium at 37°C can slightly improve solubility during dilution.

Q4: How should I prepare and store MS-275 solutions to ensure stability and potency?

A4: For optimal stability, it is recommended to prepare fresh solutions for each experiment.[5] If storage is necessary, prepare high-concentration stock solutions in DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for up to one month.[5][6] Before use, thaw the aliquot and ensure the compound is fully redissolved, warming gently if necessary.[5]

Quantitative Solubility Data

The following table summarizes the reported solubility of MS-275 in various solvents.

SolventConcentrationSource(s)
DMSO>10 mM[3]
30 mg/mL[2]
≥18.8 mg/mL[3]
237.5 mg/mL (630.96 mM)[7]
DMF30 mg/mL[2]
Ethanol2 mg/mL[2]
≥7.4 mg/mL (with sonication)[3]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[2]
WaterInsoluble[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM MS-275 Stock Solution in DMSO

Materials:

  • MS-275 powder (Formula Weight: 376.4 g/mol )[2]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Water bath or incubator set to 37°C, ultrasonic bath

Methodology:

  • Calculate the required mass of MS-275. For 1 mL of a 10 mM stock, weigh out 3.764 mg of MS-275.

  • Aseptically add the weighed MS-275 powder to a sterile vial.

  • Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, warm the solution at 37°C for 10-15 minutes and vortex again.[3] Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.[3]

  • Once fully dissolved, the solution should be clear.

  • For storage, create single-use aliquots and store at -20°C for up to one month.[5][6]

Protocol 2: Dilution of MS-275 Stock for Cell Culture Applications

Materials:

  • 10 mM MS-275 stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for dilution

  • Vortex mixer

Methodology:

  • Thaw a single-use aliquot of the 10 mM MS-275 stock solution and ensure it is fully dissolved.

  • Determine the final desired concentration for your experiment (e.g., 1 µM).

  • Crucial Step: To avoid precipitation, do not add the DMSO stock directly to the full volume of media. Instead, add the stock solution to a smaller volume of media while vortexing, and then add this to the final culture.

  • For a final concentration of 1 µM in 10 mL of media, add 1 µL of the 10 mM stock to 1 mL of pre-warmed media in a separate tube. Vortex immediately and vigorously as you add the stock.

  • Add this 1 mL of diluted MS-275/media mixture to the remaining 9 mL of media in your culture flask. This gradual dilution helps maintain solubility.

  • Swirl the final culture flask gently to ensure even distribution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent toxicity to cells.

Visualizations

cluster_stock Initial Stock Preparation cluster_dilution Dilution in Aqueous Medium start Powder won't dissolve in initial solvent (e.g., DMSO) warm Warm solution to 37°C and vortex start->warm sonic Use ultrasonic bath warm->sonic check1 Is solution clear? sonic->check1 success1 Stock solution ready check1->success1 Yes fail1 Consider lower concentration or alternative solvent (DMF) check1->fail1 No precip Precipitate forms after diluting stock into media method Add stock dropwise to pre-warmed media while vortexing precip->method serial Perform serial dilutions method->serial check2 Does precipitate persist? serial->check2 success2 Solution ready for experiment check2->success2 No fail2 Final concentration exceeds solubility limit. Reduce final concentration. check2->fail2 Yes

Caption: Troubleshooting workflow for MS-275 solubility issues.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MS275 MS-275 HDAC HDAC1 / HDAC3 MS275->HDAC Inhibits Histones Histones & Non-Histone Proteins HDAC->Histones Deacetylates Acetylation Increased Acetylation Histones->Acetylation p21 p21 Expression Acetylation->p21 HSP90 HSP90 Acetylation->HSP90 Acetylation Mito Mitochondria Acetylation->Mito Indirect Effect CellCycle G1 Cell Cycle Arrest p21->CellCycle FLT3 FLT3 Protein HSP90->FLT3 Chaperones Degradation FLT3 Degradation HSP90->Degradation ROS ROS Increase Mito->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Simplified signaling pathways affected by MS-275.

References

Technical Support Center: Optimizing Entinostat Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entinostat in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Entinostat and how does it affect cell viability?

Entinostat is a selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, Entinostat leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[1][3] This can reactivate tumor suppressor genes that were silenced in cancer cells.[1][3] The primary effects on cell viability are dose-dependent. At lower concentrations (typically <1 µM), Entinostat primarily induces cell cycle arrest in the G1 phase and promotes cell differentiation.[4] At higher concentrations (>2-5 µM), it can potently induce apoptosis (programmed cell death).[4] This apoptotic effect is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases.[4]

Q2: I am observing massive cell death even at what I believe are low concentrations of Entinostat. Why is this happening?

Cellular sensitivity to Entinostat is highly variable across different cell lines.[4] The half-maximal inhibitory concentration (IC50) for proliferation can range from as low as 41.5 nM to over 4.71 µM.[2][4] A concentration that is cytostatic (inhibits growth) in one cell line may be highly cytotoxic (causes cell death) in another. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration range for your specific experimental goals.

Q3: How can I distinguish between a cytostatic and a cytotoxic effect in my assay?

To differentiate between cytostatic and cytotoxic effects, you can employ a combination of approaches:

  • Time-course experiments: A cytostatic agent will slow down or halt cell proliferation, leading to a plateau in cell numbers over time, whereas a cytotoxic agent will cause a decrease in the number of viable cells.

  • Microscopy: Visually inspect the cells for morphological changes associated with cell death, such as rounding, detachment, and membrane blebbing.

  • Apoptosis assays: Use specific assays to detect markers of apoptosis, such as caspase activation or Annexin V staining, to confirm if cell death is occurring.

  • Cell counting: Manually count the number of viable and non-viable cells using a trypan blue exclusion assay at different time points.

Q4: My results are inconsistent between experiments. What are the common causes of variability?

High variability in cell viability assays with Entinostat can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating and mix the plate gently after seeding to guarantee an even distribution of cells in the wells.[4]

  • Inaccurate drug dilutions: Always prepare fresh serial dilutions from a validated stock solution for each experiment and use calibrated pipettes.[4]

  • Entinostat precipitation: Entinostat is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is low (usually <0.5%) to prevent precipitation. Do not store diluted Entinostat in aqueous media for extended periods.[4]

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Complete cell detachment and death The concentration of Entinostat is too high for the specific cell line.[4]Perform a dose-response experiment starting with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value.[4]
High sensitivity of the cell line to HDAC inhibition.Use the lowest effective concentration that elicits the desired upstream biological effect (e.g., increased histone acetylation) without causing widespread cell death.[4]
No effect observed (neither cytotoxicity nor biological effect) The concentration of Entinostat is too low.Gradually increase the concentration of Entinostat. Confirm the biological activity of your Entinostat stock by testing for a known downstream marker, such as increased Histone H3 or H4 acetylation via Western blot.[4]
Drug degradation.Use a fresh aliquot of Entinostat stock solution. If the stock has been stored for a long time, consider verifying its purity and integrity.[4]
Desired biological effect is masked by cytotoxicity The concentration used induces apoptosis, which overshadows other biological effects like differentiation.Mitigate cytotoxicity by co-treating with an antioxidant like N-acetylcysteine (NAC) or a pan-caspase inhibitor such as Z-VAD-fmk.[4]
High background in viability assay The type of culture medium or its pH may interfere with the assay reagent.For tetrazolium-based assays (MTT, MTS, XTT), background absorbance can be influenced by the medium. Ensure you have proper background control wells (medium + assay reagent, no cells) and subtract this value from all other readings.[5]
Precipitate forms in the well after adding Entinostat The final concentration of the DMSO solvent is too high.Ensure the final DMSO concentration in the culture medium is kept to a minimum, typically below 0.5%.
Entinostat has low solubility in aqueous media.Prepare Entinostat dilutions in culture medium immediately before adding them to the cells. Avoid storing pre-diluted Entinostat in aqueous solutions.[4]

Data Presentation

Table 1: Reported IC50 Values of Entinostat in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Assay/Duration
A2780Ovarian Cancer0.0415 - 4.71Not Specified
Calu-3Lung Cancer0.0415 - 4.71Not Specified
HL-60Leukemia0.0415 - 4.71Not Specified
K562Leukemia0.0415 - 4.71Not Specified
HT-29Colon Cancer0.0415 - 4.71Not Specified
RajiBurkitt Lymphoma0.5 - 1CellTiter-Glo / 72h
RLFollicular Lymphoma0.5 - 1CellTiter-Glo / 72h
HD-MB03Medulloblastoma0.575Metabolic Assay / 72h
MED8AMedulloblastoma0.6725Metabolic Assay / 72h
Rh10Rhabdomyosarcoma0.28 - 1.3Not Specified / 96h

Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. This table should be used as a reference for establishing a starting concentration range for your experiments.[2][6][7][8]

Experimental Protocols

Protocol 1: Determining the Optimal Entinostat Concentration using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Entinostat for a specific cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Entinostat

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Entinostat Preparation:

    • Prepare a 10 mM stock solution of Entinostat in DMSO.[4]

    • Perform serial dilutions of the Entinostat stock solution in complete culture medium to achieve a range of 2x final concentrations (e.g., from 20 µM down to 20 nM).[4]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest Entinostat concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared Entinostat dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the Entinostat concentration.

    • Use non-linear regression analysis to calculate the IC50 value.[9]

Visualizations

Entinostat_Signaling_Pathway Entinostat Entinostat HDAC1_3 HDAC1/HDAC3 Entinostat->HDAC1_3 Inhibits Histones Histone Proteins HDAC1_3->Histones Deacetylates AcetylatedHistones Increased Histone Acetylation HDAC1_3->AcetylatedHistones Chromatin Relaxed Chromatin Structure AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression TumorSuppressor Tumor Suppressor Gene Activation (e.g., p21) GeneExpression->TumorSuppressor Apoptosis Apoptosis GeneExpression->Apoptosis Induces Pro-apoptotic Genes CellCycleArrest G1 Cell Cycle Arrest TumorSuppressor->CellCycleArrest

Caption: Simplified signaling pathway of Entinostat.

Experimental_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare serial dilutions of Entinostat overnight_incubation->prepare_dilutions treat_cells Treat cells with Entinostat and vehicle control prepare_dilutions->treat_cells incubate_treatment Incubate for desired duration (24-72h) treat_cells->incubate_treatment viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate_treatment->viability_assay read_plate Measure absorbance or luminescence viability_assay->read_plate analyze_data Normalize data and calculate IC50 value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining optimal Entinostat concentration.

References

Technical Support Center: MS-275 (Entinostat) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MS-275 (Entinostat) in in vivo studies.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of MS-275 in animal models.

1. What is MS-275 and what is its primary mechanism of action?

MS-275, also known as Entinostat, is a synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs), with particular potency against HDAC1 and HDAC3.[1] By inhibiting these enzymes, MS-275 leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This allows for the transcription of previously silenced genes, including tumor suppressor genes like p21WAF1/CIP1.[2][3] The induction of p21 leads to cell cycle arrest, primarily in the G1 phase, and can also induce apoptosis.[4]

2. What are the common applications of MS-275 in in vivo research?

MS-275 is predominantly investigated for its antitumor activity in a variety of cancer models, including xenografts of breast, lung, colon, and pediatric solid tumors.[5][6] Additionally, it is studied for its immunomodulatory effects, where it can enhance the efficacy of immunotherapies.

3. What is a typical dose range for MS-275 in mice?

The dose of MS-275 in mice can vary depending on the tumor model and treatment schedule. Published studies have used a range from 2.5 mg/kg to as high as 49 mg/kg.[5][7] A dose of 49 mg/kg has been identified as the maximum tolerated dose in some studies, with lower doses of 12.3 mg/kg and 24.5 mg/kg also showing significant antitumor effects.[4][7]

4. How is MS-275 typically formulated and administered for in vivo studies?

For oral administration in animal models, a common method involves dissolving MS-275 in a solution of 0.05 N hydrochloric acid (HCl) containing 0.1% Tween 80, which is then diluted with physiological saline.[7] This formulation is typically administered via oral gavage.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo studies with MS-275.

Problem 1: Animal Toxicity and Adverse Effects

Question: My animals are showing signs of toxicity (e.g., weight loss, poor appearance, lethargy). What should I do?

Answer:

Toxicity is a common challenge in in vivo studies with MS-275. Signs can include weight loss, poor general appearance (ruffled fur), lethargy, and gastrointestinal issues.[4]

Troubleshooting Steps:

  • Confirm Maximum Tolerated Dose (MTD): The MTD can vary between different animal strains and with different tumor burdens. If you are observing excessive toxicity, you may be exceeding the MTD for your specific model. A dose of 49 mg/kg has been reported as the MTD in some nude mouse studies, with researchers opting for a lower dose of 24.5 mg/kg to avoid significant weight loss.[4]

  • Monitor Animal Health Closely:

    • Body Weight: Weigh the animals at least twice weekly. A body weight loss of over 20% is a common humane endpoint.[8]

    • Clinical Signs: Observe the animals daily for any signs of distress, such as hunched posture, ruffled fur, lethargy, or labored breathing.

    • Food and Water Intake: Monitor for any significant changes in consumption.

  • Dose Adjustment: If signs of toxicity are observed, consider reducing the dose. For example, if you are using 49 mg/kg, a reduction to 24.5 mg/kg may be better tolerated while still maintaining efficacy.[4]

  • Modify Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for animal recovery.

  • Euthanasia Criteria: Be prepared to euthanize animals that reach humane endpoints. These endpoints typically include:

    • Tumor size exceeding 10% of the animal's normal body weight.[9]

    • Tumor ulceration that is not healing or shows signs of infection.[10]

    • Significant and sustained weight loss (>20%).[8]

    • Inability to access food or water.[10]

    • Severe lethargy or moribund state.[10]

Problem 2: Poor Compound Solubility and Formulation Issues

Question: I am having trouble dissolving MS-275 for my in vivo study. What can I do?

Answer:

MS-275 can be challenging to dissolve. A stable and homogenous formulation is critical for accurate dosing.

Troubleshooting Steps:

  • Use the Recommended Formulation Protocol: A widely cited method involves dissolving MS-275 in 0.05 N HCl with 0.1% Tween 80, followed by dilution with physiological saline.[7]

  • Sonication: After preparing the formulation, use a sonicator to aid in the dissolution and create a uniform suspension.

  • pH Adjustment: For oral administration, a pH as low as 3 can be tolerated by rodents.[11] However, ensure the final formulation is within a tolerable range.

  • Alternative Vehicles: If the standard formulation is not suitable, other vehicles can be considered. A common alternative for oral gavage is a suspension in 0.5% methylcellulose in sterile water.

  • Fresh Preparation: It is best practice to prepare the formulation fresh daily to avoid potential degradation or precipitation. If storage is necessary, it should be done at 4°C, and the solution should be thoroughly vortexed or sonicated before each use.

Problem 3: Inconsistent or Unexpected Experimental Results

Question: I am not observing the expected antitumor effect, or my results are highly variable. What could be the cause?

Answer:

Several factors can contribute to a lack of efficacy or high variability in in vivo studies.

Troubleshooting Steps:

  • Verify Compound Activity: Before starting a large-scale in vivo study, confirm the activity of your batch of MS-275 in vitro. You should observe an increase in histone acetylation and induction of p21 in your target cells.

  • Check Formulation and Dosing Technique: Inaccurate formulation or inconsistent oral gavage technique can lead to variable drug exposure. Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach.

  • Tumor Model Sensitivity: Not all tumor models are equally sensitive to MS-275. For example, the HCT-15 human colon cancer xenograft has been shown to be relatively insensitive.[4] The in vitro IC50 value of your cell line for MS-275 can be a good indicator of its potential in vivo sensitivity.

  • Pharmacokinetics: The pharmacokinetic properties of MS-275 can differ between species. Consider the dosing schedule in the context of the drug's half-life in your animal model.

  • Animal Health: Underlying health issues in your animals can affect tumor growth and response to treatment. Ensure you are using healthy, age-matched animals from a reputable supplier.

III. Quantitative Data

Table 1: In Vitro IC50 Values of MS-275 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.0415
HL-60Leukemia~1.0
K562Leukemia~1.0
U937Leukemia~1.0
JurkatLeukemia~1.0
St-4Gastric CancerData not specified
HT-29Colon CancerData not specified
KB-3-1Cervical CancerData not specified
Capan-1Pancreatic CancerData not specified
4-1StGastric CancerData not specified
HCT-15Colon Cancer4.71
Calu-3Lung CancerData not specified
D283Medulloblastoma0.05
USUndifferentiated Sarcoma1.3

Source:[1][2][4][6][7]

IV. Experimental Protocols

Detailed Methodology: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for assessing the antitumor activity of MS-275 in a mouse subcutaneous xenograft model.

1. Cell Culture and Preparation:

  • Culture the desired human tumor cell line under standard conditions.
  • Harvest cells during the logarithmic growth phase.
  • Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
  • Resuspend the cells in a 1:1 mixture of serum-free medium/HBSS and Matrigel at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.

2. Animal Model:

  • Use immunodeficient mice (e.g., nude, SCID) of 6-8 weeks of age.
  • Allow animals to acclimate for at least one week before the start of the experiment.

3. Tumor Inoculation:

  • Anesthetize the mouse.
  • Inject 100-200 µL of the cell suspension (containing 1-2 x 106 cells) subcutaneously into the flank of each mouse using a 25-27 gauge needle.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.

5. MS-275 Formulation and Administration:

  • Prepare the MS-275 formulation fresh daily as described in the Troubleshooting Guide (e.g., dissolved in 0.05 N HCl with 0.1% Tween 80 and diluted with saline).
  • Administer MS-275 orally via gavage at the desired dose (e.g., 24.5 mg/kg) and schedule (e.g., once daily, 5 days a week).
  • The control group should receive the vehicle only.

6. Monitoring and Endpoints:

  • Continue to measure tumor volume and body weight 2-3 times per week.
  • Monitor the animals daily for any signs of toxicity.
  • The primary endpoint is typically tumor growth inhibition.
  • Euthanize animals when they meet the predefined humane endpoints.

V. Visualizations

Signaling Pathway of MS-275 Action

MS275_Pathway MS275 MS-275 (Entinostat) HDAC HDAC1 / HDAC3 (Class I) MS275->HDAC Inhibits Acetylation Increased Histone Acetylation MS275->Acetylation Leads to Histones Histone Proteins HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Transcription of Tumor Suppressor Genes Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 CDK Cyclin/CDK Complexes Inhibition p21->CDK Inhibits Cell_Cycle G1 Phase Cell Cycle Arrest p21->Cell_Cycle Induces Apoptosis Apoptosis p21->Apoptosis Can Induce

Caption: Mechanism of action of MS-275, leading to cell cycle arrest and apoptosis.

Experimental Workflow for a Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Inoculation 3. Subcutaneous Inoculation Cell_Harvest->Inoculation Tumor_Growth 4. Tumor Growth Monitoring Inoculation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment with MS-275 or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Size & Animal Health Treatment->Monitoring Endpoint 8. Endpoint Reached (Tumor Size / Humane) Monitoring->Endpoint Data_Analysis 9. Data Analysis Endpoint->Data_Analysis

Caption: Workflow for an in vivo antitumor efficacy study using a xenograft model.

Troubleshooting Logic for In Vivo Toxicity

Caption: Decision-making workflow for managing toxicity in MS-275 in vivo studies.

References

Technical Support Center: Interpreting Unexpected Results with MS-275 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS-275 (Entinostat). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes with this Class I HDAC inhibitor.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with MS-275.

Issue 1: MS-275 is inducing cell cycle arrest and differentiation, but not the expected apoptosis.

Possible Cause: The concentration of MS-275 is likely a critical determinant of the cellular outcome. Lower concentrations of MS-275 have been observed to primarily induce cell cycle arrest and differentiation, while higher concentrations are typically required to trigger apoptosis.[1][2] This is a well-documented dose-dependent effect.

Troubleshooting Steps:

  • Verify Concentration: Double-check the concentration of your MS-275 stock solution and the final concentration in your experiments.

  • Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. We recommend a range that brackets the known IC50 values for similar cell types (see Table 1).

  • Time-Course Experiment: The induction of apoptosis can be time-dependent. Extend the duration of your experiment (e.g., 48-72 hours) to see if apoptosis occurs at later time points.

  • Assess Differentiation Markers: If you suspect differentiation is occurring, analyze your cells for relevant differentiation markers specific to your cell model.

Issue 2: The effect of MS-275 on the cell cycle is not consistent with previous reports (e.g., G2/M arrest instead of G1 arrest).

Possible Cause: The impact of MS-275 on the cell cycle is highly dependent on the cell type and its genetic background. While G1 arrest is commonly reported, G2/M arrest has also been observed in certain cell lines, such as some pediatric solid tumor cells.[3]

Troubleshooting Steps:

  • Cell Line Characterization: Be aware of the specific characteristics of your cell line, including its p53 status, which can influence cell cycle checkpoints.

  • Confirm with Multiple Markers: Use multiple molecular markers to confirm the cell cycle phase. For example, in addition to DNA content analysis by propidium iodide staining, you can perform western blotting for key cell cycle regulators like cyclins and cyclin-dependent kinase inhibitors (e.g., p21).

  • Review Literature for Your Cell Model: Search for publications that have used MS-275 or other HDAC inhibitors in your specific cell model to see if similar effects have been reported.

Issue 3: In vivo tumor growth is not inhibited as effectively as in vitro experiments suggested.

Possible Cause: Discrepancies between in vitro and in vivo results are not uncommon. Several factors can contribute to this, including:

  • Pharmacokinetics and Bioavailability: MS-275 may have different stability, distribution, and metabolism in a complex in vivo system compared to a cell culture environment.

  • Tumor Microenvironment: The in vivo tumor microenvironment, including interactions with the immune system, can modulate the response to MS-275. For instance, MS-275 has been shown to reshape the tumor immune response, which could contribute to a less pronounced anti-tumor effect in vivo compared to in vitro.

  • Drug Delivery: The route and schedule of administration can significantly impact the drug's efficacy in vivo.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to assess the concentration of MS-275 and its effect on histone acetylation in the tumor tissue. This can help determine if the drug is reaching its target at an effective concentration.

  • Optimize Dosing Regimen: Experiment with different dosing schedules and routes of administration to improve in vivo efficacy.

  • Analyze the Tumor Microenvironment: Investigate the effects of MS-275 on the immune cell infiltrate and other components of the tumor microenvironment in your in vivo model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MS-275?

A1: MS-275 is a selective inhibitor of Class I histone deacetylases (HDACs), with the highest potency against HDAC1 and HDAC3. By inhibiting these enzymes, MS-275 leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression. This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, or apoptosis.

Q2: I am observing unexpected changes in gene expression after MS-275 treatment. Is this normal?

A2: Yes, unexpected changes in gene expression can occur. While HDAC inhibitors are generally associated with gene activation due to chromatin relaxation, the net effect on a specific gene's expression can be indirect and depend on the complex interplay of various transcription factors and regulatory networks. For example, MS-275 has been reported to cause the downregulation of N-myc mRNA in neuroblastoma cells.[4]

Q3: Can the p53 status of my cells affect the outcome of MS-275 treatment?

A3: Absolutely. The p53 status of your cells can significantly influence their response to MS-275. For instance, one study found that the neuroprotective effects of MS-275 in an ischemia model were more pronounced in the absence of p53. In the context of cancer, p53 is a critical regulator of cell cycle arrest and apoptosis, and its status can dictate the cellular response to DNA damage and other stressors, including HDAC inhibition.

Q4: Are there any known off-target effects of MS-275?

A4: While MS-275 is considered a selective Class I HDAC inhibitor, like most small molecules, it may have off-target effects. Some studies have reported effects of MS-275 on non-histone proteins and signaling pathways that may not be directly related to its HDAC inhibitory activity. It is always good practice to consider potential off-target effects when interpreting your results.

Data Presentation

Table 1: IC50 Values of MS-275 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Carcinoma0.0415[5]
Calu-3Lung Carcinoma0.383[6]
HL-60Promyelocytic Leukemia0.236[6]
K562Chronic Myeloid Leukemia0.244[6]
St-4Gastric Cancer0.198[6]
HT-29Colorectal Adenocarcinoma1.13[6]
KB-3-1Cervical Carcinoma0.175[6]
Capan-1Pancreatic Adenocarcinoma0.385[6]
4-1StGastric Cancer0.231[6]
HCT-15Colorectal Carcinoma4.71[5][6]
D283Medulloblastoma0.05[3]
USUndifferentiated Sarcoma1.3[3]

Table 2: Dose-Dependent Effects of MS-275 on Leukemia Cells

Cell LineMS-275 ConcentrationPrimary OutcomeKey Molecular EventsReference
U9371 µMGrowth Arrest & Differentiationp21CIP1/WAF1 induction, hypophosphorylation of pRb[1][2]
U9375 µMApoptosisROS generation, mitochondrial damage, caspase activation[1][2]

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[7][8][9][10]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing Propidium Iodide and RNase A)

Procedure:

  • Harvest cells (approximately 1 x 10^6 cells per sample).

  • Wash cells once with cold PBS.

  • Fix cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells in 70% ethanol for at least 2 hours at 4°C.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14][15]

Materials:

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

Procedure:

  • Harvest and wash cells with cold PBS.

  • Resuspend cells in Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation status of histones following MS-275 treatment.[16][17][18][19]

Materials:

  • Lysis Buffer

  • Protein Assay Reagent (e.g., BCA)

  • SDS-PAGE Gels

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Substrate

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

Mandatory Visualizations

G cluster_0 MS-275 Treatment cluster_1 Low Concentration cluster_2 High Concentration MS275 MS-275 HDAC1_3_inhibition_low HDAC1/3 Inhibition MS275->HDAC1_3_inhibition_low HDAC1_3_inhibition_high HDAC1/3 Inhibition MS275->HDAC1_3_inhibition_high Low_Conc e.g., 1 µM p21_induction p21 Induction HDAC1_3_inhibition_low->p21_induction Rb_hypo Rb Hypophosphorylation p21_induction->Rb_hypo G1_Arrest G1 Cell Cycle Arrest Rb_hypo->G1_Arrest Differentiation Differentiation G1_Arrest->Differentiation High_Conc e.g., 5 µM ROS ROS Generation HDAC1_3_inhibition_high->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage Caspase_act Caspase Activation Mito_damage->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis

Caption: Dose-dependent effects of MS-275 on cell fate.

G cluster_0 Experimental Workflow: Cell Cycle Analysis Start Start: Treat cells with MS-275 Harvest Harvest Cells Start->Harvest Wash_PBS1 Wash with PBS Harvest->Wash_PBS1 Fix Fix in 70% Ethanol Wash_PBS1->Fix Wash_PBS2 Wash with PBS Fix->Wash_PBS2 Stain Stain with PI/RNase Solution Wash_PBS2->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis.

G cluster_0 Logical Relationship: Interpreting In Vivo vs. In Vitro Results cluster_1 Potential Reasons In_Vitro In Vitro Results: Potent anti-tumor activity Discrepancy Discrepancy In_Vitro->Discrepancy In_Vivo In Vivo Results: Reduced efficacy In_Vivo->Discrepancy PK Pharmacokinetics/ Bioavailability Discrepancy->PK TME Tumor Microenvironment (e.g., Immune Response) Discrepancy->TME Delivery Drug Delivery (Route/Schedule) Discrepancy->Delivery

References

Technical Support Center: MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS-275 (Entinostat). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of MS-275 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is MS-275 and what is its mechanism of action?

MS-275, also known as Entinostat, is a potent, orally active synthetic pyridyl carbamate that acts as a Class I histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, MS-275 leads to the accumulation of acetylated histones, which alters chromatin structure and modulates the expression of genes involved in cell growth, differentiation, and apoptosis.[1][2] For example, it has been shown to increase the expression of antiproliferation genes like p21.[1]

cluster_0 Cellular Action of MS-275 MS275 MS-275 HDAC HDAC Class I (Enzyme) MS275->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Gene Expression (e.g., p21) Chromatin->Gene Effect Growth Arrest & Differentiation Gene->Effect

Caption: Mechanism of action for the HDAC inhibitor MS-275.

Q2: What is the known oral bioavailability of MS-275?

The oral bioavailability of MS-275 shows significant variation between preclinical animal models and humans.

  • In Animals: Preclinical studies in rats, mice, and dogs indicated a high oral bioavailability of approximately 85% with a short half-life of about 1 hour.[1][3]

  • In Humans: In contrast, Phase I clinical trials revealed a substantially longer half-life in humans, ranging from 39 to 80 hours.[1][4][5] This discrepancy led to unexpected toxicities when a daily dosing schedule, based on animal data, was initially used.[1][6] While the precise absolute bioavailability percentage in humans is not consistently reported across studies, the focus has shifted to managing its long half-life and exposure through adjusted dosing schedules.[4]

Q3: What are the main factors limiting the oral bioavailability of a compound like MS-275?

Oral drug bioavailability is a complex process influenced by physicochemical and physiological factors.[7] Key barriers include:

  • Dissolution: The drug must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor aqueous solubility is a major rate-limiting step.[8]

  • Permeability: The dissolved drug must then pass through the intestinal epithelial membrane to enter the bloodstream.[9]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.[8] Studies suggest, however, that hepatic metabolism is a minor elimination pathway for MS-275.[10][11]

cluster_1 Pathway to Systemic Circulation Dose Oral Dosage Form Dissolution Drug in Solution (GI Tract) Dose->Dissolution 1. Dissolution Absorption Absorption (Intestinal Wall) Dissolution->Absorption 2. Permeability Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism 3. Metabolism Circulation Systemic Circulation Metabolism->Circulation 4. Bioavailability cluster_2 Oral Bioavailability Assessment Workflow Formulate 1. Prepare IV and Oral MS-275 Formulations AnimalPrep 2. Acclimate and Fast Animals (e.g., Rats) Formulate->AnimalPrep Dosing 3. Dose Animals (IV and Oral Groups) AnimalPrep->Dosing Sampling 4. Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing 5. Process Blood to Isolate Plasma Sampling->Processing Analysis 6. Quantify MS-275 in Plasma (LC-MS/MS) Processing->Analysis PK 7. Calculate PK Parameters (AUC, Cmax, T½) Analysis->PK Bioavailability 8. Calculate Absolute Bioavailability F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 PK->Bioavailability

References

Technical Support Center: Overcoming Entinostat Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Entinostat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments aimed at overcoming Entinostat resistance.

Frequently Asked Questions (FAQs)

Q1: We are not observing significant single-agent activity with Entinostat in our cancer cell line. Is this expected?

A1: Yes, this is a common observation. Entinostat, a selective class I histone deacetylase (HDAC) inhibitor, often exhibits modest single-agent antitumor activity in many cancer models.[1] Its primary strength lies in its ability to sensitize cancer cells to other therapeutic agents and overcome drug resistance.[1][2] For instance, in rhabdomyosarcoma xenograft models, Entinostat alone showed significant growth inhibition in only one out of four models tested.[1]

Q2: What are the known mechanisms by which cancer cells develop resistance to Entinostat?

A2: Resistance to HDAC inhibitors like Entinostat can arise from various mechanisms, including:

  • Activation of pro-survival signaling pathways: Activation of the MAPK and PI3K/Akt pathways has been associated with resistance to HDAC inhibitors.[3]

  • Overexpression of anti-apoptotic proteins: High levels of Bcl-2 or Bcl-XL can confer resistance to some HDAC inhibitors.[3]

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can pump the drug out of the cell.[4]

  • Alterations in HDAC protein levels or activity. [4]

Q3: The Phase III E2112 trial of Entinostat in combination with exemestane for breast cancer did not meet its primary endpoint, despite promising Phase II results. Why might this be?

A3: The discrepancy between the Phase II ENCORE 301 and Phase III E2112 trial results highlights the complexities of translating preclinical and early clinical findings.[5][6] While the exact reasons are still under investigation, potential factors include:

  • Patient population heterogeneity: Subtle differences in the patient populations between the two trials could have influenced the outcomes. The E2112 trial started in 2014, before CDK4/6 inhibitors became standard of care, which may have impacted the treatment history of enrolled patients.[5]

  • Lack of predictive biomarkers: There is a need for better biomarkers to identify which patients are most likely to benefit from this combination therapy.[6]

  • Evolving standards of care: The treatment landscape for hormone receptor-positive breast cancer changed between the two trials, potentially affecting the relative benefit of the Entinostat-exemestane combination.[5]

Q4: Can Entinostat be used to overcome resistance to immunotherapy?

A4: Yes, preclinical studies suggest that Entinostat can enhance the efficacy of immunotherapy.[2] It has been shown to have immunomodulatory activity that can create a more favorable tumor microenvironment for an anti-tumor immune response.[2][7] For example, Entinostat can reduce the number and function of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7][8] It can also promote an "immune-edited" tumor neoantigen landscape, making cancer cells more recognizable to the immune system.[8]

Troubleshooting Guides

Problem 1: Low or no cytotoxic effect of Entinostat as a single agent.
Possible Cause Suggested Solution
Cell line is intrinsically resistant. Consider using Entinostat in combination with other agents. Preclinical data supports combinations with endocrine therapies (e.g., exemestane, letrozole), HER2-targeted therapies (e.g., lapatinib), chemotherapy (e.g., cisplatin, etoposide), and PARP inhibitors (e.g., olaparib).[2][9][10]
Suboptimal drug concentration or exposure time. Perform a dose-response and time-course experiment to determine the optimal IC50 for your specific cell line. In vitro IC50 concentrations for Entinostat in rhabdomyosarcoma cell lines ranged from 280 to 1300 nM with a 96-hour exposure.[1]
Incorrect assessment of drug activity. Entinostat's mechanism of action involves epigenetic modifications that may not lead to immediate, widespread cell death. Assess markers of target engagement, such as increased histone H3 acetylation, by Western blot.[1]
Problem 2: Inconsistent results in combination therapy experiments.
Possible Cause Suggested Solution
Suboptimal dosing schedule. The sequence of drug administration can be critical. For example, in studies with olaparib, cells were pre-treated with low-dose Entinostat for 24 hours before the addition of the combination.[10]
Antagonistic drug interaction. In some contexts, Entinostat can have an antagonistic effect with certain cytotoxic agents. For example, an antagonistic interaction was observed between Entinostat and vincristine in the Rh18 rhabdomyosarcoma xenograft model.[1] It is crucial to empirically test for synergy, additivity, or antagonism using methods like the Chou-Talalay combination index.[10]
Cellular context dependency. The efficacy of a combination can be highly dependent on the genetic and epigenetic background of the cancer cells. For example, the combination of Entinostat and olaparib shows promise in homologous recombination-proficient ovarian cancer, particularly those with CCNE1 amplification.[10]
Problem 3: High toxicity observed in animal models.
Possible Cause Suggested Solution
Dosing regimen is too aggressive. Review the dosing and schedule. In a Phase I study in castration-resistant prostate cancer, Entinostat was administered orally once weekly at 3 or 5 mg.[11] In rhabdomyosarcoma xenograft studies, Entinostat was given orally at 2.5 mg/kg twice daily for 4 days.[1]
Adverse drug-drug interactions. When used in combination, be aware of overlapping toxicities. Grade 3/4 adverse events like neutropenia and hypophosphatemia were more frequent with the Entinostat-exemestane combination compared to exemestane alone.[5] Monitor animals closely for signs of toxicity and adjust dosing as needed.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Entinostat

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Citation
Rhabdomyosarcoma LinesRhabdomyosarcoma280 - 130096[1]
B-cell Lymphoma LinesB-cell Lymphoma500 - 100072[12]

Table 2: Clinical Trial Outcomes of Entinostat Combinations

Trial NameCancer TypeCombinationMedian Progression-Free Survival (Entinostat Arm)Median Progression-Free Survival (Control Arm)Median Overall Survival (Entinostat Arm)Median Overall Survival (Control Arm)Citation
ENCORE 301 (Phase II) Advanced Breast CancerExemestane4.3 months2.3 months28.1 months19.8 months[2][5]
E2112 (Phase III) Advanced Breast CancerExemestane3.3 months3.1 months23.4 months21.7 months[5][6]

Key Experimental Protocols

Protocol 1: Western Blot for Histone H3 Acetylation

This protocol is used to confirm the on-target activity of Entinostat by measuring the acetylation of its histone targets.

  • Cell Treatment: Plate and treat cancer cells with the desired concentrations of Entinostat or vehicle control for the specified duration (e.g., 24 or 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-20% Tris-glycine gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against acetylated histone H3 (e.g., anti-acetyl-Histone H3 (Lys9)) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total Histone H3 or a housekeeping protein like beta-actin as a loading control.

Protocol 2: Cell Viability Assay (SRB Assay)

This protocol is used to assess the cytotoxic effects of Entinostat alone or in combination.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Entinostat and/or a combination agent for the desired time period (e.g., 72 or 96 hours).[10]

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of Entinostat in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., ~150-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Control Group: Administer the vehicle control (e.g., placebo) on the same schedule as the treatment groups.

    • Entinostat Group: Administer Entinostat at a predetermined dose and schedule (e.g., 5 mg/kg orally, once daily for 2 weeks).[12]

    • Combination Group: Administer Entinostat in combination with another therapeutic agent according to the optimized schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint can be a specific time point or when tumors reach a predetermined maximum size.[12]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blot for histone acetylation).

Signaling Pathways and Experimental Workflows

Entinostat_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., HER2) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS Activation AKT Akt PI3K->AKT Activation Bcl2 Bcl-2 / Bcl-XL AKT->Bcl2 Inhibits Apoptosis via Bcl-2 Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MAPK Cascade MEK MEK RAF->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade ERK->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Entinostat Entinostat HDAC HDAC1/3 Entinostat->HDAC Inhibits Acetylation Histone Hyperacetylation Entinostat->Acetylation Leads to Histones Histones HDAC->Histones Deacetylates TSG Tumor Suppressor Gene Expression Acetylation->TSG Enables TSG->Apoptosis Promotes Apoptosis->Proliferation Inhibits Combination_Therapy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Start: Resistant Cancer Cell Line dose_response 1. Single-Agent Dose-Response (Entinostat & Partner Drug) start->dose_response combination_matrix 2. Combination Matrix (Varying concentrations of both drugs) dose_response->combination_matrix ci_analysis 3. Synergy Analysis (e.g., Chou-Talalay CI) combination_matrix->ci_analysis mechanism_studies 4. Mechanistic Studies (Western Blot, Flow Cytometry) ci_analysis->mechanism_studies Identify Synergistic Combinations xenograft 5. Establish Xenograft Model mechanism_studies->xenograft Promising Combination Advances to In Vivo treatment 6. Treat with Optimal Combination Dose/Schedule xenograft->treatment monitoring 7. Monitor Tumor Growth & Animal Health treatment->monitoring pd_analysis 8. Endpoint Analysis (Tumor excision, PD markers) monitoring->pd_analysis

References

MS-275 (Entinostat) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of MS-275 (Entinostat) in experimental settings.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the long-term storage and use of MS-275.

Question 1: Why am I seeing inconsistent or lower-than-expected activity of MS-275 in my experiments?

Answer: Inconsistent results with MS-275 are frequently linked to compound stability and handling. Several factors could be at play:

  • Degradation of Stock Solutions: Long-term storage of MS-275 in solution, even at -20°C, can lead to degradation.[1] For optimal results, it is recommended to use freshly prepared solutions or store aliquots at -80°C for no longer than one year.[2][3] Solid forms of MS-275 are more stable and can be stored at -20°C for up to three years.[2][3]

  • Precipitation upon Dilution: MS-275 has poor aqueous solubility.[4] When a concentrated DMSO stock solution is diluted into aqueous cell culture media or buffers, the compound can precipitate, leading to a lower effective concentration. To mitigate this, ensure thorough mixing and visually inspect for any precipitate. The final DMSO concentration in your assay should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can accelerate degradation.[3] It is best practice to aliquot stock solutions into single-use volumes.

Question 2: My MS-275 powder won't fully dissolve in DMSO. What should I do?

Answer: Complete dissolution is crucial for accurate dosing. If you are experiencing solubility issues, consider the following:

  • Sonication and Warming: Gentle warming to 37°C or sonication can aid in the dissolution of MS-275 in DMSO.[4][5]

  • Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating capacity for hydrophobic compounds like MS-275.[3] Use fresh, anhydrous DMSO for preparing your stock solutions.

  • Concentration Limits: While highly soluble in DMSO, there are limits. Concentrations up to 75 mg/mL have been reported, but preparing solutions at excessively high concentrations can be challenging.[3]

Question 3: I am observing high variability in my cell-based assay results. Could this be related to MS-275?

Answer: Yes, variability can be linked to the compound. Beyond the stability and solubility issues mentioned above, consider these factors:

  • Cell Health and Density: Ensure your cells are healthy and in the exponential growth phase at the time of treatment. Variations in cell seeding density can significantly impact the apparent potency of the compound.

  • Assay Interference: While not widely reported for MS-275, some HDAC inhibitors can interfere with certain assay readouts. If using a colorimetric assay like MTT, consider potential interactions. An alternative viability assay, such as one measuring ATP levels (e.g., CellTiter-Glo), may be less susceptible to interference.

Question 4: How can I check the purity and integrity of my long-stored MS-275 stock solution?

Answer: The most reliable way to assess the purity of your MS-275 solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to separate the intact MS-275 from any potential degradation products. A detailed protocol for developing such a method is provided in the "Experimental Protocols" section.

Data Presentation: Storage and Stability

The following tables summarize the recommended storage conditions and solubility for MS-275.

Table 1: Recommended Storage Conditions for MS-275

FormStorage TemperatureDurationReference(s)
Powder-20°CUp to 3 years[2][3][5]
In Solvent (e.g., DMSO)-80°CUp to 1 year[2][3][5]
In Solvent (e.g., DMSO)-20°C1 to 6 months[3][5]

Table 2: Solubility of MS-275

SolventConcentrationCommentsReference(s)
DMSO≥ 50 mg/mL (132.83 mM)Sonication and warming to 37-60°C can aid dissolution.[2][5]
Ethanol≥ 7.4 mg/mLRequires ultrasonic assistance.
WaterInsoluble[4]
In Vivo Formulation 1≥ 2.08 mg/mL (5.53 mM)10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[5]
In Vivo Formulation 23.77 mg/mL (10.02 mM)10% DMSO+40% PEG300+5% Tween 80+45% Saline

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for MS-275 Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the stability of MS-275. Specific parameters will need to be optimized for your particular HPLC system and column.

Objective: To separate intact MS-275 from potential degradation products.

Materials:

  • MS-275 reference standard

  • MS-275 solution to be tested

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or ammonium acetate

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV or photodiode array (PDA) detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the MS-275 reference standard in DMSO.

    • Dilute the reference stock and the test sample in the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Chromatographic Conditions (Starting Point for Optimization):

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.[6]

    • Column Temperature: 30°C.

    • Gradient Elution:

      • Start with a higher percentage of Mobile Phase A.

      • Run a linear gradient to increase the percentage of Mobile Phase B over 20-30 minutes. This will help to elute any more hydrophobic degradation products.

      • Include a column wash with a high percentage of Mobile Phase B and a re-equilibration step at the end of each run.

  • Analysis:

    • Inject the reference standard to determine the retention time of intact MS-275.

    • Inject the test sample.

    • Analyze the chromatogram for any additional peaks, which would indicate the presence of degradation products. The area of the MS-275 peak relative to the total area of all peaks can be used to estimate the purity.

Forced Degradation (Optional but Recommended for Method Validation):

To ensure the method is truly "stability-indicating," you can perform forced degradation studies on a sample of MS-275.[7][8] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature or slightly elevated temperature.

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

  • Oxidation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Stress: Heat the solid compound or a solution.

Analyze these stressed samples using the developed HPLC method to confirm that the degradation products are well-separated from the parent MS-275 peak.

Visualizations: Signaling Pathways and Workflows

MS-275 Mechanism of Action

MS-275_Mechanism_of_Action cluster_nucleus Nucleus MS275 MS-275 (Entinostat) HDAC1_3 HDAC1 / HDAC3 MS275->HDAC1_3 Inhibition AcetylatedHistones Acetylated Histones Histones Histones HDAC1_3->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneTranscription Gene Transcription (e.g., p21) OpenChromatin->GeneTranscription CellEffects Cell Cycle Arrest Apoptosis Differentiation GeneTranscription->CellEffects

Caption: Mechanism of MS-275 (Entinostat) action in the cell nucleus.

MS-275 and HSP90 Signaling Pathway

MS-275_HSP90_Pathway MS275 MS-275 (Entinostat) HDAC3 HDAC3 MS275->HDAC3 Inhibits AcetylatedHSP90 Acetylated HSP90 (Chaperone function inhibited) HSP90 HSP90 HDAC3->HSP90 Deacetylates (maintains function) ClientProteins Client Proteins (e.g., FLT3, AKT) HSP90->ClientProteins Stabilizes AcetylatedHSP90->ClientProteins Dissociation Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation

Caption: MS-275 inhibits HDAC3, leading to HSP90 hyperacetylation and degradation of client proteins.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow Start Start: MS-275 Stock Solution PrepareSamples Prepare Samples: 1. Reference Standard 2. Test Solution Start->PrepareSamples HPLC HPLC Analysis PrepareSamples->HPLC Analyze Analyze Chromatogram HPLC->Analyze Decision Purity Acceptable? Analyze->Decision Use Use in Experiments Decision->Use Yes Discard Discard and Prepare Fresh Decision->Discard No

Caption: Logical workflow for assessing the stability of an MS-275 stock solution using HPLC.

References

Refining dosage schedules for chronic MS-275 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chronic administration of MS-275 (Entinostat).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MS-275?

A1: MS-275 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, MS-275 prevents the removal of acetyl groups from lysine residues on histones and other non-histone proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcriptional activation of certain genes.[4][5] Key downstream effects include the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4][6]

Q2: What are the key signaling pathways affected by MS-275?

A2: MS-275 influences several critical signaling pathways. Notably, it induces the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a crucial role in cell cycle arrest at the G1 phase.[1][4][6] The expression of gelsolin, a tumor suppressor, is also upregulated.[4] Furthermore, MS-275 can sensitize cells to apoptosis by downregulating anti-apoptotic proteins like Mcl-1 and XIAP and modulating the Fas signaling pathway.[1][7] In some leukemia cell lines, MS-275 has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial injury.[6]

Q3: What are some established chronic dosage schedules for MS-275 in preclinical and clinical studies?

A3: Dosing schedules for MS-275 vary significantly between preclinical animal models and human clinical trials, and depend on the condition being studied. In preclinical xenograft models, oral administration of MS-275 has been effective at doses ranging from 12.3 mg/kg to 49 mg/kg, typically administered once daily for 5 days a week for several weeks.[4] In clinical trials for solid tumors and lymphomas, various schedules have been explored, including weekly and bi-weekly dosing, to manage toxicity while maintaining therapeutic plasma concentrations.[8][9][10][11] The maximum tolerated dose (MTD) in humans has been determined for different schedules, such as 6 mg/m² administered weekly for 4 weeks every 6 weeks.[9]

Q4: Does MS-275 cross the blood-brain barrier (BBB)?

A4: Studies using positron emission tomography (PET) with [11C]MS-275 in non-human primates have shown that MS-275 has poor brain penetration.[12][13] This limits its potential as a therapeutic agent for central nervous system (CNS) disorders when administered systemically.[12]

Troubleshooting Guide

Issue 1: High variability in experimental results between replicate wells or animals.

  • Possible Cause: Inconsistent drug preparation or administration.

    • Solution: Ensure MS-275 is fully dissolved. For in vivo studies, use a consistent vehicle and administration technique (e.g., oral gavage, intraperitoneal injection). Prepare fresh dilutions for each experiment from a validated stock solution.[14]

  • Possible Cause: Edge effects in microplates due to evaporation.

    • Solution: Avoid using the outermost wells of a microplate for critical samples. Fill the outer wells with a buffer or sterile water to maintain humidity.[14]

  • Possible Cause: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Pre-wet pipette tips before dispensing.[14]

Issue 2: No observable effect or lower than expected activity of MS-275.

  • Possible Cause: Incorrect dosage or administration schedule.

    • Solution: Refer to established preclinical and clinical dosage schedules. Optimize the dose and frequency of administration for your specific model system. Consider the pharmacokinetic properties of MS-275, which has a longer half-life in humans than predicted from animal studies.[10][11]

  • Possible Cause: Inactive enzyme or inappropriate substrate in HDAC activity assays.

    • Solution: Verify the activity of your HDAC enzyme using a standard control. Ensure the substrate used is appropriate for the HDAC isoform being studied.[14]

  • Possible Cause: Insufficient incubation time.

    • Solution: Optimize the incubation time of cells or tissues with MS-275 to allow for sufficient target engagement and downstream effects.[14]

Issue 3: Unexpected cytotoxicity or animal toxicity.

  • Possible Cause: Dose-limiting toxicities.

    • Solution: In clinical settings, dose-limiting toxicities of MS-275 include fatigue, nausea, vomiting, anorexia, and hematological toxicities.[8][10][11][15][16] If observing excessive toxicity in animal models, consider reducing the dose or altering the administration schedule (e.g., from daily to every other day).[17]

  • Possible Cause: Off-target effects.

    • Solution: While MS-275 is selective for Class I HDACs, high concentrations may lead to off-target effects. Confirm that the observed effects are due to HDAC inhibition by including appropriate controls, such as structurally similar but inactive compounds.[4]

Data Presentation

Table 1: Preclinical In Vivo Dosing Schedules for MS-275

Animal ModelTumor TypeDosageAdministration RouteScheduleReference
Nude MiceHuman Tumor Xenografts12.3 - 49 mg/kgOralOnce daily, 5 days/week for 4 weeks[4]
RatsTraumatic Brain Injury15 and 45 mg/kgIntraperitonealOnce daily for 7 days[18]
MiceDiet-Induced Obesity5 mg/kgNot specifiedEvery other day for 7 weeks[19]
MiceRetinoblastoma20 mg/kgNot specifiedEvery other day for 13-21 days[17]

Table 2: Clinical Dosing Schedules and Maximum Tolerated Dose (MTD) of MS-275

Patient PopulationDosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting ToxicitiesReference
Refractory Solid Tumors & LymphomasOnce every other week2 - 6 mg/m²Asthenia, hypophosphatemia[8]
Refractory Solid Tumors & LymphomasWeekly for 3 weeks, 1 week rest4 mg/m²Asthenia, hypophosphatemia[8]
Refractory Solid Tumors & LymphomasOnce every 14 days10 mg/m²Nausea, vomiting, anorexia, fatigue[10][11]
Advanced Acute LeukemiasWeekly for 4 weeks, 2 weeks rest8 mg/m²Infections, neurologic toxicity (unsteady gait, somnolence)[15][16]
Refractory Solid Tumors & Lymphoid MalignanciesWeekly for 4 weeks, 2 weeks rest6 mg/m²Hypophosphatemia, hyponatremia, hypoalbuminemia[9]

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment in Xenograft Model

This protocol is adapted from studies evaluating the in vivo efficacy of MS-275.[4]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A2780, HT-29) into the flank of nude mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 20-100 mm³). Monitor tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: (length × width²) / 2.

  • Drug Preparation and Administration:

    • Prepare the MS-275 formulation. A common vehicle is 0.05 N HCl with 0.1% Tween 80, diluted with physiological saline.

    • Administer MS-275 orally via gavage at the desired dose (e.g., 49 mg/kg).

    • The treatment schedule is typically once daily, 5 days per week, for 4 weeks.

  • Data Analysis:

    • Continue to monitor tumor volume throughout the treatment period.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting for histone acetylation).

    • Compare tumor growth between the MS-275 treated group and a vehicle control group.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol is a standard method to confirm the cellular activity of MS-275.

  • Cell Treatment: Culture cells of interest and treat with various concentrations of MS-275 for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Lyse the cells and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Separate the histone proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3) to determine the relative increase in histone acetylation.

Mandatory Visualizations

MS275_Signaling_Pathway MS275 MS-275 HDAC1_2_3 HDAC1, HDAC2, HDAC3 MS275->HDAC1_2_3 Inhibits ROS ROS Generation MS275->ROS Histone_Acetylation Increased Histone Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Altered Gene Transcription Chromatin_Relaxation->Gene_Transcription p21 p21 (WAF1/CIP1) Upregulation Gene_Transcription->p21 Gelsolin Gelsolin Upregulation Gene_Transcription->Gelsolin Fas_Pathway Fas Pathway Modulation Gene_Transcription->Fas_Pathway Differentiation Differentiation Gene_Transcription->Differentiation Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Gelsolin->Apoptosis Fas_Pathway->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of MS-275 leading to cell cycle arrest, apoptosis, and differentiation.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (20-100 mm³) Cell_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization MS275_Admin MS-275 or Vehicle Administration Randomization->MS275_Admin Monitoring Tumor Volume Monitoring MS275_Admin->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Analysis Endpoint->Tumor_Excision Data_Analysis Data Analysis (Tumor Growth Curves) Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo antitumor activity assessment of MS-275.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Variability High Variability? Start->Check_Variability Check_Activity Low/No Activity? Start->Check_Activity Check_Toxicity High Toxicity? Start->Check_Toxicity Check_Variability->Check_Activity No Sol_Variability Review Drug Prep, Pipetting, Plate Layout Check_Variability->Sol_Variability Yes Check_Activity->Check_Toxicity No Sol_Activity Verify Dosage, Incubation Time, Reagents Check_Activity->Sol_Activity Yes Sol_Toxicity Reduce Dose or Modify Schedule Check_Toxicity->Sol_Toxicity Yes End Re-run Experiment Check_Toxicity->End No Sol_Variability->End Sol_Activity->End Sol_Toxicity->End

Caption: Logical troubleshooting workflow for common MS-275 experimental issues.

References

Addressing variability in response to Entinostat treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the experimental variability associated with Entinostat treatment.

Frequently Asked Questions (FAQs)

Q1: What is Entinostat and what is its primary mechanism of action?

Entinostat (also known as MS-275 or SNDX-275) is a synthetic benzamide derivative that functions as a histone deacetylase (HDAC) inhibitor.[1][2] It is highly selective, potently inhibiting Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes.[1]

The core mechanism involves the inhibition of HDACs, which leads to an accumulation of acetyl groups on histone proteins (histone hyperacetylation).[1][2] This relaxes the chromatin structure, making DNA more accessible for transcription.[2][3] The result is the reactivation of silenced tumor suppressor genes and other cancer-associated genes, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis (programmed cell death).[1][3] Entinostat can also alter the acetylation of non-histone proteins, further modulating cellular processes involved in cancer progression.[3]

entinostat Entinostat hdac Class I/IV HDACs (HDAC1, 2, 3, 11) entinostat->hdac Inhibits histones Histone Tails hdac->histones Deacetylates acetylation Histone Hyperacetylation histones->acetylation chromatin Relaxed Chromatin (Euchromatin) acetylation->chromatin transcription Gene Transcription Reactivation chromatin->transcription outcome Anti-Tumor Effects (Apoptosis, Cell Cycle Arrest) transcription->outcome

Caption: Entinostat's core mechanism of action.
Q2: Why is there significant variability in experimental and clinical responses to Entinostat?

Variability in response is a known characteristic of HDAC inhibitors, including Entinostat.[1] This can be attributed to a range of factors spanning from the molecular characteristics of the cancer cells to the pharmacokinetic properties of the drug itself. Understanding these factors is critical for interpreting experimental results and designing effective studies.

Factor CategorySpecific ContributorDescription
Intrinsic Cell Factors Tumor HeterogeneityDifferences in the genetic and epigenetic landscape between different cancer types (e.g., breast vs. lung cancer) and even within the same tumor can dictate sensitivity.[4]
Expression of HDACsBaseline levels of specific HDAC isoforms, such as HDAC2, may correlate with response.[1]
Status of Tumor SuppressorsThe presence or absence of functional tumor suppressor genes (e.g., p53) can alter the cellular response to HDAC inhibition.[4]
Drug Efflux PumpsOverexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein, can actively pump Entinostat out of the cell, reducing its effective concentration.[5]
Acquired Resistance Compensatory PathwaysCells may adapt to treatment by upregulating pro-survival signaling pathways or altering cell cycle proteins to bypass the effects of Entinostat.[5]
Loss of Histone AcetylationResistant cells may develop mechanisms that counteract the hyperacetylation induced by the drug, even when HDAC enzyme activity remains inhibited.[5]
Pharmacokinetics (PK) Absorption and MetabolismEntinostat exhibits moderate variability in its absorption rate.[1] The time to reach maximum plasma concentration (Tmax) can vary significantly, though this is reduced in a fasting state.[1] The primary routes of metabolism are not fully clear.[1]
Half-LifeEntinostat has a long half-life of approximately 100 hours, which supports less frequent dosing schedules in clinical settings.[1][6]
Experimental Conditions Cell Culture ConfluencyIn vitro, the density of cell cultures can influence the expression of certain genes, potentially affecting the response to HDAC inhibitors.[7]
Combination TherapiesThe effect of Entinostat can be synergistic, additive, or even antagonistic depending on the specific agent it is combined with.[8][9][10]
Q3: What are potential biomarkers that may predict sensitivity or resistance to Entinostat?

Identifying predictive biomarkers is a key area of research to help stratify which experimental models or patient populations are most likely to respond. While no single biomarker is definitive, several candidates have been identified.

BiomarkerTypeAssociation with ResponseNotes
HDAC2 Levels Protein ExpressionHigher baseline HDAC2 levels have been correlated with a better response to HDAC inhibitors.[1]Suggests a dependency on this specific isoform for the drug's efficacy.
HR23b Expression Protein ExpressionHR23b, involved in proteasome activity, has been identified as a potential biomarker of sensitivity to HDAC inhibitors in various cancers.[1]Identified in a genome-wide loss-of-function screen.[1]
Lysine Acetylation PharmacodynamicAn increase in lysine acetylation in immune cells (e.g., CD3+ T-cells) following treatment may be a marker of drug activity and efficacy.[11]This is a direct measure of the drug's on-target effect.
Immune Cell Markers Cell Surface ProteinsChanges in the expression of markers like CD86 on dendritic cells and HLA-DR on CD4+ T-cells may correlate with response.[11]Highlights the immunomodulatory role of Entinostat.
ESR1 Mutations GeneticIn breast cancer, the presence of ESR1 Y537S mutation may indicate a tendency for prolonged progression-free survival with Entinostat treatment.[11]This is an exploratory finding requiring further validation.
Myc Signature Gene ExpressionAnalysis of Myc gene signatures in breast cancer cell lines showed changes upon Entinostat treatment, suggesting its potential role in sensitivity.[12]The relationship is complex and may be cell-type dependent.

Troubleshooting Guides

Q4: I am not observing the expected anti-proliferative effect of Entinostat on my cancer cell line. What should I check?

This is a common issue that can stem from multiple factors, ranging from the experimental setup to the intrinsic biology of the cell line. Follow this workflow to diagnose the problem.

start Problem: No effect on cell viability check_reagent Step 1: Verify Reagent - Is Entinostat dissolved correctly? - Check storage conditions (-20°C). - Prepare fresh stock solution. start->check_reagent check_cells Step 2: Assess Cell Line - Confirm identity (STR profiling). - Is this cell line known to be resistant to HDAC inhibitors? - Check passage number. check_reagent->check_cells Reagent OK check_protocol Step 3: Review Protocol - Is the concentration range appropriate? (Test a wide range, e.g., 10 nM - 10 µM) - Is treatment duration sufficient? (e.g., 72-96 hours for viability) check_cells->check_protocol Cells OK check_target Step 4: Confirm Target Engagement - Perform Western blot for acetyl-H3/H4. - An increase confirms Entinostat is entering cells and inhibiting HDACs. check_protocol->check_target Protocol Seems OK outcome_protocol Conclusion: Optimize dose and duration. Consult literature for your specific cell line. check_protocol->outcome_protocol Protocol Issue Identified outcome_intrinsic Conclusion: Cell line may have intrinsic resistance. Consider using a sensitive control cell line. check_target->outcome_intrinsic No Acetylation Increase outcome_ok Conclusion: Reagent or protocol was the issue. Proceed with validated parameters. check_target->outcome_ok Acetylation Increases

Caption: Troubleshooting workflow for inconsistent cell viability.
Q5: My Western blot results for histone acetylation are inconsistent or weak. How can I improve this?

Detecting histones via Western blot can be challenging due to their small size and basic nature. Optimization at several steps is key for reproducible results.

start Start: Cell Lysis & Histone Extraction sds_page SDS-PAGE - Use high percentage gel (15% or 4-20% gradient). - Do not let the dye front run off the gel. start->sds_page Acid extraction is common transfer Protein Transfer - Use 0.2 µm pore size PVDF or nitrocellulose membrane for better retention. - Transfer for 60-90 mins at 100V (wet) or use semi-dry system. sds_page->transfer blocking Blocking & Antibody Incubation - Block with 5% BSA in TBST, not milk. - Incubate with primary antibody (e.g., anti-acetyl-H3) overnight at 4°C. transfer->blocking loading_control Loading Control - Use Total Histone H3 as a loading control, not housekeeping proteins like GAPDH or Actin. blocking->loading_control detection Detection & Analysis loading_control->detection

Caption: Workflow for Western blotting of histones.
  • Histone Extraction: Standard whole-cell lysates can work, but for cleaner results, consider an acid extraction protocol to specifically enrich for histones.[13]

  • Gel Electrophoresis: Histones are small proteins (11-15 kDa). Use a high-percentage Tris-Glycine gel (e.g., 15%) or a 4-20% gradient gel for better resolution.[13][14]

  • Membrane Transfer: Use a membrane with a smaller pore size (0.2 µm) to prevent the small histone proteins from passing through during transfer.[13][14] Both PVDF and nitrocellulose are suitable.

  • Blocking: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat milk. Milk contains phosphoproteins that can interfere with the detection of some post-translational modifications.[14]

  • Antibodies: Use antibodies validated for Western blotting of specific histone acetylation marks (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).[15][16]

  • Loading Control: Crucially, do not use standard cytoplasmic or cytoskeletal proteins (like GAPDH or β-actin) as loading controls. The correct loading control is an antibody against a total histone protein, such as Total Histone H3, to account for variations in histone extraction and loading.[13]

Experimental Protocols

Protocol 1: General Method for Western Blot Analysis of Histone Acetylation

This protocol provides a framework for treating cells with Entinostat and analyzing changes in global histone acetylation.

  • Cell Culture and Treatment:

    • Plate cells at a density that prevents them from becoming over-confluent during the treatment period.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of Entinostat (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • Histone Extraction (Acid Extraction Method): [13]

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and centrifuge at 1,500 rpm for 5 minutes at 4°C.

    • Resuspend the cell pellet in a histone extraction buffer and incubate on ice for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C. The supernatant contains the histone proteins.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]

    • Load samples onto a 15% SDS-PAGE gel and run at 100-120V.[13]

    • Transfer proteins to a 0.2 µm PVDF membrane.[13]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3, anti-total H3) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash three times with TBST and visualize using an ECL substrate.[14]

Protocol 2: General Method for HDAC Activity Assay (Fluorometric)

This protocol is based on commercially available kits that measure the enzymatic activity of HDACs from cell extracts or purified enzymes.

  • Sample Preparation:

    • Prepare nuclear or whole-cell extracts from control and Entinostat-treated cells. Keep samples on ice.

    • Determine the protein concentration of your extracts.

  • Assay Procedure (96-well plate format): [17][18][19]

    • To appropriate wells, add HDAC Assay Buffer.

    • Add your test inhibitor (Entinostat at various concentrations) to the inhibitor wells. Add a known potent HDAC inhibitor like Trichostatin A (TSA) as a positive control.[17][18]

    • Add your cell extract or purified HDAC enzyme to the wells. Include a "No Enzyme Control" well.

    • Initiate the reaction by adding the fluorometric HDAC substrate to all wells. Mix thoroughly.

    • Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).[19]

    • Stop the reaction by adding the Developer solution, which contains a protease to cleave the deacetylated substrate, releasing the fluorophore.[17]

    • Incubate for an additional 10-20 minutes at room temperature to allow for signal development.[19]

  • Data Acquisition:

    • Read the fluorescence in a microplate fluorimeter at the appropriate wavelengths (typically Ex/Em = 350-380 nm / 440-460 nm).[17][18]

    • Calculate HDAC activity by comparing the fluorescence of your samples to a standard curve and normalize to the amount of protein added. The inhibitory effect of Entinostat is determined by the reduction in fluorescence compared to the vehicle control.

References

Validation & Comparative

Validating the Anti-Tumor Efficacy of MS-275: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of MS-275 (Entinostat), a class I histone deacetylase (HDAC) inhibitor, against other anti-cancer agents. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and workflows to aid in the assessment of its therapeutic potential.

Mechanism of Action

MS-275 is a synthetic benzamide derivative that selectively inhibits class I histone deacetylases (HDAC1 and HDAC3) at nanomolar to micromolar concentrations. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. By inhibiting HDACs, MS-275 promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced genes. This reactivation of tumor suppressor genes, such as p21WAF1/CIP1 and gelsolin, leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Data Presentation

The following tables summarize the quantitative data on the anti-tumor effects of MS-275, both as a single agent and in combination with other therapies.

Table 1: In Vitro Anti-proliferative Activity of MS-275 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian0.0415
Calu-3Lung0.195
HL-60Leukemia0.212
K562Leukemia0.589
HCT-15Colon4.71
TFK-1Cholangiocarcinoma~1 (after 48h)
EGI-1Cholangiocarcinoma~1 (after 48h)
SH-SY5YNeuroblastomaDose-dependent effects (2-10)
SK-N-BE(2)NeuroblastomaDose-dependent effects (2-10)

Table 2: Comparison of In Vivo Anti-tumor Effects of MS-275 and Other Agents

Agent(s)Cancer ModelParameterResult
MS-275 Human Tumor Xenografts (7 of 8 lines)Tumor Growth InhibitionStrong inhibition
5-FluorouracilHuman Tumor Xenografts (1 of 8 lines)Tumor Growth InhibitionMarked effect in only one line
MS-275 Murine Renal Cell Carcinoma (RENCA)Tumor Inhibition~40%
IL-2Murine Renal Cell Carcinoma (RENCA)Tumor InhibitionNo significant inhibition
MS-275 + IL-2 Murine Renal Cell Carcinoma (RENCA)Tumor Inhibition>80%
MS-275 + IL-2 Melanoma (B16 cells) in vivoSurvivalSignificantly higher than control or single agents
MS-275 + Cisplatin Esophageal Squamous Cell Carcinoma (EC9706) XenograftsTumor GrowthSuppressed growth
MS-275 + anti-PD-1 antibody Colorectal Cancer (AOM-DSS model)Tumor GrowthEnhanced anti-tumor effects compared to MS-275 alone
MS-275 + TRAIL TRAIL-resistant Breast Cancer (MDA-MB-468) XenograftsTumor Growth, Metastasis, AngiogenesisSensitized to TRAIL, inducing apoptosis and inhibiting tumor progression

Mandatory Visualization

Signaling Pathway of MS-275 Action

MS275_Pathway MS275 MS-275 HDAC1_3 HDAC1/HDAC3 MS275->HDAC1_3 inhibition Acetylation Histone Hyperacetylation MS275->Acetylation leads to Histones Histones HDAC1_3->Histones deacetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, Gelsolin) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Tumor Growth Cell_Cycle_Arrest->Tumor_Growth inhibition Apoptosis->Tumor_Growth inhibition

Caption: Signaling pathway of MS-275 leading to anti-tumor effects.

Experimental Workflow for Validating MS-275

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., A2780, K562) Treatment Treat with MS-275 vs. Control/Alternative Drug Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (p21, Acetyl-Histone) Treatment->Western_Blot Xenograft Establish Tumor Xenografts in Nude Mice In_Vivo_Treatment Oral Administration of MS-275 vs. Control/Alternative Drug Xenograft->In_Vivo_Treatment Tumor_Measurement Measure Tumor Volume and Body Weight In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis In_Vivo_Treatment->Survival_Analysis IHC Immunohistochemistry of Tumor Tissue Tumor_Measurement->IHC

Caption: A typical experimental workflow for validating the anti-tumor effects of MS-275.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of MS-275.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of MS-275 and a vehicle control. Include a positive control with a known cytotoxic agent if desired.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the steps for analyzing the effect of MS-275 on the cell cycle distribution.

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with MS-275 or vehicle control for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot for p21WAF1/CIP1 Expression

This protocol is for detecting the upregulation of the tumor suppressor protein p21WAF1/CIP1 following MS-275 treatment.

  • Protein Extraction: Treat cells with MS-275 for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p21WAF1/CIP1 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression of p21WAF1/CIP1.

Introduction to Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Entinostat and Other Histone Deacetylase (HDAC) Inhibitors for Researchers and Drug Development Professionals.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[2] HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of these enzymes, causing hyperacetylation of histones, which relaxes chromatin structure and reactivates the expression of silenced genes.[1][3] This can lead to several anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[4]

Human HDACs are grouped into four main classes based on their homology to yeast enzymes:[1][5]

  • Class I: HDAC1, 2, 3, and 8. Primarily located in the nucleus.

  • Class II: Divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10). They can shuttle between the nucleus and cytoplasm.

  • Class III: Known as sirtuins (SIRT1-7), which are NAD+-dependent.

  • Class IV: Contains only HDAC11, which has features of both Class I and II.

HDAC inhibitors can be categorized as "pan-inhibitors," which target multiple HDAC classes (e.g., Vorinostat), or "class-selective" inhibitors, which target specific classes of HDACs.[6] Entinostat is a prominent example of a class-selective inhibitor.

Entinostat: A Profile

Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, synthetic benzamide derivative that selectively inhibits Class I HDACs.[6][7] Its high potency against HDAC1 and HDAC3 leads to the accumulation of acetylated histones, thereby altering gene expression to produce anti-tumor effects.[8] Its selectivity for Class I HDACs distinguishes it from pan-HDAC inhibitors and is hypothesized to result in a more targeted therapeutic effect with a potentially different safety profile.[9]

Mechanism of Action of HDAC Inhibition

HDAC inhibitors function by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from histones and other non-histone proteins. This leads to an "open" chromatin state that allows transcription factors to access DNA and express genes that can halt cancer progression.

HDAC_Mechanism cluster_0 Normal State (Gene Silencing) cluster_1 With HDAC Inhibitor (Gene Activation) HAT HAT (Histone Acetyltransferase) DNA_Active Open Chromatin (Gene Transcription) HAT->DNA_Active Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) DNA_Inactive Condensed Chromatin (Gene Silencing) HDAC->DNA_Inactive Removes Acetyl Groups DNA_Active->HDAC Entinostat Entinostat (HDAC Inhibitor) HDAC_Inhibited HDAC (Inhibited) Entinostat->HDAC_Inhibited Blocks DNA_Active_2 Open Chromatin (Tumor Suppressor Gene Transcription) HDAC_Inhibited->DNA_Active_2 Cannot Deacetylate p21_Pathway Entinostat Entinostat HDAC1_3 HDAC1 / HDAC3 Entinostat->HDAC1_3 Inhibits Histones Histones at p21 Promoter HDAC1_3->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Leads to p21_Gene p21 Gene Transcription Acetylation->p21_Gene p21_Protein p21 Protein Expression p21_Gene->p21_Protein CDK CDK2 / Cyclin E Complex p21_Protein->CDK Inhibits Arrest G1 Cell Cycle Arrest CDK->Arrest Blocks Progression to Assay_Workflow A 1. Prepare Reagents (HDAC Enzyme, Inhibitor, Substrate) B 2. Add Enzyme and Inhibitor to 96-well Plate A->B C 3. Initiate Reaction with Fluorogenic Substrate B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction & Develop with Protease Solution D->E F 6. Measure Fluorescence E->F G 7. Calculate % Inhibition and Determine IC50 F->G

References

A Head-to-Head Preclinical Comparison of MS-275 (Entinostat) and Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of two prominent histone deacetylase (HDAC) inhibitors: MS-275 (Entinostat) and Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This document summarizes their performance in various preclinical models, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Executive Summary

MS-275 (Entinostat) is a selective inhibitor of Class I HDACs (HDAC1, 2, and 3), while Vorinostat (SAHA) is a pan-HDAC inhibitor, targeting both Class I and Class II HDACs.[1][2] This fundamental difference in their target profiles underpins their distinct biological activities and therapeutic windows observed in preclinical studies. Both agents have demonstrated broad anti-tumor activity across a range of hematological and solid tumor models by inducing cell cycle arrest, apoptosis, and differentiation.[3][4] While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed evaluation of their preclinical profiles.

Data Presentation: Quantitative Comparison

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for MS-275 and Vorinostat in various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Cell LineCancer TypeMS-275 (Entinostat) IC50 (µM)Vorinostat (SAHA) IC50 (µM)Reference(s)
MOLM13Acute Myeloid Leukemia< 1-[5]
MV4-11Biphenotypic Leukemia< 10.636[5][6]
JurkatT-cell Leukemia-~0.5 (synergy studies)[2]
Molt-4T-cell Leukemia-~1.5 (synergy studies)[2]
A549Lung Carcinoma-1.64[6]
MCF-7Breast Adenocarcinoma-0.685[6]
SW-982Synovial Sarcoma-8.6[7]
SW-1353Chondrosarcoma-2.0[7]
Gastric Cancer PDOsGastric Cancer0.563 (AUCrel)0.554 (AUCrel)[8]

Note: PDO stands for Patient-Derived Organoid. AUCrel refers to the relative Area Under the Curve, a measure of drug sensitivity.

In Vivo Efficacy in Xenograft Models

Direct comparative in vivo studies are scarce. The following table presents data from individual studies on the efficacy of MS-275 and Vorinostat in mouse xenograft models.

DrugCancer ModelDosing RegimenKey FindingsReference(s)
MS-275 (Entinostat)Rhabdomyosarcoma (Rh10)Not specifiedSignificantly inhibited tumor growth.[1]
MS-275 (Entinostat)Osteosarcoma Lung Metastases20 mg/kg, oral, every other dayInduced tumor cell apoptosis and tumor regression; increased overall survival.[9]
MS-275 (Entinostat)DU145 Prostate Carcinoma6 mg/kg, i.p., every 12 hoursEnhanced radiosensitivity and inhibited tumor growth.[10]
Vorinostat (SAHA)Epidermoid Carcinoma (A431)100 mg/kg, i.p.Reduced tumor growth and proliferation; induced apoptosis.[11]
Vorinostat (SAHA)Canine Urothelial CarcinomaNot specifiedInhibition of tumor growth.[5]
Vorinostat (SAHA)Breast and Prostate Cancer Bone MetastasesNot specifiedReduced tumor growth in bone.[12]

Signaling Pathways and Mechanisms of Action

Both MS-275 and Vorinostat exert their anti-cancer effects through the inhibition of HDACs, leading to the accumulation of acetylated histones and non-histone proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest, apoptosis, and differentiation.

General Mechanism of HDAC Inhibitors

HDAC_Inhibition HDAC HDAC Acetyl_Group Acetyl Group HDAC->Acetyl_Group Chromatin_O Open Chromatin (Transcriptionally Active) HDAC->Chromatin_O Prevents opening Histone Histone Tail Acetyl_Group->Histone Chromatin_C Condensed Chromatin (Transcriptionally Repressed) Histone->Chromatin_C Chromatin_C->Chromatin_O Acetylation Gene_Expression Tumor Suppressor Gene Expression Chromatin_O->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HDACi MS-275 or Vorinostat HDACi->HDAC Inhibits

Caption: General mechanism of HDAC inhibitors.

Comparative Effects on Key Signaling Pathways

While both drugs impact multiple signaling pathways, their distinct HDAC selectivity profiles can lead to differential effects.

  • MS-275 (Entinostat): As a selective Class I HDAC inhibitor, MS-275 has been shown to downregulate the PI3K/Akt pathway.[13] In leukemia cells with FLT3-ITD mutations, MS-275 leads to the degradation of phosphorylated FLT3, thereby inactivating downstream Akt and ERK signaling.[5] It can also induce apoptosis through the generation of reactive oxygen species (ROS) and is linked to the induction of p21.[14]

  • Vorinostat (SAHA): Being a pan-HDAC inhibitor, Vorinostat has a broader impact on cellular signaling. It has been shown to upregulate MICA expression in cervical cancer cells via the PI3K/Akt pathway, enhancing their susceptibility to NK cell-mediated killing.[15] In other contexts, it can dampen mTOR signaling.[11] Vorinostat also affects the MAPK/ERK and NFκB pathways.[16]

Signaling_Pathways cluster_MS275 MS-275 (Entinostat) cluster_Vorinostat Vorinostat (SAHA) MS275 MS-275 HDAC1_2_3 HDAC1, 2, 3 MS275->HDAC1_2_3 Inhibits pFLT3 p-FLT3 HDAC1_2_3->pFLT3 Maintains (indirectly) pAkt_M p-Akt pFLT3->pAkt_M pErk_M p-ERK pFLT3->pErk_M Apoptosis_M Apoptosis pAkt_M->Apoptosis_M Inhibits pErk_M->Apoptosis_M Inhibits Vorinostat Vorinostat HDAC_pan Pan-HDAC (Class I & II) Vorinostat->HDAC_pan Inhibits PI3K_Akt_V PI3K/Akt Pathway HDAC_pan->PI3K_Akt_V Modulates mTOR mTOR Signaling HDAC_pan->mTOR Dampens MICA MICA PI3K_Akt_V->MICA Upregulates NK_Killing NK Cell Killing MICA->NK_Killing Enhances MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with serial dilutions of MS-275 or Vorinostat B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 2-4h D->E F 6. Add solubilization solution to dissolve formazan crystals E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

References

A Comparative Guide to the Efficacy of MS-275 and Chemotherapy in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat) and traditional chemotherapy in the context of hematological malignancies. This document synthesizes preclinical and clinical data to evaluate their respective efficacies, mechanisms of action, and experimental foundations.

Mechanism of Action: A Tale of Two Strategies

MS-275 (Entinostat) is a synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC3.[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of genes. By inhibiting HDACs, MS-275 promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes, such as p21WAF1/CIP1, which can induce cell cycle arrest and apoptosis.[2][3] MS-275 has demonstrated anti-proliferative activity in various cancer cell lines, including those derived from hematological malignancies.[3][4]

Chemotherapy , in contrast, encompasses a broad range of cytotoxic agents that primarily target rapidly dividing cells. Their mechanisms are diverse and include DNA alkylation, inhibition of DNA synthesis, and interference with microtubule function, all of which ultimately lead to cell death. While effective, this lack of specificity for cancer cells often results in significant toxicity to healthy, rapidly dividing tissues.

Preclinical Efficacy: Head-to-Head and Combination Studies

Direct head-to-head clinical trials comparing MS-275 monotherapy to standard chemotherapy are limited. However, preclinical studies in lymphoma and leukemia models provide valuable insights into their relative and synergistic effects.

In B-cell lymphoma models, entinostat has been shown to be active in both rituximab-sensitive and -resistant cell lines.[1] It induces G1 cell cycle arrest and apoptosis and demonstrates additive or synergistic effects when combined with chemotherapy agents like bortezomib and cytarabine.[1][5] One study in a lymphoma-bearing mouse model showed that the combination of entinostat and rituximab was more effective in controlling tumor growth and prolonging survival than rituximab alone or in combination with another HDAC inhibitor, SAHA.[1]

Studies in leukemia cell lines have shown that MS-275 can induce either differentiation at low concentrations or apoptosis at higher concentrations.[3] The apoptotic effect is mediated through the generation of reactive oxygen species and the intrinsic mitochondrial pathway.[3] Combination studies with the purine analog fludarabine in leukemia cell lines indicated that pre-treatment with entinostat enhanced fludarabine-induced cell death.[6]

Clinical Efficacy and Safety Profile

Clinical trials of MS-275 in hematological malignancies have primarily focused on safety, dosing, and its use in combination therapies.

MS-275 Monotherapy: Phase I and II trials of entinostat as a single agent in patients with refractory solid tumors and lymphomas have established a manageable safety profile.[4][7] Dose-limiting toxicities have included fatigue, gastrointestinal disturbances, and hematologic toxicities such as neutropenia and thrombocytopenia.[8][9] While objective responses have been observed in some patients with hematologic malignancies, the overall response rates for monotherapy in heavily pretreated populations have been modest.[4]

MS-275 in Combination with Chemotherapy: The combination of entinostat with chemotherapy has shown promise in improving response rates. A phase 1 study of entinostat plus clofarabine in poor-risk acute lymphoblastic leukemia (ALL) patients reported an overall response rate of 32%, with the regimen being generally well-tolerated.[6] The rationale for such combinations is that entinostat may sensitize cancer cells to the cytotoxic effects of chemotherapy.[6]

Standard Chemotherapy: Standard chemotherapy regimens for hematological malignancies, such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) for lymphoma or multi-agent induction therapies for leukemia, can achieve high initial response rates. However, issues of toxicity and the development of drug resistance remain significant challenges.[8]

Data Presentation

Table 1: Preclinical Efficacy of MS-275 in Hematological Malignancy Models

Cancer ModelAgent(s)Key FindingsReference
B-cell Lymphoma (in vitro)EntinostatActive in rituximab-sensitive and -resistant cell lines; induces G1 arrest and apoptosis.[1]
B-cell Lymphoma (in vitro)Entinostat + Bortezomib/CytarabineAdditive/synergistic effects on cell death.[1][5]
B-cell Lymphoma (in vivo)Entinostat + RituximabMore effective tumor control and prolonged survival compared to rituximab alone.[1]
Leukemia (in vitro)EntinostatDose-dependent induction of differentiation or apoptosis.[3]
Leukemia (in vitro)Entinostat + FludarabineEntinostat pre-treatment enhanced fludarabine-induced apoptosis.[6]

Table 2: Clinical Trial Data Overview

Trial PhaseCancer TypeTreatmentKey OutcomesReference
Phase I/IIRefractory Solid Tumors & LymphomaEntinostat MonotherapyEstablished safety and MTD; modest single-agent activity.[4][7]
Phase IPoor-risk ALLEntinostat + ClofarabineOverall response rate of 32%; well-tolerated combination.[6]
Phase IAdvanced Acute LeukemiasMS-275 MonotherapyMTD established; induced histone acetylation and apoptosis markers. No complete responses by classical criteria.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of MS-275 on the viability of cancer cells.

Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of MS-275 or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after MS-275 treatment.

Methodology:

  • Treat cells with MS-275 or a vehicle control for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Data analysis will differentiate between:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of MS-275 on cell cycle distribution.

Methodology:

  • Treat cells with MS-275 or a vehicle control.

  • Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA and prevent its staining.

  • Stain the cellular DNA with propidium iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry.

  • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Histone Acetylation

Objective: To confirm the mechanism of action of MS-275 by detecting changes in histone acetylation.

Methodology:

  • Treat cells with MS-275 or a vehicle control.

  • Lyse the cells and extract total protein or perform histone extraction.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3). A primary antibody for total histone H3 should be used as a loading control.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MS275_Mechanism_of_Action cluster_nucleus Cell Nucleus MS275 MS-275 HDAC HDAC1/3 MS275->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin HDAC->Chromatin Maintains AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) AcetylatedHistones->Histones OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Promotes Chromatin->OpenChromatin OpenChromatin->Chromatin TumorSuppressor Tumor Suppressor Genes (e.g., p21) OpenChromatin->TumorSuppressor Allows Access for Transcription Factors Transcription Gene Transcription TumorSuppressor->Transcription CellCycleArrest Cell Cycle Arrest & Apoptosis Transcription->CellCycleArrest

Caption: Mechanism of action of MS-275 (Entinostat).

Experimental_Workflow_Apoptosis start Start: Seed Cells treatment Treat with MS-275 or Vehicle Control start->treatment harvest Harvest Cells treatment->harvest staining Stain with Annexin V-FITC and Propidium Iodide harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Data Analysis: Quantify Apoptotic vs. Viable Cells flow_cytometry->data_analysis end End data_analysis->end

References

A Comparative Analysis of Oral Versus Intravenous MS-275 (Entinostat) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic, pharmacodynamic, and safety profiles of the histone deacetylase inhibitor MS-275.

Introduction

Data Presentation: Oral MS-275 Pharmacokinetics

The pharmacokinetic profile of oral MS-275 has been characterized in several Phase I and II clinical trials. A summary of key pharmacokinetic parameters is presented in the table below. It is important to note that significant interpatient variability in pharmacokinetic parameters has been observed in these studies.[4][5]

Pharmacokinetic ParameterValueStudy PopulationCitation
Oral Bioavailability ~85% (preclinical)Preclinical models[6]
Time to Maximum Concentration (Tmax) 0.5 - 24 hoursPatients with refractory solid tumors and lymphoid malignancies[5]
Terminal Half-Life (t½) 33.9 ± 26.2 hoursPatients with refractory solid tumors and lymphoid malignancies[5]
39 - 80 hoursPatients with advanced solid tumors or lymphoma[7]
113.6 ± 78.2 hoursPatients with solid tumors (in combination with 13-cis retinoic acid)[8]
Area Under the Curve (AUC) Increases linearly with dosePatients with refractory solid tumors and lymphoid malignancies[5]
Maximum Concentration (Cmax) Dose-dependent increasesPatients with refractory solid tumors and lymphomas[9]

Note: The variability in reported half-life and Tmax values may be attributed to differences in study design, patient populations, and dosing schedules.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used in the clinical evaluation of oral MS-275.

Pharmacokinetic Analysis of Oral MS-275

Objective: To determine the pharmacokinetic profile of orally administered MS-275 in human subjects.

Methodology:

  • Patient Population: Patients with advanced solid tumors or lymphomas for whom standard therapy is no longer effective.[7]

  • Drug Administration: MS-275 is administered orally at a specified dose and schedule (e.g., once weekly).[5]

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours post-dose).[8]

  • Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.[8]

  • Bioanalytical Method: Plasma concentrations of MS-275 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[10]

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[8]

Pharmacodynamic Analysis: Histone Acetylation Assay

Objective: To assess the biological activity of MS-275 by measuring changes in histone acetylation in peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Blood samples are collected from patients before and at various time points after MS-275 administration. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Western Blot Analysis:

    • Nuclear extracts are prepared from isolated PBMCs.

    • Protein concentrations are determined using a Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) and total histones (as a loading control).

    • After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

  • Flow Cytometry Analysis:

    • Isolated PBMCs are fixed and permeabilized.

    • Cells are then stained with fluorescently labeled antibodies against acetylated histones.

    • The level of histone acetylation in individual cells is quantified using a flow cytometer.[5]

Mandatory Visualization

Signaling Pathway of MS-275 Action

MS-275_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Chromatin Condensed Chromatin Histones->Chromatin HDACs HDACs (Class I) Acetylated_Histones->Histones HDACs Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) Open_Chromatin->TSG Accessible for Transcription Transcription Gene Transcription TSG->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis MS275 MS-275 (Entinostat) MS275->HDACs Inhibition

Caption: Mechanism of action of MS-275 (Entinostat) in inducing gene transcription.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_oral Oral MS-275 Arm cluster_iv Intravenous MS-275 Arm Oral_Admin Oral Administration Oral_PK Pharmacokinetic Sampling (Blood) Oral_Admin->Oral_PK Oral_PD Pharmacodynamic Sampling (PBMCs/Tumor) Oral_Admin->Oral_PD Oral_Safety Safety & Efficacy Monitoring Oral_Admin->Oral_Safety Data_Analysis Comparative Data Analysis (PK, PD, Safety, Efficacy) Oral_PK->Data_Analysis Oral_PD->Data_Analysis Oral_Safety->Data_Analysis IV_Admin Intravenous Administration IV_PK Pharmacokinetic Sampling (Blood) IV_Admin->IV_PK IV_PD Pharmacodynamic Sampling (PBMCs/Tumor) IV_Admin->IV_PD IV_Safety Safety & Efficacy Monitoring IV_Admin->IV_Safety IV_PK->Data_Analysis IV_PD->Data_Analysis IV_Safety->Data_Analysis Patient_Cohort Patient Cohort (e.g., Solid Tumors) Randomization Randomization Patient_Cohort->Randomization Randomization->Oral_Admin Randomization->IV_Admin

Caption: Proposed experimental workflow for a comparative clinical trial.

Comparative Analysis: Oral vs. Intravenous MS-275

A direct, data-driven comparative analysis of oral versus intravenous MS-275 is currently not feasible due to the lack of publicly available clinical data on an intravenous formulation of MS-275. The vast majority of preclinical and clinical development has focused on the oral route of administration, which offers the convenience of patient self-administration and is generally preferred for chronic therapies.

Theoretically, an intravenous formulation would provide 100% bioavailability, eliminating the variability in absorption seen with oral administration. This could potentially lead to more predictable plasma concentrations and a more consistent therapeutic effect. However, intravenous administration also necessitates clinical visits for infusion and carries a higher risk of infusion-related reactions.

Without clinical data on an IV formulation of MS-275, any comparison remains speculative. Future clinical trials directly comparing oral and intravenous formulations would be necessary to definitively assess the relative pharmacokinetics, pharmacodynamics, efficacy, and safety of each route of administration. Such a trial would follow the experimental workflow outlined in the diagram above.

Conclusion

MS-275 (Entinostat) is a promising HDAC inhibitor that has been extensively studied as an oral agent in various cancers. Its oral formulation exhibits a long half-life and linear pharmacokinetics, though with notable interpatient variability. The mechanism of action, centered on the epigenetic modification of gene expression, is well-characterized.

A significant gap in the current knowledge base is the absence of clinical data for an intravenous formulation of MS-275, precluding a direct comparative analysis with the oral route. Future research, ideally through a head-to-head clinical trial, is required to elucidate the potential advantages and disadvantages of an intravenous formulation and to determine the optimal route of administration for maximizing the therapeutic potential of this important anti-cancer agent.

References

Entinostat's Selectivity Profile: A Comparative Guide for HDAC1 and HDAC3

Author: BenchChem Technical Support Team. Date: December 2025

Entinostat (MS-275) is a benzamide histone deacetylase (HDAC) inhibitor that exhibits selectivity for class I HDACs. Understanding its specific inhibitory activity against individual HDAC isoforms, particularly HDAC1 and HDAC3, is crucial for researchers in oncology, immunology, and neurodegenerative diseases. This guide provides a comparative analysis of Entinostat's selectivity, supported by experimental data and detailed methodologies.

Data Presentation: Inhibitory Potency of Entinostat

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for Entinostat against various HDAC isoforms, highlighting its selectivity for class I enzymes. It is important to note that IC50 values can vary between different studies and assay conditions.

HDAC IsoformClassEntinostat IC50 (nM)Reference
HDAC1 I243[1][2]
510[3]
HDAC2 I453[1][2]
HDAC3 I248[1][2]
1700[3]
HDAC4 IIa>100,000[3]
HDAC6 IIb>100,000[3]
HDAC8 I>100,000[3]
HDAC10 IIb>100,000[3]

As the data indicates, Entinostat potently inhibits HDAC1 and HDAC3, with some studies showing similar potency for both, while others suggest a stronger inhibition of HDAC1.[4] It is significantly less active against other HDAC isoforms, establishing its profile as a class I selective inhibitor.

Experimental Protocols

The determination of HDAC inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro HDAC Enzymatic Assay

This type of assay quantifies the inhibitory potency of a compound against purified, recombinant HDAC enzymes.[5]

Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant HDAC enzyme in the presence of varying concentrations of the inhibitor. The HDAC enzyme removes the acetyl group from the substrate. A developer solution is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore. The resulting fluorescence intensity is directly proportional to the HDAC enzyme's activity.[5]

Detailed Procedure:

  • Compound Preparation: The test compound, such as Entinostat, is serially diluted in Dimethyl Sulfoxide (DMSO) and then further diluted into the assay buffer to achieve a range of final concentrations.[5]

  • Reaction Setup: Recombinant human HDAC1 or HDAC3 enzyme is added to the wells of a 384-well plate containing the diluted inhibitor.[5]

  • Enzymatic Reaction: The fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) is added to each well to start the reaction.[6] The plate is then incubated at 37°C for a defined period, typically 60 minutes.[5]

  • Development: A developer solution, often containing trypsin, is added to each well.[6] This stops the initial reaction and initiates the cleavage of the deacetylated substrate. The plate is incubated at room temperature for approximately 15-30 minutes.[5][7]

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[5]

  • Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software.[5][7]

Cellular Target Engagement Assay

Cellular assays are critical for confirming that an inhibitor can engage its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is one such method.

Principle: CETSA operates on the principle that when a ligand (like an inhibitor) binds to its target protein, it stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature. By heating cells to various temperatures and measuring the amount of soluble (non-denatured) target protein remaining, one can determine if the inhibitor has engaged its target.[5]

Detailed Procedure:

  • Cell Treatment: Adherent cells are cultured and treated with either a vehicle control (e.g., DMSO) or the test inhibitor at various concentrations for a specific duration.[5]

  • Harvesting and Heating: Cells are harvested, washed, and resuspended in a buffer. The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a few minutes, followed by rapid cooling.[5]

  • Lysis and Fractionation: The cells are lysed to release their contents. The soluble protein fraction is then separated from the aggregated, denatured proteins by centrifugation.[5]

  • Protein Quantification: The amount of the specific target protein (e.g., HDAC1 or HDAC3) remaining in the soluble fraction at each temperature is quantified. This is typically done using Western blotting.[5]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature for both the vehicle-treated and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor Prepare Serial Dilutions of Entinostat incubate Incubate Enzyme + Inhibitor (384-well plate) prep_inhibitor->incubate prep_enzyme Prepare Recombinant HDAC1/HDAC3 Enzyme prep_enzyme->incubate prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate incubate->add_substrate incubate_reaction Incubate at 37°C (Deacetylation Occurs) add_substrate->incubate_reaction add_developer Add Developer (Cleaves Deacetylated Substrate) incubate_reaction->add_developer measure_fluorescence Measure Fluorescence (Plate Reader) add_developer->measure_fluorescence plot_data Plot Dose-Response Curve measure_fluorescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for an in vitro fluorogenic HDAC inhibition assay.

cluster_core Transcriptional Repression by Class I HDACs cluster_result Outcome HDAC1 HDAC1 CoRepressor Co-repressor Complex (e.g., NCoR/SMRT, Sin3) HDAC1->CoRepressor HDAC3 HDAC3 HDAC3->CoRepressor TF Transcription Factor (TF) CoRepressor->TF Histone Histone Tail (Acetylated) CoRepressor->Histone recruits DNA DNA TF->DNA DeacetylatedHistone Histone Tail (Deacetylated) Histone->DeacetylatedHistone deacetylation Chromatin Condensed Chromatin DeacetylatedHistone->Chromatin leads to Repression Gene Repression Chromatin->Repression Entinostat Entinostat Entinostat->HDAC1 Entinostat->HDAC3

References

A Comparative Analysis of Entinostat's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] By altering chromatin structure and gene expression, Entinostat triggers a range of anti-tumor effects, including cell cycle arrest, apoptosis, and the modulation of key signaling pathways.[3][4] Its therapeutic potential has been investigated across a wide spectrum of malignancies, both as a monotherapy and in combination with other anticancer agents.[3][5][6] This guide provides a comparative overview of Entinostat's effects on various cancer cell lines, supported by experimental data and detailed methodologies.

Mechanism of Action

Entinostat's primary mechanism involves the inhibition of class I HDACs, leading to the hyperacetylation of histone proteins.[4] This relaxes the chromatin structure, allowing for the transcriptional reactivation of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21.[3][7] Beyond histones, Entinostat also influences the acetylation status of non-histone proteins, thereby modulating various cellular processes critical to cancer progression like cell cycle regulation and apoptosis.[3] Furthermore, it has been shown to enhance the efficacy of chemotherapy, targeted therapies, and immunotherapy by modulating the tumor microenvironment and reducing the expression of proteins involved in drug resistance.[3][8]

Comparative Efficacy of Entinostat: In Vitro Studies

The anti-proliferative activity of Entinostat varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: Entinostat IC50 Values in Various Cancer Cell Lines
Cancer TypeCell Line(s)IC50 ConcentrationReference(s)
HDAC Enzymes HDAC1, HDAC2, HDAC3243 nM, 453 nM, 248 nM[1][2]
B-Cell Lymphoma Rituximab-sensitive & -resistant lines0.5 - 1.0 µM[7]
Leukemia MOLT-40.45 µM[2]
Lung Cancer SCLC cell linesVaries; synergistic with chemotherapy[8][9]
Breast Cancer MCF-7, MDA-MB-231, MDA-MB-468Synergistic with capecitabine[10]
Oral Squamous Cell Carcinoma WSU-HN60.54 µM[11]
WSU-HN1223.31 µM[11]
Rhabdomyosarcoma Rh41265 nM[12]
Rh18840 nM[12]
Rh301110 nM[12]
Pancreatic Cancer PANC-1, SUIT2, BxPC-3, etc.Dose-dependent inhibition (0-100 µM)[13][14]
Ovarian Cancer A2780IC50 between 41.5 nM - 4.71 µM[15]
Colon Cancer HT-29IC50 between 41.5 nM - 4.71 µM[15]

Cellular and Molecular Effects

Entinostat's impact extends beyond simple proliferation inhibition to inducing profound changes in cell cycle progression and apoptosis.

Cell Cycle Arrest

A common outcome of Entinostat treatment is the induction of cell cycle arrest. However, the specific phase of arrest can differ between cancer types.

  • G0/G1 Arrest: In B-cell lymphoma, oral squamous cell carcinoma (OSCC), and Ewing sarcoma cell lines, Entinostat treatment leads to an accumulation of cells in the G0/G1 phase.[7][11][16] This arrest is frequently mediated by the upregulation of the tumor suppressor protein p21.[7][11][16]

  • S-Phase Arrest: Conversely, in small cell lung cancer (SCLC), Entinostat in combination with chemotherapy was found to induce a shift towards S-phase arrest, enhancing DNA damage and the overall therapeutic effect.[8][9]

Table 2: Comparative Effects on Cell Cycle and Apoptosis
Cancer TypeCell Line(s)Primary EffectKey Molecular ChangesReference(s)
B-Cell Lymphoma Raji, RL, U2932G1 Arrest, Apoptosis↑ p21, ↓ Bcl-XL[7][17]
Oral Squamous Cell Carcinoma WSU-HN6, WSU-HN12G0/G1 Arrest, Apoptosis↑ p21, ↑ ROS[11]
Ewing Sarcoma TC-71, CHLA-258G1 Arrest, Apoptosis↑ p21, ↓ Cyclin D1, ↑ ROS[16]
Small Cell Lung Cancer H841, other SCLC linesS-Phase Arrest (in combo)Altered DNA damage repair[8][9]
Hepatocellular Carcinoma Huh-7, HCCLM3Apoptosis↑ p75NTR, Activation of JNK/P38 MAPK[1]
Breast Cancer (TNBC) MDA-MB-231Reversal of EMT↑ E-cadherin, ↓ Twist, ↓ Snail[4]

Signaling Pathways Modulated by Entinostat

Entinostat's anti-cancer activity is mediated through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.

G cluster_workflow Experimental Workflow for Entinostat Evaluation A Cancer Cell Lines (e.g., Breast, Lung, Lymphoma) B Treat with Entinostat (Dose-Response) A->B C Cell Viability Assay (e.g., MTT, SRB) B->C E Flow Cytometry B->E H Western Blot B->H D Determine IC50 C->D F Cell Cycle Analysis (G1/S/G2 Arrest) E->F G Apoptosis Assay (Annexin V) E->G I Analyze Protein Expression (p21, Bcl-2, Caspases) H->I

Caption: General workflow for assessing Entinostat's in vitro effects.

G entinostat Entinostat hdac1 HDAC1/3 entinostat->hdac1 inhibits p21 p21 Gene Promoter (Acetylated) hdac1->p21 deacetylates p21_protein p21 Protein (Upregulated) p21->p21_protein expresses cdk Cyclin/CDK Complexes p21_protein->cdk inhibits arrest G1 Cell Cycle Arrest cdk->arrest promotes

Caption: Entinostat induces G1 arrest via p21 upregulation.

G entinostat Entinostat hdac1_hcc HDAC1 entinostat->hdac1_hcc inhibits ntf3_p75 NTF3/p75NTR Pathway hdac1_hcc->ntf3_p75 represses mapk JNK/P38 MAPK Signaling ntf3_p75->mapk activates apoptosis Apoptosis mapk->apoptosis induces

References

Unveiling the Efficacy of MS-275: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

At a Glance: The Anti-Tumor Profile of MS-275

MS-275 is a synthetic benzamide derivative that has demonstrated significant anti-tumor activity across a spectrum of cancers.[1][2] It selectively inhibits HDAC1, HDAC2, and HDAC3, leading to the accumulation of acetylated histones and subsequent alterations in gene expression.[3][4] This epigenetic modulation triggers a cascade of events including cell cycle arrest, induction of apoptosis, and cellular differentiation.[5][6]

Key Mechanisms of Action:
  • HDAC Inhibition: MS-275 potently inhibits class I HDACs, with IC50 values of 0.51 μM, 1.7 μM, and 0.243-0.248 µM for HDAC1, HDAC3, and HDAC2 respectively.[3][4][7] This leads to hyperacetylation of histones.[1]

  • Cell Cycle Arrest: Treatment with MS-275 leads to the transcriptional activation of p21WAF1/CIP1, a key regulator of cell cycle progression, resulting in an accumulation of cells in the G1 phase and a decrease in the S-phase population.[1][5][6]

  • Induction of Apoptosis: At higher concentrations, MS-275 induces reactive oxygen species, mitochondrial damage, and caspase activation, leading to programmed cell death.[5] In osteosarcoma models, it sensitizes cells to FasL-induced apoptosis by downregulating the anti-apoptotic protein c-FLIP.[8]

  • Cellular Differentiation: In various cancer models, including leukemia and hepatocellular carcinoma, MS-275 has been shown to promote cellular differentiation.[6][9]

In Vitro Efficacy: A Look at the Data

The anti-proliferative effects of MS-275 have been documented across a wide range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line, highlighting differential sensitivity to the compound.

Cell LineCancer TypeIC50 (µM)Reference(s)
A2780Ovarian Cancer0.0415 - 0.1[7]
Calu-3Lung Cancer0.1 - 1.0[7]
HL-60Leukemia0.1 - 1.0[7]
K562Leukemia0.1 - 1.0[7]
HT-29Colon Cancer0.1 - 1.0[7]
HCT-15Colon Cancer4.71[7]
D283Medulloblastoma0.05[10]
US (Sarcoma)Undiff. Sarcoma1.3[10]

Preclinical In Vivo Studies: Tumor Growth Inhibition

MS-275 has demonstrated marked in vivo anti-tumor activity in various xenograft models. Oral administration of MS-275 has been shown to inhibit tumor growth and metastasis.

Cancer ModelDosing RegimenKey FindingsReference(s)
Human Tumor Xenografts49 mg/kg, oral administrationSignificant antitumor activity against a range of human tumor xenografts.[7]
Osteosarcoma Lung MetastasesOral administrationIncreased tumor histone acetylation, tumor cell apoptosis, and tumor regression. Fewer and smaller lung metastases compared to control. Increased overall survival.[8]
Hepatocellular Carcinoma (HCC)In vivo xenograftsEffectively reduced tumor growth without systemic toxicity, promoted differentiation, and reduced proliferation.[6]
Colorectal Cancer (AOM-DSS model)20 mg/kg/day, gavageInhibited tumor growth.[11]
Pediatric Solid TumorsXenograft orthotopic modelsInhibited the growth of established tumors (undifferentiated sarcoma, Ewing's sarcoma, and neuroblastoma).[10]

Clinical Insights: Phase I and II Trials

Clinical trials have been conducted to determine the safety, tolerability, and preliminary efficacy of MS-275 in patients with advanced solid tumors, lymphomas, and leukemias.

Trial PhasePatient PopulationDosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)Key Pharmacokinetic FindingsReference(s)
Phase IAdvanced solid tumors or lymphomaOnce every 2 weeks or weekly10 mg/m² (q14-day schedule)Nausea, vomiting, anorexia, fatigueHalf-life of 39 to 80 hours; dose-dependent exposure.[12]
Phase IRefractory solid tumors and lymphoid malignanciesOnce weekly for 4 weeks of a 6-week cycle6 mg/m²Hypophosphatemia, hyponatremia, hypoalbuminemia (reversible Grade 3)Mean terminal half-life of 33.9 ± 26.2 h; Tmax ranged from 0.5 to 24 h.[5][13]
Phase IRefractory and relapsed acute leukemiasNot specifiedNot specifiedGastrointestinal symptoms and fatigueIncreased histone H3 acetylation in peripheral blood mononuclear cells.[2]

Combination Therapies: Enhancing Anti-Cancer Efficacy

The immunomodulatory properties of MS-275 have led to its investigation in combination with various cancer therapies, often with synergistic or additive effects.

Combination AgentCancer Model/Patient PopulationKey FindingsReference(s)
Interleukin-2 (IL-2)Murine melanoma and renal cell carcinomaMelanoma: Additive inhibitory effect on tumor weight and volume; significantly higher survival. Increased ratio of CD8+ CD69+ T cells. Renal Cell Carcinoma: Synergistic antitumor effect (>80% tumor inhibition); inhibited lung metastases (>90%).[14][15]
GM-CSFHigh-risk MDS and refractory/relapsed AMLNotable improvements in absolute neutrophil and platelet counts without a significant change in blast percentage.[9]
Anti-PD-1 AntibodyColorectal cancer (AOM-DSS model)Synergistic Effect: Combination significantly enhanced the inhibitory effect on tumor growth compared to monotherapy. Increased CD8+ T cell tumor infiltration. MS-275 was found to upregulate PD-L1 expression.[11]
IsotretinoinMetastatic or advanced solid tumors/lymphomasPhase I trial to study effectiveness; MS-275 may increase isotretinoin's effectiveness by sensitizing cancer cells.[16]
LiraglutideDiet-induced obese miceDiabetes/Obesity: MS-275 enhances GLP-1R agonism, potentiating glucose-stimulated insulin secretion and decreasing body weight.[17]

Experimental Protocols

To facilitate the replication and verification of these seminal findings, detailed experimental methodologies are provided below.

In Vitro HDAC Inhibition Assay
  • Enzyme Source: Partially purified human histone deacetylase from human leukemia cells or recombinant human HDACs.[1][3][7]

  • Substrate: Ac-NH-GGK(Ac)-AMC (final concentration 25 µM).[3]

  • Procedure:

    • HeLa cell nuclear extract or recombinant HDAC is incubated with the test compound (MS-275) in an enzyme buffer (15 mM Tris HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% (v/v) glycerol) at 30°C.[3]

    • The reaction is initiated by adding the substrate.

    • After a 90-minute incubation at 30°C, the reaction is terminated with a stop solution containing trypsin and TSA.[3]

    • Fluorescence is measured (Excitation 355 nm, Emission 460 nm) after a 40-minute incubation at room temperature.[3]

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Cell Proliferation Assay
  • Cell Lines: A panel of human tumor cell lines (e.g., A2780, Calu-3, HL-60, K562, HT-29).[7]

  • Treatment: Cells are treated with various concentrations of MS-275 for 72 hours.[3]

  • Measurement: Cell viability is measured using a Resazurin solution or MTS assay.[3][4] Alternatively, [3H]thymidine uptake can be measured after a 20-hour incubation.[10]

  • Data Analysis: The IC50 for cell proliferation is determined.

In Vivo Tumor Xenograft Studies
  • Animal Model: Nude mice bearing human tumor xenografts.[7]

  • Tumor Implantation: Tumor cells are injected subcutaneously into the flank of the mice.[7]

  • Treatment: MS-275 is administered orally (e.g., 49 mg/kg) five times per week for four weeks.[7]

  • Outcome Measures: Tumor volume and weight are measured. For metastasis models, the number and size of metastatic lesions are quantified.[8][15]

  • Data Analysis: Comparison of tumor growth inhibition between treated and control groups.

Western Blot Analysis for Protein Expression
  • Sample Preparation: Cells are treated with MS-275 for a specified duration, then lysed to extract proteins.

  • Procedure:

    • Protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., acetylated histone H3, p21, c-FLIP).

    • The membrane is then incubated with a secondary antibody.

    • Protein bands are visualized using a detection reagent.

  • Key Findings: MS-275 treatment leads to an increase in acetylated histone H3 and p21 levels, and a decrease in c-FLIP expression.[1][8][10]

Visualizing the Pathways

To better understand the complex interactions and mechanisms influenced by MS-275, the following diagrams illustrate key signaling pathways and experimental workflows.

MS275_Mechanism_of_Action cluster_epigenetic Epigenetic Modulation cluster_cellular_effects Cellular Effects MS275 MS-275 (Entinostat) HDACs HDAC1, HDAC2, HDAC3 MS275->HDACs Inhibits Acetylation Increased Histone Acetylation MS275->Acetylation Leads to Histones Histones HDACs->Histones Deacetylates GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 p21WAF1/CIP1 Induction GeneExpression->p21 Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest

Caption: The primary mechanism of MS-275 involves the inhibition of HDACs, leading to cellular changes.

MS275_Immuno_Oncology_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_combination Combination Therapy MS275 MS-275 PDL1 Upregulation of PD-L1 MS275->PDL1 Synergy Synergistic Anti-Tumor Effect PD1 PD-1 Receptor PDL1->PD1 Inhibitory Signal TCellActivation T-Cell Activation & Proliferation PD1->TCellActivation Inhibits AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks AntiPD1->TCellActivation Enables

Caption: MS-275's immunomodulatory effect and synergy with anti-PD-1 therapy.

Experimental_Workflow_Xenograft start Tumor Cell Implantation tumor_growth Tumor Growth Establishment start->tumor_growth randomization Randomization tumor_growth->randomization treatment MS-275 Treatment Group randomization->treatment control Vehicle Control Group randomization->control monitoring Tumor Growth Monitoring treatment->monitoring control->monitoring endpoint Endpoint Analysis (Tumor size, weight) monitoring->endpoint

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of IV-275

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "IV-275" is not uniquely identified in publicly available safety and disposal documentation. The following procedures are based on established best practices for the disposal of intravenous pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's specific safety data sheets (SDS) and waste disposal protocols for the named compound to ensure full compliance and safety.

This guide provides a procedural framework for the safe handling and disposal of a hypothetical intravenous research compound, herein referred to as this compound. It is imperative to cross-reference this guidance with the specific chemical and toxicological properties of the substance in use.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard PPE for handling potentially hazardous intravenous compounds includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially if the volatility of the compound is unknown or if it is known to be hazardous.

II. Segregation of Waste Streams

Proper segregation of waste at the point of generation is critical to ensure safety and regulatory compliance. The following categories should be used for waste generated during the handling and administration of this compound.

Waste CategoryDescriptionDisposal Container
Sharps Waste Needles, syringes with attached needles, IV catheters, and any other items that can puncture the skin.Puncture-resistant, leak-proof sharps containers.
Biohazardous Waste Materials contaminated with blood or other potentially infectious materials, such as used IV tubing, dressings, and gloves.Red biohazard bags that meet regulatory standards.
Pharmaceutical Waste Unused or expired this compound solutions, empty IV bags that contained this compound, and materials used for cleanup of spills.Designated pharmaceutical waste bins.[1]
Non-Hazardous Waste General laboratory waste not contaminated with this compound, blood, or other hazardous materials, such as packaging.Regular trash receptacles.[1]

III. Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound and associated materials.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Disposal Containers cluster_3 Final Disposal start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_biohazard Contaminated with blood? is_sharp->is_biohazard No sharps_container Sharps Container is_sharp->sharps_container Yes is_pharmaceutical Is it pharmaceutical waste? is_biohazard->is_pharmaceutical No biohazard_bag Biohazard Bag is_biohazard->biohazard_bag Yes pharma_bin Pharmaceutical Waste Bin is_pharmaceutical->pharma_bin Yes trash Regular Trash is_pharmaceutical->trash No licensed_disposal Licensed Medical Waste Disposal sharps_container->licensed_disposal biohazard_bag->licensed_disposal pharma_bin->licensed_disposal general_disposal General Waste Disposal trash->general_disposal

Caption: Workflow for the segregation and disposal of this compound waste.

IV. Protocol for Neutralization of Unused this compound

This hypothetical protocol is for a research-grade compound that requires chemical neutralization prior to disposal. This protocol is illustrative and must be adapted based on the known chemical properties of the actual substance.

Objective: To neutralize the active component of this compound for safe disposal.

Materials:

  • Unused this compound solution

  • Sodium hypochlorite solution (bleach)

  • Sodium thiosulfate solution

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate glass beaker

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all necessary PPE and perform the procedure within a certified chemical fume hood.

  • Dilution: Dilute the unused this compound solution with water to a concentration below the recommended threshold for neutralization, as specified in the substance's SDS.

  • Neutralization: While stirring, slowly add a sodium hypochlorite solution to the diluted this compound. Monitor the reaction and temperature.

  • Verification: After the addition is complete, continue stirring for a specified time. Test the solution's pH to ensure it is within the acceptable range for disposal.

  • Quenching: If necessary, add sodium thiosulfate to neutralize any remaining sodium hypochlorite.

  • Final Disposal: Once neutralized and verified, the solution can be disposed of in accordance with institutional and local regulations, which may include disposal down the drain with copious amounts of water or collection by a licensed chemical waste handler.

V. Spill Management

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the substance is highly volatile or toxic.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean: Wearing appropriate PPE, clean the spill area. For liquid spills, use absorbent pads. For solid spills, carefully sweep or scoop the material. Clean the area with soap and water or a suitable disinfectant.

  • Dispose: All materials used for cleanup, including contaminated gloves and absorbent pads, must be placed in a sealed plastic bag and disposed of as pharmaceutical waste.

Important Considerations:

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous and medical waste.[2]

  • Documentation: Maintain accurate records of all waste disposals, including manifests from licensed disposal companies.[1]

  • Training: Ensure all personnel handling this compound are trained on these disposal procedures and the specific hazards of the compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of intravenous pharmaceutical compounds, protecting both personnel and the environment.

References

Essential Safety and Handling Guide for Streptozocin (STZ)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "IV-275" did not yield specific information for a chemical substance requiring a dedicated safety protocol. However, one search result indicated a toxicological data point (LD50 i.v. in mice of 275 mg/kg) for the compound Streptozocin (STZ), a substance commonly used by researchers, scientists, and drug development professionals. Given the context of your request, this guide provides comprehensive safety and handling information for Streptozocin. It is crucial to verify if "this compound" is an internal identifier for Streptozocin within your institution.

Streptozocin (CAS # 18883-66-4) is an antineoplastic and antibiotic agent used in research to induce diabetes in laboratory animals.[1] It is a hazardous compound, classified as a suspected carcinogen, mutagen, and flammable solid, requiring strict adherence to safety protocols.[2][3][4]

Personal Protective Equipment (PPE)

Proper PPE is mandatory for all personnel handling Streptozocin. The following table summarizes the required equipment for various tasks.

TaskRequired Personal Protective Equipment
Handling STZ Powder (weighing, aliquoting) Double nitrile gloves, disposable lab coat with closed front and cuffs, chemical safety goggles, and a face shield.[5] Work must be performed in a certified chemical fume hood or a Class II Type B biosafety cabinet.[5] If outside a fume hood, a NIOSH-approved respirator with a P100 filter is required.[6]
Preparing STZ Solutions Double nitrile gloves, disposable lab coat, and safety glasses.[2] All preparations must be conducted within a chemical fume hood or biosafety cabinet.[5][6]
Administering STZ to Animals Double nitrile gloves, a fluid-resistant or disposable gown, safety glasses, and shoe covers.[1] Puncture-resistant gloves should be worn over nitrile gloves during injections.[2] Injections should be performed in a biosafety cabinet or designated fume hood.[6]
Handling STZ-Treated Animals and Cages Double nitrile gloves, lab coat, and safety glasses.[2] Animal cages and bedding are considered hazardous for at least 72 hours post-injection.[7]
Cleaning and Decontamination Double nitrile gloves, lab coat, and safety glasses.[2] For large spills, additional PPE such as a respirator may be necessary.[8]

Operational Plans: Handling and Experimental Protocols

Adherence to strict procedural guidelines is essential to minimize exposure and ensure safety.

Preparation of Streptozocin Solution Workflow

The following diagram outlines the step-by-step process for safely preparing a Streptozocin solution for experimental use.

cluster_prep Solution Preparation Workflow start Don Required PPE hood Prepare work surface in a certified chemical fume hood with absorbent pads. start->hood weigh Weigh STZ powder. hood->weigh dissolve Dissolve STZ in appropriate solvent. weigh->dissolve label_vial Label the vial clearly with contents and hazard warning. dissolve->label_vial transport Transport in a sealed, secondary container. label_vial->transport end_prep Proceed to Experiment transport->end_prep

Workflow for preparing Streptozocin solutions.

Experimental Protocol: Animal Dosing

  • Preparation : All dosing solutions must be prepared inside a certified chemical fume hood.[6]

  • Animal Handling : Animals should be appropriately restrained.[5] Injections must be administered within a Class II Type B Biosafety Cabinet or a designated fume hood.[6]

  • Injection : Use safety-engineered syringes (e.g., Luer-lock) to prevent needle-stick injuries.[1] Do not recap needles; dispose of them immediately in a designated sharps container.[2][6]

  • Post-Injection : Treated animals, their waste, and bedding are considered hazardous for a minimum of 48-72 hours after administration.[2][7] Cages must be clearly labeled with a "Chemical Hazard" sign.[2]

Disposal Plans

Proper disposal of Streptozocin and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused STZ Powder/Solution Dispose of as hazardous chemical waste in a properly labeled, sealed container.[6][7]
Contaminated Lab Supplies (gloves, pads, vials) Collect in a designated, sealed hazardous waste container (often a yellow waste bag/bin).[5][7] Do not mix with regular trash.
Sharps (needles, syringes) Place immediately into a puncture-resistant, labeled sharps container destined for incineration.[2][6]
Animal Carcasses (within 72 hours of dosing) Place in a chemotherapy waste bag, label with the protocol number, and dispose of via incineration.[7]
Contaminated Animal Bedding Handle inside a biosafety cabinet.[7] The first cage change should occur no sooner than 3 days post-injection.[6] Bedding must be double-bagged and disposed of as hazardous waste for incineration.[5]

Decontamination and Spill Cleanup Workflow

Immediate and correct decontamination is vital in case of a spill. The following workflow outlines the necessary steps.

cluster_spill Spill Cleanup Procedure spill_start Alert personnel and evacuate immediate area. ppe_spill Don appropriate PPE, including respirator if necessary. spill_start->ppe_spill contain Contain the spill using absorbent material. ppe_spill->contain collect Collect contaminated material into a hazardous waste container. contain->collect clean Clean the spill area with soap and water or 10% bleach. collect->clean dispose_spill Dispose of all materials as hazardous waste. clean->dispose_spill report Report the incident to the Safety Office. dispose_spill->report

Procedure for cleaning up a Streptozocin spill.

For reusable glassware, decontamination can be achieved by soaking in a 10% bleach solution for 24 hours.[5][6] Work surfaces should be cleaned with soap and water after removing absorbent materials.[6] All cleaning materials must be disposed of as hazardous waste.[6]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.